molecular formula C8H14 B096577 3-Octyne CAS No. 15232-76-5

3-Octyne

Cat. No.: B096577
CAS No.: 15232-76-5
M. Wt: 110.2 g/mol
InChI Key: UDEISTCPVNLKRJ-UHFFFAOYSA-N
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Description

3-Octyne (CAS Registry Number: 15232-76-5) is an eight-carbon internal alkyne with the molecular formula C8H14 and a molecular weight of 110.20 g/mol . This high-purity building block is a versatile intermediate in organic synthesis, materials science, and pharmaceutical research. Its physical properties include a boiling point of approximately 406 K (133°C) and a melting point in the range of 162.71 to 169.25 K (-110.44 to -103.90°C) . In synthetic chemistry, this compound is a valuable precursor for alkene synthesis. It can be partially reduced to (E)-oct-3-ene (trans-alkene) using sodium in liquid ammonia (Na/NH3), or to (Z)-oct-3-ene (cis-alkene) using a Lindlar catalyst, providing stereoselective access to key intermediates . The compound also undergoes characteristic alkyne reactions, including complete hydrogenation to octane, halogenation to dihalides, and hydrohalogenation to haloalkenes . The enthalpy of vaporization (ΔvapH°) is reported as 43.95 kJ/mol . Researchers utilize this compound in the construction of complex organic frameworks, including natural products and pharmaceuticals, and as an intermediate in polymer chemistry to create materials with unique mechanical properties . Its reactivity also allows for exploration in developing nanomaterials and specialized surface coatings . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use, and all necessary safety data sheets should be consulted prior to handling .

Properties

IUPAC Name

oct-3-yne
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InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDEISTCPVNLKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
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DSSTOX Substance ID

DTXSID60871238
Record name 3-Octyne
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Molecular Weight

110.20 g/mol
Source PubChem
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CAS No.

15232-76-5
Record name 3-Octyne
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Record name Oct-3-yne
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Record name 3-Octyne
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Record name Oct-3-yne
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octyne (also known as ethylbutylacetylene) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] It is characterized by its eight-carbon chain with a triple bond located between the third and fourth carbon atoms.[2] Like other hydrocarbons, it is insoluble in water but soluble in common organic solvents.[1]

Data Presentation: Quantitative Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₁₄[3][4][5]
Molecular Weight 110.20 g/mol [1][5]
CAS Number 15232-76-5[3][4]
Density 0.753 g/mL[3]
Boiling Point 133 °C[3]
Melting Point -104 °C[3]
Refractive Index 1.425[3]
Flash Point 21 °C[6]

Molecular Structure

The structure of this compound features a linear geometry around the sp-hybridized carbons of the triple bond (C3 and C4). The bond angles involving these carbons (C2-C3-C4 and C3-C4-C5) are approximately 180°. The remaining carbon atoms in the ethyl and butyl chains have a tetrahedral geometry with sp³ hybridization.

  • C≡C Triple Bond: Approximately 1.21 Å

  • C-C Single Bond (sp-sp³): Approximately 1.47 Å

  • C-C Single Bond (sp³-sp³): Approximately 1.54 Å

  • C-H Single Bond (sp³): Approximately 1.09 Å

A diagram illustrating the logical relationship of the atoms in the this compound molecule is provided below.

Caption: Ball-and-stick representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the alkylation of a terminal alkyne, specifically 1-butyne, with an alkyl halide, such as 1-bromobutane, in the presence of a strong base like sodium amide (NaNH₂).[3][7] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[7]

Reaction: CH₃CH₂C≡CH + NaNH₂ → CH₃CH₂C≡CNa + NH₃ CH₃CH₂C≡CNa + CH₃CH₂CH₂CH₂Br → CH₃CH₂C≡CCH₂CH₂CH₂CH₃ + NaBr

Detailed Methodology:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.

  • Deprotonation of 1-Butyne: Sodium amide (1.1 equivalents) is suspended in an anhydrous solvent such as liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF) in the reaction flask and cooled in a dry ice/acetone bath. 1-Butyne (1.0 equivalent) is then added dropwise from the dropping funnel to the stirred suspension. The reaction mixture is stirred for 1-2 hours to ensure the complete formation of the sodium butynide salt.

  • Alkylation: 1-Bromobutane (1.0 equivalent) is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2-4 hours at room temperature to drive the reaction to completion.

  • Workup: The reaction is quenched by the slow addition of water or aqueous ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by fractional distillation under atmospheric pressure to yield the pure product.

The workflow for the synthesis of this compound is illustrated in the following diagram.

cluster_synthesis Synthesis of this compound cluster_purification Purification 1-Butyne 1-Butyne Deprotonation Deprotonation 1-Butyne->Deprotonation Sodium Amide Sodium Amide Sodium Amide->Deprotonation Sodium Butynide Sodium Butynide Deprotonation->Sodium Butynide Alkylation (SN2) Alkylation (SN2) Sodium Butynide->Alkylation (SN2) 1-Bromobutane 1-Bromobutane 1-Bromobutane->Alkylation (SN2) Crude this compound Crude this compound Alkylation (SN2)->Crude this compound Workup Workup Crude this compound->Workup Distillation Distillation Workup->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The allylic protons on the carbons adjacent to the triple bond (C2 and C5) will be deshielded and appear in the range of 2.0-2.5 ppm. The other aliphatic protons will appear further upfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms. The sp-hybridized carbons of the alkyne (C3 and C4) typically resonate in the range of 65-90 ppm. The sp³-hybridized carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by the absence of a C-H stretch for a terminal alkyne (around 3300 cm⁻¹). A weak C≡C stretching vibration is expected in the region of 2100-2260 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹.

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern will be characteristic of an alkyne, with common fragmentation pathways involving cleavage of the bonds adjacent to the triple bond.

Reactivity of this compound

The reactivity of this compound is dominated by the electron-rich triple bond, making it susceptible to electrophilic addition reactions.

Electrophilic Addition Reactions

This compound can undergo addition reactions with various electrophiles, such as hydrogen halides (HX) and halogens (X₂). The addition of one equivalent of the electrophile will yield a substituted alkene. Due to the internal nature of the alkyne, the initial addition can result in a mixture of E and Z isomers. The addition of a second equivalent of the electrophile will lead to a saturated, substituted alkane.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the triple bond. Reaction with a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, will yield an enol that tautomerizes to a ketone. For an internal alkyne like this compound, this reaction will produce a mixture of 3-octanone (B92607) and 4-octanone.

Ozonolysis

Ozonolysis of this compound, followed by an oxidative workup (e.g., with water or hydrogen peroxide), results in the cleavage of the triple bond to form two carboxylic acids. In the case of this compound, the products will be propanoic acid and pentanoic acid.[8][9]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[6] It is important to work in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 3-Octyne: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Octyne, a valuable internal alkyne in organic synthesis. It details the compound's chemical and physical properties, provides a thorough experimental protocol for its synthesis and characterization, and explores its potential applications in medicinal chemistry and drug development.

Core Properties of this compound

This compound, also known as ethylbutylacetylene, is a colorless liquid with a characteristic odor. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValueReference
CAS Number 15232-76-5[1]
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [2]
Boiling Point 131-132 °C
Melting Point -55 °C
Density 0.751 g/mL at 25 °C

Synthesis of this compound: An Experimental Protocol

The most common and efficient method for the synthesis of this compound is the alkylation of a terminal alkyne, specifically 1-butyne (B89482), with an alkyl halide, 1-bromobutane (B133212), in the presence of a strong base such as sodium amide (NaNH₂).[3][4][5] This Sₙ2 reaction proceeds via the formation of a sodium acetylide intermediate.

Materials and Equipment
  • 1-Butyne

  • 1-Bromobutane

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (B1221849)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dry ice condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Experimental Procedure

1. Reaction Setup:

  • A dry, 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet for maintaining an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in a dry ice-acetone bath.

  • Approximately 200 mL of anhydrous liquid ammonia is condensed into the flask.

2. Formation of Sodium Butynide:

  • To the stirred liquid ammonia, 0.5 moles of sodium amide is carefully added in portions.

  • 0.55 moles of 1-butyne is then slowly bubbled through the solution. The reaction is exothermic and should be controlled by the rate of addition.

  • The mixture is stirred for one hour to ensure the complete formation of the sodium butynide salt.

3. Alkylation Reaction:

  • 0.5 moles of 1-bromobutane is added dropwise to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to stir at room temperature overnight, allowing the ammonia to evaporate.

4. Work-up and Purification:

  • The remaining residue is cautiously treated with 100 mL of a saturated aqueous ammonium chloride solution to quench any unreacted sodium amide.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted three times with 50 mL portions of diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation.

  • The crude this compound is purified by fractional distillation. The fraction boiling at 131-132 °C is collected.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl and butyl groups adjacent to the alkyne.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms, with the two sp-hybridized carbons of the alkyne appearing in the downfield region.

  • IR Spectroscopy: The infrared spectrum should exhibit a weak characteristic absorption band for the C≡C triple bond stretch around 2200-2300 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 110.20).

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound in marketed drugs are not prevalent, its alkyne functional group makes it a versatile building block in medicinal chemistry.[] Alkynes are key components in various synthetic transformations, including:

  • Click Chemistry: The carbon-carbon triple bond of this compound can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. This highly efficient and bioorthogonal "click" reaction is widely used in drug discovery for lead generation and optimization, bioconjugation, and the synthesis of complex molecular architectures.

  • Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, a common transformation in the synthesis of pharmaceutical compounds.

  • Synthesis of Heterocycles: Alkynes are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core structure of many drugs.

The ethyl and butyl chains of this compound can be further functionalized to modulate the lipophilicity and steric properties of a lead compound, potentially improving its pharmacokinetic and pharmacodynamic profile.

Experimental Workflow and Logic Diagrams

To visually represent the synthesis and potential applications of this compound, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1-Butyne & 1-Bromobutane base NaNH₂ in liq. NH₃ start->base Reactants reaction Alkylation (Sₙ2) base->reaction Deprotonation workup Quenching & Extraction reaction->workup Crude Product purification Fractional Distillation workup->purification product This compound purification->product Pure Product Medicinal_Chemistry_Applications cluster_reactions Key Reactions in Drug Discovery cluster_outcomes Potential Outcomes octyne This compound click Click Chemistry (e.g., CuAAC) octyne->click sonogashira Sonogashira Coupling octyne->sonogashira heterocycles Heterocycle Synthesis octyne->heterocycles bioconjugation Bioconjugation click->bioconjugation lead_opt Lead Optimization click->lead_opt sonogashira->lead_opt scaffolds Novel Scaffolds sonogashira->scaffolds heterocycles->scaffolds

References

An In-depth Technical Guide to the Synthesis of 3-Octyne via Sodium Amide and Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-octyne, an internal alkyne of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. The primary method detailed herein is the alkylation of a terminal alkyne using sodium amide as a strong base, a robust and widely applicable strategy for the formation of carbon-carbon bonds.

Reaction Principle and Mechanism

The synthesis of this compound via sodium amide and a terminal alkyne proceeds through a well-established two-step mechanism. The first step involves the deprotonation of a terminal alkyne by the strong base, sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. In the second step, this acetylide anion undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide.[1]

For the synthesis of this compound, the logical disconnection approach suggests two primary pathways: the reaction of the butyn-1-ide anion with a butyl halide or the reaction of the hexyn-1-ide anion with an ethyl halide. The more common and often preferred route involves the use of 1-butyne (B89482) and a 1-halobutane, typically 1-bromobutane, due to the comparable chain lengths of the reactants.

The overall reaction is as follows:

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-ButyneC₄H₆54.098.10.678
1-BromobutaneC₄H₉Br137.02101.31.276
Sodium AmideNaNH₂39.014001.39
This compoundC₈H₁₄110.201330.753

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃)δ (ppm): 2.15 (m, 2H), 2.12 (m, 2H), 1.47 (m, 2H), 1.38 (m, 2H), 1.11 (t, 3H), 0.91 (t, 3H)
¹³C NMR (CDCl₃)δ (ppm): 80.7, 80.4, 31.6, 22.1, 20.6, 14.1, 13.6, 12.4
IR (neat)ν (cm⁻¹): 2965, 2934, 2875, 1466, 1378
Mass Spec. (EI)m/z (%): 110 (M⁺, 15), 95 (45), 81 (100), 67 (80), 55 (50), 41 (65)

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Experimental Protocol

This protocol is adapted from analogous syntheses of internal alkynes and provides a detailed procedure for the preparation of this compound in a standard laboratory setting.[2]

Materials:

  • Sodium amide (NaNH₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1-Butyne

  • 1-Bromobutane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (nitrogen or argon) is flame-dried and allowed to cool to room temperature under a stream of the inert gas.

  • Reagent Addition: The flask is charged with sodium amide (1.1 equivalents) and anhydrous THF (100 mL). The suspension is stirred to ensure good mixing.

  • Formation of the Acetylide: The flask is cooled in an ice bath to 0 °C. 1-Butyne (1.0 equivalent) is then added dropwise from the dropping funnel over a period of 30 minutes. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour to ensure the complete formation of the sodium butyn-1-ide.

  • Alkylation: 1-Bromobutane (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether (2 x 50 mL). The organic layers are combined.

  • Washing and Drying: The combined organic layers are washed sequentially with water (50 mL) and brine (50 mL). The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure. The fraction boiling at approximately 133 °C is collected.

Expected Yield: Based on analogous reactions, a yield of 75-85% can be expected.[2]

Mandatory Visualizations

Reaction Pathway Diagram:

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1-Butyne 1-Butyne Sodium Butyn-1-ide Sodium Butyn-1-ide 1-Butyne->Sodium Butyn-1-ide + NaNH2 Sodium Amide Sodium Amide 1-Bromobutane 1-Bromobutane This compound This compound Sodium Butyn-1-ide->this compound + 1-Bromobutane Ammonia (B1221849) Ammonia Sodium Butyn-1-ide->Ammonia Sodium Bromide Sodium Bromide This compound->Sodium Bromide

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram:

Experimental_Workflow A Reaction Setup (Flame-dried flask, inert atmosphere) B Addition of NaNH2 and THF A->B C Cooling to 0 °C B->C D Dropwise addition of 1-Butyne C->D E Formation of Sodium Butyn-1-ide (Stir at 0 °C for 1h) D->E F Dropwise addition of 1-Bromobutane E->F G Alkylation Reaction (Reflux for 4-6h) F->G H Reaction Quenching (Saturated aq. NH4Cl) G->H I Extraction with Diethyl Ether H->I J Washing and Drying I->J K Solvent Removal (Rotary Evaporation) J->K L Purification by Distillation K->L M Pure this compound L->M

Caption: Step-by-step experimental workflow for this compound synthesis.

Safety Considerations

  • Sodium Amide (NaNH₂): Sodium amide is a highly reactive and corrosive solid. It reacts violently with water to produce flammable ammonia gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from moisture. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and gloves, must be worn. In case of a fire, a Class D fire extinguisher (for combustible metals) should be used. Do not use water, carbon dioxide, or halogenated extinguishing agents.

  • 1-Butyne and 1-Bromobutane: Both are flammable liquids. Handle in a well-ventilated fume hood and away from ignition sources.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use from a freshly opened container or test for and remove peroxides before use.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always perform a thorough risk assessment before carrying out any chemical synthesis and adhere to all institutional safety guidelines.

References

Spectroscopic Data of 3-Octyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the internal alkyne, 3-Octyne (C₈H₁₄). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the critical spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityAssignment
~2.14mCH₂-C≡C
~1.48mCH₂-CH₂-C≡C
~1.09tCH₃-CH₂
~0.95tCH₃-CH₂-CH₂

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

Chemical Shift (δ) ppmAssignment
~80.5C≡C
~80.1C≡C
~31.3CH₂-CH₂-C≡C
~22.6CH₂-CH₃
~20.6CH₂-C≡C
~14.1CH₃-CH₂
~13.5CH₃-CH₂-CH₂
~12.2CH₂-C≡C

Solvent: CDCl₃, Instrument Frequency: 90 MHz[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2250 - 2100WeakC≡C stretch (internal alkyne)[3]
~2965 - 2850StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1380MediumC-H bend (alkane)

Note: As an internal alkyne, this compound does not exhibit the characteristic C-H stretch of a terminal alkyne around 3300 cm⁻¹.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [4]

m/zRelative Intensity (%)Possible Fragment
11011.1[M]⁺ (Molecular Ion)
9539.4[M-CH₃]⁺
8168.2[M-C₂H₅]⁺
67100.0[M-C₃H₇]⁺ (Base Peak)
5336.0[C₄H₅]⁺
4156.5[C₃H₅]⁺
2722.0[C₂H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-20 mg for ¹³C NMR and <5 mg for ¹H NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency (e.g., 300-600 MHz for ¹H) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon. A wider spectral width of about 200-220 ppm is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, the neat liquid is typically analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the IR spectrum is acquired. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[5] The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[5][7]

  • Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic charged fragments.[8]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information for structural elucidation.[9]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound Sample Prep_NMR Dissolve in CDCl3 (with TMS) Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (Salt Plates) Sample->Prep_IR Prep_MS Introduce into MS Inlet Sample->Prep_MS Acquire_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer (EI) Prep_MS->Acquire_MS Analyze_NMR FID Processing & Spectral Analysis (Chemical Shifts, Coupling) Acquire_NMR->Analyze_NMR Analyze_IR Identify Characteristic Bands (Functional Groups) Acquire_IR->Analyze_IR Analyze_MS Analyze Fragmentation Pattern (Molecular Weight, Structure) Acquire_MS->Analyze_MS Final_Report Comprehensive Spectroscopic Report Analyze_NMR->Final_Report Analyze_IR->Final_Report Analyze_MS->Final_Report

Caption: General workflow for spectroscopic analysis of this compound.

References

Physical properties of 3-Octyne boiling point and melting point

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the physical properties of 3-Octyne, with a specific focus on its boiling and melting points. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring precise chemical data.

Core Physical Properties of this compound

This compound, an internal alkyne with the chemical formula C₈H₁₄, is a colorless liquid at room temperature.[1] Its physical characteristics are crucial for its handling, application in synthesis, and purification.

Data Presentation

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnits
Boiling Point 133.0 ± 3.0°C at 760 mmHg
Melting Point -104°C
Density 0.753g/mL
Molecular Weight 110.20 g/mol

Data sourced from multiple chemical databases.[2][3][4]

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail generalized experimental methodologies applicable to this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, several methods can be employed.

1. Simple Distillation Method:

This is a common and effective method for determining the boiling point of a liquid.[5][6]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

    • The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.

2. Thiele Tube Method:

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

  • Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heating source.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is inverted and placed inside the test tube.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For a substance like this compound, which has a very low melting point, this determination requires a cryostat or a specialized low-temperature apparatus.

1. Capillary Method with Low-Temperature Bath:

This is a standard technique adapted for low-melting-point substances.[7]

  • Apparatus: A melting point apparatus equipped with a cooling system (or a Dewar flask with a cooling bath), a thermometer or temperature probe, and a capillary tube.

  • Procedure:

    • A small sample of solidified this compound is introduced into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The temperature of the apparatus is lowered using a suitable cooling bath (e.g., liquid nitrogen, dry ice/acetone).

    • The temperature is then slowly raised at a controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Structure-Property Relationship

The physical properties of alkynes, including this compound, are directly influenced by their molecular structure. The presence of the carbon-carbon triple bond and the overall molecular geometry play a significant role. Alkynes generally have slightly higher boiling points than their corresponding alkanes and alkenes due to the greater polarizability of the triple bond, which leads to stronger London dispersion forces.[8][9]

The following diagram illustrates the logical relationship between the molecular structure of this compound and its observed physical properties.

G Relationship between Structure and Physical Properties of this compound cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical Properties C8H14 Chemical Formula C₈H₁₄ LDF London Dispersion Forces C8H14->LDF Increased Molecular Weight TripleBond Internal C≡C Bond TripleBond->LDF Increased Polarizability Linearity Linear Geometry around Alkyne Linearity->LDF Efficient Packing BoilingPoint Boiling Point (133 °C) LDF->BoilingPoint Determines MeltingPoint Melting Point (-104 °C) LDF->MeltingPoint Influences

Caption: Structure-Property Relationship of this compound.

References

An In-Depth Technical Guide to the Solubility of 3-Octyne in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-octyne, a valuable internal alkyne in organic synthesis. Understanding its behavior in various solvents is critical for reaction optimization, purification, and formulation in numerous research and development applications. This document outlines the theoretical basis for its solubility, presents available and inferred solubility data, and details a standard experimental protocol for solubility determination.

Core Principles of this compound Solubility

This compound (C₈H₁₄) is a nonpolar hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible. The linear eight-carbon chain with an internal triple bond results in weak van der Waals forces as the primary intermolecular interactions. Consequently, this compound exhibits high solubility in nonpolar organic solvents and very limited solubility in polar solvents like water.

The general trend for the solubility of alkynes decreases as the carbon chain length increases in polar solvents. However, in nonpolar solvents, this trend is less pronounced, and longer-chain alkynes often remain readily miscible.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the published literature. However, based on its nonpolar structure and data from analogous compounds such as 1-octyne (B150090) and n-octane, a qualitative and inferred quantitative solubility profile can be constructed. It is generally accepted that this compound is miscible with a wide range of common organic solvents.

Solvent ClassificationCommon SolventsInferred/Observed Solubility of this compoundSupporting Data for Analogous Compounds
Nonpolar Hydrocarbons Hexane (B92381), Heptane, Toluene, BenzeneMiscible1-Octyne is soluble in hexane and benzene.[1] n-Octane shows unlimited miscibility with many organic solvents including aromatics.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Miscible1-Octyne is miscible with ether.[3][4] n-Octane is miscible with ethers.[2]
Chlorinated Solvents Dichloromethane (DCM), ChloroformMisciblen-Octane is miscible with chlorinated hydrocarbons.[2]
Polar Aprotic Solvents Acetone, Ethyl AcetateMisciblen-Octane is miscible with esters.[2] 1-Octene is soluble in acetone.[5]
Polar Protic Solvents Ethanol, Methanol, IsopropanolMiscible to Partially Miscible1-Octyne is miscible with alcohol.[3][4] n-Octane is miscible with alcohols.[2] For smaller alcohols, complete miscibility is expected.
Highly Polar Solvents WaterImmiscible1-Octyne is immiscible with water.[3][4] n-Octane is insoluble in water.[6]

Disclaimer: The data presented for this compound is largely inferred from the behavior of structurally similar compounds. For precise quantitative applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringes and filters

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate phase of this compound ensures that the solution is saturated.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to a few days, depending on the solvent and solute. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent saturated with this compound) using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microdroplets of this compound.

    • Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample aliquot using a suitable analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G A Preparation of Saturated Solution B Equilibration in Thermostatic Shaker A->B C Phase Separation B->C D Sample Withdrawal (Supernatant) C->D E Filtration D->E F Dilution of Aliquot E->F H Analytical Measurement (e.g., GC-FID) F->H G Preparation of Calibration Standards G->H I Data Analysis and Solubility Calculation H->I

Experimental workflow for solubility determination.

References

A Comprehensive Review of Synthetic Routes to 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octyne is an internal alkyne that serves as a valuable building block in organic synthesis. Its linear eight-carbon chain with a centrally located triple bond makes it a versatile precursor for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of the alkyne functional group allows for a wide range of chemical transformations, such as hydrogenation, halogenation, and various coupling reactions, enabling the construction of more complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in selecting the most suitable method for their specific application.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main strategies:

  • Alkylation of Terminal Alkynes: This is the most common and direct approach, involving the deprotonation of a smaller terminal alkyne to form a potent nucleophile (an acetylide), which then reacts with an appropriate alkyl halide.

  • Elimination Reactions: This classic method involves the double dehydrohalogenation of a vicinal or geminal dihalooctane to create the triple bond.

  • Coupling Reactions: Modern catalytic cross-coupling reactions, such as the Sonogashira coupling, offer alternative routes for the construction of the this compound carbon skeleton.

This review will delve into the specifics of each of these methodologies, providing comparative data and procedural details.

Alkylation of Terminal Alkynes

The alkylation of terminal alkynes is a robust and widely utilized method for the synthesis of internal alkynes like this compound. The general principle involves the deprotonation of a terminal alkyne with a strong base to generate a highly nucleophilic acetylide anion, which subsequently undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide.[1][2][3] For the synthesis of this compound, two primary variations of this method exist, differing in the choice of the starting terminal alkyne and alkyl halide.

Alkylation of 1-Butyne with 1-Bromobutane

This approach is a convergent synthesis where a four-carbon terminal alkyne is coupled with a four-carbon alkyl halide.

Reaction Scheme:

References

An In-depth Technical Guide to the Discovery and History of Octyne Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of the primary isomers of octyne: 1-octyne (B150090), 2-octyne (B165417), 3-octyne, and 4-octyne (B155765). The document details experimental protocols for their synthesis, presents quantitative data in tabular format for comparative analysis, and explores their relevance in the field of drug development.

Introduction to Octyne Isomers

Octynes are unsaturated hydrocarbons with the molecular formula C₈H₁₄, characterized by the presence of a carbon-carbon triple bond. The position of this triple bond along the eight-carbon chain defines the different isomers, with 1-octyne, 2-octyne, this compound, and 4-octyne being the most common. These isomers exhibit distinct physical and chemical properties due to the location of the alkyne functional group, which influences their reactivity and potential applications, particularly in organic synthesis and medicinal chemistry. While terminal alkynes like 1-octyne offer the unique reactivity of an acidic proton, internal alkynes such as 2-, 3-, and 4-octyne provide a stable, linear scaffold for the construction of more complex molecules.

Historical Discovery and Synthesis

1-Octyne (Hexylacetylene): The synthesis of terminal alkynes like 1-octyne became more accessible with the development of reactions involving the alkylation of acetylene. This approach, a cornerstone of alkyne chemistry, involves the deprotonation of a smaller terminal alkyne followed by reaction with an alkyl halide. 1-Octyne serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

2-Octyne, this compound, and 4-Octyne (Internal Alkynes): The synthesis of internal alkynes often involves the isomerization of terminal alkynes or the alkylation of smaller internal alkynes. Double dehydrohalogenation of vicinal dihalides is another classical and effective method for creating the triple bond within a carbon chain.

Physicochemical and Spectroscopic Properties

The isomeric octynes, while sharing the same molecular formula, exhibit differences in their physical and spectroscopic properties. These differences are critical for their identification and for predicting their behavior in chemical reactions.

Physical Properties

The following table summarizes key physical properties of the four primary octyne isomers.

Property1-Octyne2-OctyneThis compound4-Octyne
Molecular Formula C₈H₁₄C₈H₁₄C₈H₁₄C₈H₁₄
Molecular Weight ( g/mol ) 110.20110.20110.20110.20
Boiling Point (°C) 127-128137~133131-132
Melting Point (°C) -80-61.6--103
Density (g/mL at 25°C) 0.7470.759-0.751
Refractive Index (n20/D) 1.4161.428--
Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of octyne isomers.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a terminal alkyne like 1-octyne is the sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, which is absent in internal alkynes. The C≡C triple bond stretch appears in the region of 2100-2260 cm⁻¹, with its intensity being strongest for terminal alkynes and weakest for symmetrical internal alkynes like 4-octyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The acetylenic proton of 1-octyne gives a characteristic signal around δ 1.9-2.2 ppm. The protons on the carbons adjacent to the triple bond (propargylic protons) typically resonate in the region of δ 2.1-2.4 ppm.

  • ¹³C NMR: The sp-hybridized carbons of the triple bond appear in the range of δ 65-90 ppm.

The following table summarizes key NMR spectral data for the octyne isomers.

IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
1-Octyne ~2.18 (t, 1H, ≡C-H), ~1.92 (m, 2H, -CH₂-C≡), 0.90 (t, 3H, -CH₃)~84.1 (C-2), ~68.2 (C-1), ~31.3, ~28.5, ~22.5, ~18.5, ~14.0
2-Octyne ~2.1 (m, 2H, -CH₂-C≡), ~1.75 (s, 3H, ≡C-CH₃), 0.9 (t, 3H, -CH₃)~79.5, ~75.5 (C-2, C-3), ~31.8, ~22.1, ~19.1, ~13.5, ~3.5
This compound ~2.1 (m, 4H, -CH₂-C≡), ~1.0 (t, 6H, -CH₃)~81.0, ~79.0 (C-3, C-4), ~22.5, ~20.9, ~14.2, ~12.5
4-Octyne ~2.1 (m, 4H, -CH₂-C≡), ~0.9 (t, 6H, -CH₃)~80.5 (C-4, C-5), ~22.9, ~13.5

Experimental Protocols for Synthesis

The synthesis of octyne isomers can be achieved through various established methods in organic chemistry. Below are representative experimental protocols for the preparation of each isomer.

Synthesis of 1-Octyne

A common method for the synthesis of 1-octyne is the alkylation of acetylene. A more accessible laboratory preparation involves the dehydrohalogenation of a dihalo-octane.

Protocol: Dehydrohalogenation of 1,2-Dibromooctane (B3054993)

  • Bromination of 1-Octene (B94956): To a solution of 1-octene in a suitable inert solvent (e.g., dichloromethane), add an equimolar amount of bromine (Br₂) dropwise at 0°C. The reaction is monitored by the disappearance of the bromine color. After completion, the solvent is removed under reduced pressure to yield 1,2-dibromooctane.

  • Dehydrohalogenation: The crude 1,2-dibromooctane is added to a stirred suspension of a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) in a high-boiling solvent like mineral oil. The mixture is heated to drive the double elimination reaction.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The crude 1-octyne is then purified by fractional distillation.

Synthesis_of_1_Octyne cluster_bromination Step 1: Bromination cluster_dehydrohalogenation Step 2: Dehydrohalogenation cluster_purification Step 3: Purification 1-Octene 1-Octene 1,2-Dibromooctane 1,2-Dibromooctane 1-Octene->1,2-Dibromooctane  Br2 / CH2Cl2, 0°C Br2 Br2 1,2-Dibromooctane_2 1,2-Dibromooctane 1-Octyne 1-Octyne 1,2-Dibromooctane_2->1-Octyne  Heat Strong_Base NaNH2 / liq. NH3 or KOH / mineral oil Crude_1_Octyne Crude 1-Octyne Pure_1_Octyne Pure 1-Octyne Crude_1_Octyne->Pure_1_Octyne  Fractional Distillation

Synthesis of 1-Octyne via Dehydrohalogenation.
Synthesis of 2-Octyne

2-Octyne can be synthesized by the alkylation of a smaller terminal alkyne, such as propyne, or by the isomerization of 1-octyne.

Protocol: Alkylation of Propyne

  • Deprotonation of Propyne: Propyne is bubbled through a solution of a strong base, such as sodium amide in liquid ammonia, to form the propynide anion.

  • Alkylation: To the solution of the propynide anion, 1-bromopentane (B41390) is added dropwise. The nucleophilic propynide attacks the primary alkyl halide in an Sₙ2 reaction.

  • Workup and Purification: After the reaction is complete, the ammonia is allowed to evaporate, and the reaction is quenched with water. The organic layer is extracted with a suitable solvent (e.g., diethyl ether), washed, dried, and the solvent is evaporated. The resulting 2-octyne is purified by distillation.

Synthesis_of_2_Octyne cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation cluster_purification Step 3: Purification Propyne Propyne Propynide_Anion Propynide Anion Propyne->Propynide_Anion  NaNH2 / liq. NH3 NaNH2 NaNH2 Propynide_Anion_2 Propynide Anion 2-Octyne 2-Octyne Propynide_Anion_2->2-Octyne  1-Bromopentane 1-Bromopentane 1-Bromopentane Crude_2_Octyne Crude 2-Octyne Pure_2_Octyne Pure 2-Octyne Crude_2_Octyne->Pure_2_Octyne  Distillation

Synthesis of 2-Octyne via Alkylation of Propyne.
Synthesis of this compound

This compound can be prepared by the alkylation of 1-butyne (B89482) with 1-bromobutane.[2][3][4][5][6]

Protocol: Alkylation of 1-Butyne

  • Deprotonation of 1-Butyne: 1-Butyne is treated with a strong base like sodium amide in liquid ammonia to generate the butynide anion.

  • Alkylation: 1-Bromobutane is added to the solution of the butynide anion, leading to an Sₙ2 reaction to form this compound.

  • Workup and Purification: The workup procedure is similar to that for 2-octyne, involving quenching, extraction, and drying, followed by purification by distillation.

Synthesis_of_3_Octyne cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation cluster_purification Step 3: Purification 1-Butyne 1-Butyne Butynide_Anion Butynide Anion 1-Butyne->Butynide_Anion  NaNH2 / liq. NH3 NaNH2 NaNH2 Butynide_Anion_2 Butynide Anion This compound This compound Butynide_Anion_2->this compound  1-Bromobutane 1-Bromobutane 1-Bromobutane Crude_3_Octyne Crude this compound Pure_3_Octyne Pure this compound Crude_3_Octyne->Pure_3_Octyne  Distillation Synthesis_of_4_Octyne cluster_first_alkylation Step 1: First Alkylation cluster_second_alkylation Step 2: Second Alkylation cluster_purification Step 3: Purification Acetylene Acetylene 1-Pentyne 1-Pentyne Acetylene->1-Pentyne  NaNH2 / 1-Bromopropane NaNH2_1 1. NaNH2 1-Bromopropane_1 2. 1-Bromopropane 1-Pentyne_2 1-Pentyne 4-Octyne 4-Octyne 1-Pentyne_2->4-Octyne  NaNH2 / 1-Bromopropane NaNH2_2 1. NaNH2 1-Bromopropane_2 2. 1-Bromopropane Crude_4_Octyne Crude 4-Octyne Pure_4_Octyne Pure 4-Octyne Crude_4_Octyne->Pure_4_Octyne  Distillation Drug_Development_Relevance cluster_properties Key Properties cluster_applications Applications in Drug Development Octyne_Isomers Octyne Isomers (1-, 2-, 3-, 4-Octyne) Terminal_Alkyne Terminal Alkyne (1-Octyne) - Acidic Proton - High Reactivity Octyne_Isomers->Terminal_Alkyne Internal_Alkyne Internal Alkynes (2-, 3-, 4-Octyne) - Rigid, Linear Scaffold - Stability Octyne_Isomers->Internal_Alkyne Building_Block Synthetic Building Block - Synthesis of Complex Molecules - Precursor to Pharmaceuticals Terminal_Alkyne->Building_Block  Alkylation, Coupling Reactions Enzyme_Inhibition Enzyme Inhibition - Mechanism-Based Inhibitors Terminal_Alkyne->Enzyme_Inhibition  Covalent Modification Pharmacophore Pharmacophore Component - Rigid Linker - Bioisostere Internal_Alkyne->Pharmacophore  Scaffold Hopping, Lead Optimization Final_Drug_Molecule Therapeutic Agent Building_Block->Final_Drug_Molecule Pharmacophore->Final_Drug_Molecule Enzyme_Inhibition->Final_Drug_Molecule

References

An In-depth Technical Guide to the Thermochemical Data of 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermochemical properties of 3-octyne (C₈H₁₄), intended for researchers, scientists, and professionals in the field of drug development and chemical engineering. This document summarizes key quantitative data, details experimental methodologies, and presents a logical workflow for data determination.

Thermochemical Data for this compound

The following table summarizes the key thermochemical and physical properties of this compound. This data is crucial for understanding its energetic behavior and reactivity.

PropertyValueUnitsMethodReference
Gas Phase Thermochemistry
Enthalpy of Formation (ΔfH°gas)62.5 ± 1.8kJ/molCatalytic Hydrogenation (Chyd)Rogers, Dagdagan, et al., 1979[1][2]
Standard Gibbs Free Energy of Formation (ΔfG°)219.28kJ/molJoback MethodCheméo[3]
Ideal Gas Heat Capacity (Cp,gas)Not AvailableJ/mol·K
Phase Change Data
Enthalpy of Vaporization (ΔvapH°)43.95kJ/molN/AMajer and Svoboda, 1985[1]
Boiling Point (Tboil)406 ± 2KAverage of 9 valuesNIST WebBook[1]
Melting Point (Tfus)162.71 - 169.25KMultiple SourcesMiller, Greenlee, et al., 1954; Henne and Greenlee, 1945; Campbell and Eby, 1941[1]
Reaction Thermochemistry
Reaction Enthalpy (ΔrH°)-271.1 ± 0.79kJ/molCatalytic Hydrogenation (Chyd)Rogers, Dagdagan, et al., 1979[1][4]

Experimental Protocols

The determination of thermochemical data for compounds like this compound relies on precise experimental techniques. The enthalpy of formation (ΔfH°) of this compound was experimentally determined using catalytic hydrogenation.[1][2]

2.1. Determination of Enthalpy of Formation by Catalytic Hydrogenation

This method involves the complete hydrogenation of the alkyne to its corresponding alkane. The heat evolved during this reaction is measured using a calorimeter.

Principle: The enthalpy of formation of this compound can be calculated from its enthalpy of hydrogenation to n-octane, combined with the known enthalpy of formation of n-octane. The reaction is as follows:

C₈H₁₄ (l) + 2H₂ (g) → C₈H₁₈ (l)

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reaction Calorimetric Measurement cluster_analysis Data Analysis prep1 Weighing a precise amount of this compound prep2 Dissolving in a suitable solvent (e.g., hexane) prep1->prep2 calorimeter Introduction of the sample solution into a reaction calorimeter prep2->calorimeter catalyst Addition of a hydrogenation catalyst (e.g., PtO2 or Pd/C) calorimeter->catalyst hydrogenation Pressurizing the system with hydrogen gas to initiate hydrogenation catalyst->hydrogenation measurement Recording the temperature change over time hydrogenation->measurement analysis1 Calculating the heat of hydrogenation from the temperature change measurement->analysis1 analysis2 Applying corrections for heat capacity of the calorimeter and solvent analysis1->analysis2 analysis3 Using the known enthalpy of formation of n-octane to determine the enthalpy of formation of this compound analysis2->analysis3 G exp_H_hyd Experimental Enthalpy of Hydrogenation (Liquid Phase) calc_H_form_alkyne_liq Calculated Enthalpy of Formation of this compound (Liquid Phase) exp_H_hyd->calc_H_form_alkyne_liq known_H_form_alkane Known Enthalpy of Formation of n-Octane (Liquid Phase) known_H_form_alkane->calc_H_form_alkyne_liq derived_H_form_alkyne_gas Derived Enthalpy of Formation of this compound (Gas Phase) calc_H_form_alkyne_liq->derived_H_form_alkyne_gas exp_H_vap Experimental Enthalpy of Vaporization of this compound exp_H_vap->derived_H_form_alkyne_gas

References

Methodological & Application

Application Notes: 3-Octyne as a Substrate in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Octyne is an internal alkyne that serves as a valuable substrate in organic synthesis. Its carbon-carbon triple bond can be selectively reduced through catalytic hydrogenation to yield distinct products: (Z)-3-octene (cis), (E)-3-octene (trans), or fully saturated n-octane. The outcome of the hydrogenation is critically dependent on the choice of catalyst and reaction conditions. Control over the stereochemistry of the resulting alkene is particularly crucial in the synthesis of pharmaceuticals and fine chemicals where specific isomers are required. These notes provide an overview of the catalytic systems and detailed protocols for the hydrogenation of this compound.

Key Concepts in this compound Hydrogenation

The selective hydrogenation of alkynes is possible because the alkyne starting material typically adsorbs more strongly to the catalyst surface than the intermediate alkene product.[1] By carefully selecting and "poisoning" a catalyst, its activity can be reduced to a level where it is effective for alkyne reduction but not for the subsequent alkene reduction.[2][3]

  • Complete Hydrogenation: Utilizes highly active catalysts like palladium on carbon (Pd/C) or platinum (Pt) to reduce the alkyne completely to the corresponding alkane (n-octane).[4][5] This process involves the addition of two equivalents of hydrogen gas.[4]

  • Partial Hydrogenation to cis-Alkene: Employs a "poisoned" or deactivated catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline).[6][7][8] This system facilitates the syn-addition of one equivalent of hydrogen, yielding the cis or (Z)-alkene with high selectivity.[1][9] The P-2 catalyst, a nickel-boron complex, is another effective reagent for this transformation.[1][10]

  • Partial Hydrogenation to trans-Alkene: This transformation is not achieved by catalytic hydrogenation but by a dissolving metal reduction, typically using sodium metal in liquid ammonia.[4][11] This process proceeds through a radical anion intermediate and results in the anti-addition of hydrogen to form the trans or (E)-alkene.

Reaction Pathways for this compound Hydrogenation

The choice of reagents dictates the reaction pathway and final product, as illustrated below.

G cluster_start cluster_products This compound This compound cis-3-Octene cis-3-Octene This compound->cis-3-Octene H₂ Lindlar's Catalyst (Pd/CaCO₃, Quinoline) n-Octane n-Octane This compound->n-Octane H₂ (excess) Pd/C or Pt trans-3-Octene trans-3-Octene This compound->trans-3-Octene Na, NH₃ (l) (Dissolving Metal Reduction) cis-3-Octene->n-Octane H₂ Pd/C or Pt

Caption: Reaction pathways for the hydrogenation of this compound.

Data Presentation

The following table summarizes the catalysts and conditions for the hydrogenation of this compound and the expected products.

Objective Catalyst System Reagents Primary Product Stereochemistry Citations
Partial HydrogenationLindlar's CatalystH₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline (B57606)(Z)-3-Octenesyn-addition (cis)[1][6][8]
Partial HydrogenationP-2 CatalystH₂, Ni₂B(Z)-3-Octenesyn-addition (cis)[1][10]
Complete HydrogenationPalladium on CarbonH₂ (excess), Pd/Cn-OctaneN/A[4][12][13]
Complete HydrogenationPlatinum or NickelH₂ (excess), Pt, or Nin-OctaneN/A[5][14]
Partial ReductionDissolving MetalNa, NH₃ (liquid)(E)-3-Octeneanti-addition (trans)[4][11]

Table 1: Summary of Catalytic Systems and Products for this compound Reduction.

Quantitative data from studies on analogous alkynes, such as 1-octyne (B150090), demonstrate typical performance metrics. For example, hydrogenation of 1-octyne over a silver-based catalyst (5Ag/Al₂O₃) at 140°C and 50 bar pressure showed high conversion with selectivity for 1-octene (B94956) increasing significantly with higher liquid hourly space velocity (LHSV).[15]

Substrate Catalyst Temp (°C) Pressure (bar) Time (h) Conversion (%) Selectivity to Octene (%) Citations
1-Octyne5Ag/Al₂O₃1405012>95~90 (at LHSV=36 h⁻¹)[15]
3-Hexyn-1-olLindlar CatalystN/AN/AN/ARate: 3.13 x 10⁻⁷ mol/sHigh for cis-hexenol[16]

Table 2: Example Quantitative Data from Hydrogenation of Analogous Alkynes.

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to (Z)-3-Octene

This protocol describes the partial hydrogenation of this compound to yield the cis-alkene using Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison)

  • Solvent (e.g., Methanol, Ethanol, or Hexane)

  • Hydrogen (H₂) gas cylinder with regulator

  • Round-bottom flask

  • Hydrogenation balloon or H₂ gas inlet system

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite or filter paper)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an appropriate solvent (e.g., methanol).

  • Catalyst Addition: Add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate. If additional poisoning is required to prevent over-reduction, a small amount of quinoline can be added.[8][9]

  • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon, then evacuate the flask.

  • Hydrogenation: Introduce hydrogen gas into the flask, typically by filling a balloon and attaching it to the flask. For larger scales, a direct inlet from a regulated H₂ cylinder can be used at approximately 1 atm pressure.[6]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC, GC, or by measuring hydrogen uptake.

  • Workup: Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen in a fume hood.

  • Catalyst Removal: Dilute the reaction mixture with a solvent like diethyl ether or hexane (B92381) and filter it through a pad of Celite to remove the heterogeneous catalyst.[6]

  • Purification: Wash the filtrate, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate the solvent under reduced pressure to obtain the crude (Z)-3-octene. Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Complete Hydrogenation of this compound to n-Octane

This protocol details the complete reduction of this compound to n-octane using a standard palladium on carbon catalyst.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen (H₂) gas

  • Hydrogenation apparatus (as described in Protocol 1)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Setup: Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask with a stir bar.

  • Catalyst Addition: Add 10% Pd/C catalyst to the solution.

  • Inert Atmosphere: Purge the system with an inert gas and then evacuate.

  • Hydrogenation: Introduce hydrogen gas (1 atm or slightly higher pressure). Unlike partial hydrogenation, an excess of hydrogen is used to ensure the reaction goes to completion.[12]

  • Reaction: Stir the mixture vigorously. The reaction is often exothermic. Monitor the reaction until the alkyne and intermediate alkene are fully consumed.

  • Workup and Catalyst Removal: After the reaction is complete, vent the excess H₂ and filter the mixture through Celite to remove the Pd/C catalyst.[13]

  • Purification: Remove the solvent under reduced pressure to yield n-octane. The product is often pure enough for many applications, but can be distilled if needed.

Experimental Workflow

The following diagram outlines the general workflow for a laboratory-scale catalytic hydrogenation experiment.

G node_prep node_prep node_reaction node_reaction node_workup node_workup node_analysis node_analysis A Reaction Setup: - Dissolve this compound in Solvent - Add Catalyst B Atmosphere Exchange: - Purge with Inert Gas - Evacuate Flask A->B C Hydrogenation: - Introduce H₂ Gas - Stir Vigorously B->C D Reaction Monitoring: (TLC, GC, H₂ uptake) C->D D->C Continue Reaction E Reaction Quench: - Vent Excess H₂ D->E Reaction Complete F Catalyst Filtration: - Filter through Celite E->F G Product Isolation: - Solvent Evaporation F->G H Analysis & Purification: (NMR, GC-MS, Distillation) G->H

Caption: General workflow for catalytic hydrogenation.

Mechanism of Action

The catalytic hydrogenation of alkynes on a heterogeneous metal surface, such as palladium, follows a well-accepted mechanism.

  • Adsorption: Both molecular hydrogen (H₂) and the alkyne (this compound) are adsorbed onto the surface of the metal catalyst.[14]

  • Hydrogen Dissociation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface, forming metal-hydride species.[1][12]

  • Syn-Addition (First): The adsorbed alkyne undergoes a syn-addition of two hydrogen atoms, one at a time, from the same face of the catalyst surface. This forms a surface-bound cis-alkene intermediate.[1][9]

  • Desorption or Further Reaction:

    • With a poisoned catalyst (Lindlar's), the resulting cis-alkene has a weaker affinity for the catalyst surface and desorbs before it can be further reduced.[1]

    • With a highly active catalyst (Pd/C), the cis-alkene remains adsorbed and rapidly undergoes a second syn-hydrogenation to yield the fully saturated alkane.[12]

G cluster_surface Catalyst Surface node_step node_step node_catalyst node_catalyst node_species node_species Catalyst Pd, Pt, or Ni Surface A 1. Adsorption: H₂ and this compound bind to surface B 2. H-H Cleavage: Surface hydrides (M-H) form A->B C 3. First Syn-Addition: cis-3-Octene forms on surface B->C D 4a. Desorption (Poisoned Catalyst): cis-3-Octene is released C->D E 4b. Second Syn-Addition (Active Catalyst): n-Octane is formed and released C->E P1 P2

References

Application Notes and Protocols: Stereoselective Reduction of 3-Octyne to (Z)-3-Octene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoselective synthesis of (Z)-alkenes is a cornerstone of modern organic chemistry, with profound implications for the synthesis of complex molecules, including pharmaceuticals and natural products. The conversion of internal alkynes to their corresponding (Z)-alkenes requires precise control of reactivity to prevent over-reduction to the alkane. This document provides detailed application notes and experimental protocols for the stereoselective reduction of 3-octyne to (Z)-3-octene, a common transformation in synthetic organic chemistry. Two highly effective and widely used methods are presented: catalytic hydrogenation using Lindlar's catalyst and reduction with P-2 nickel catalyst. This guide includes quantitative data on reaction performance, detailed step-by-step protocols, and visualizations to aid in experimental design and execution.

Introduction

The selective reduction of alkynes to alkenes is a critical transformation. While complete hydrogenation of an alkyne to an alkane is thermodynamically favorable, partial reduction to the alkene can be achieved with high stereoselectivity using "poisoned" or deactivated catalysts.[1] For the synthesis of (Z)-alkenes, catalysts that promote the syn-addition of hydrogen across the triple bond are required.[2] This document focuses on two such catalytic systems: the heterogeneous Lindlar's catalyst and the homogeneous P-2 nickel catalyst.

Lindlar's Catalyst: This is a "poisoned" palladium catalyst, typically composed of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison like lead acetate (B1210297) and quinoline.[3][4] The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed (Z)-alkene to the alkane.[5]

P-2 Nickel Catalyst: This catalyst, a form of nickel boride (Ni₂B), provides a less toxic alternative to the lead-containing Lindlar's catalyst.[5] It is typically prepared in situ from the reduction of a nickel(II) salt with sodium borohydride (B1222165).[6] When used in conjunction with a modifier like ethylenediamine (B42938), the P-2 nickel catalyst system exhibits remarkable stereoselectivity for the formation of cis-alkenes.[7]

Data Presentation

The following tables summarize the typical performance of Lindlar's catalyst and P-2 nickel catalyst in the stereoselective reduction of internal alkynes to (Z)-alkenes. The data for the P-2 nickel catalyst is based on the reduction of hex-3-yne, a close structural analog of this compound.

Table 1: Performance of Lindlar's Catalyst for Alkyne Reduction

ParameterValueNotes
Substrate3-UndecyneA close analog to this compound.
CatalystLindlar's Catalyst (5% Pd on CaCO₃)Commercially available.
TemperatureRoom Temperature (25 °C)Mild reaction conditions.
Hydrogen Pressure~1 atm (balloon)Easily manageable laboratory setup.
Reaction Time2-6 hoursMonitored by TLC or GC.
Conversion>95%High conversion of starting material.
Selectivity for (Z)-alkene>95%Excellent stereoselectivity.

Data adapted from a protocol for the hydrogenation of 3-undecyne.[5]

Table 2: Performance of P-2 Nickel Catalyst for Alkyne Reduction

SubstrateP-2 Ni (mmol)% Olefincis:trans RatioTotal Yield (%)
Hex-3-yne (40 mmol)5.09897:1>95
Hex-3-yne (200 mmol)10.097ca. 200:1>95 (80 isolated)

Data from the reduction of hex-3-yne with P-2 Ni and ethylenediamine.[7]

Experimental Protocols

Protocol 1: Stereoselective Reduction of this compound using Lindlar's Catalyst

This protocol is adapted from the procedure for the hydrogenation of 3-undecyne.[5]

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Anhydrous hexane (B92381) (or ethanol (B145695)/methanol)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr hydrogenator)

  • Vacuum/inert gas manifold

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous hexane (or another suitable solvent).

  • Carefully add Lindlar's catalyst (5-10 wt% relative to the substrate).

  • Seal the flask with a septum and connect it to a vacuum/inert gas manifold.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Introduce hydrogen gas to the flask, either by connecting it to a hydrogen-filled balloon or by pressurizing a hydrogenation apparatus to approximately 1 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude (Z)-3-octene.

  • If necessary, the product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Stereoselective Reduction of this compound using P-2 Nickel Catalyst

This protocol is based on a representative procedure for the reduction of an internal alkyne using a P-2 nickel catalyst with ethylenediamine.[7]

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Ethylenediamine

  • Hydrogen gas (high purity)

  • Activated carbon

  • Diethyl ether

  • Water

Equipment:

  • Hydrogenation reactor (e.g., Brown hydrogenator) or a round-bottom flask with a hydrogen inlet

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation (in situ): In the hydrogenation reactor, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol.

  • Purge the reactor with hydrogen gas.

  • Add a solution of sodium borohydride in ethanol to the nickel acetate solution to form a black, nearly colloidal precipitate of P-2 nickel.

  • Hydrogenation: To the freshly prepared catalyst suspension, add ethylenediamine (e.g., 0.66 mL, 10 mmol), followed by this compound (e.g., 40.0 mmol).

  • Pressurize the reactor with hydrogen to 1 atm and stir vigorously at 20-25 °C.

  • Monitor the hydrogen uptake. The reaction is typically rapid and will cease once the alkyne is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a small pad of activated carbon.

  • Dilute the filtrate with water and extract with diethyl ether.

  • Wash the combined ether extracts with water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield (Z)-3-octene.

Visualizations

experimental_workflow_lindlar cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification dissolve Dissolve this compound in Hexane add_catalyst Add Lindlar's Catalyst dissolve->add_catalyst purge Purge with Inert Gas add_catalyst->purge add_h2 Introduce H₂ (~1 atm) purge->add_h2 stir Vigorous Stirring (2-6 h) add_h2->stir filter Filter through Celite® stir->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for Lindlar Catalytic Hydrogenation of this compound.

reaction_mechanism_syn_addition alkyne This compound adsorbed_complex Adsorbed Complex alkyne->adsorbed_complex Adsorption catalyst Catalyst Surface (e.g., Pd) h2 H₂ h2->catalyst Adsorption transition_state Syn-Addition Transition State adsorbed_complex->transition_state H₂ Addition product (Z)-3-Octene transition_state->product Desorption

Caption: Simplified Mechanism of Syn-Addition in Catalytic Hydrogenation.

Conclusion

The stereoselective reduction of this compound to (Z)-3-octene can be reliably achieved with high yield and excellent stereoselectivity using either Lindlar's catalyst or a P-2 nickel catalyst system. Lindlar's catalyst offers a commercially available and straightforward procedure, while the P-2 nickel system provides a highly effective, lead-free alternative. The choice between these methods will depend on factors such as substrate compatibility, desired purity, and laboratory safety considerations. The protocols and data provided herein serve as a comprehensive guide for researchers in the successful implementation of this important synthetic transformation.

References

Application Notes and Protocols: 3-Octyne in Transition Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-octyne, an internal alkyne, in transition metal-catalyzed cross-coupling reactions. While direct literature on this compound is limited, this document leverages detailed protocols for structurally similar internal alkynes, such as 1-octyne, to provide representative methodologies and insights into the reactivity of this substrate class. The focus is on providing practical experimental protocols, key performance data, and an understanding of the underlying reaction mechanisms.

Introduction to the Cross-Coupling of Internal Alkynes

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While terminal alkynes are common substrates in well-established reactions like the Sonogashira coupling, the use of internal alkynes, such as this compound, presents unique challenges and opportunities. The key challenge lies in controlling the regioselectivity of the addition across the two substituted carbons of the alkyne. However, successful coupling provides a powerful route to complex, stereodefined tri- and tetrasubstituted alkenes, which are valuable motifs in pharmaceuticals and functional materials.

This document focuses on a representative and powerful application: the rhodium-catalyzed hydroarylation of internal alkynes with arylboronic acids. This reaction class showcases the potential for highly regioselective functionalization of substrates like this compound.

Rhodium-Catalyzed Hydroarylation of Internal Alkynes

Rhodium catalysts have emerged as highly effective for the hydroarylation of internal alkynes, offering excellent control over regioselectivity. The following sections detail a protocol adapted from a sequential hydroacylation/conjugate addition reaction involving 1-octyne, which serves as an excellent model for the reactivity of this compound.

Reaction Principle and Workflow

The overall transformation involves the rhodium-catalyzed addition of an aryl group from an arylboronic acid and a hydrogen atom across the triple bond of the internal alkyne. The regioselectivity is often directed by the steric and electronic properties of the substituents on the alkyne and the ligand environment of the rhodium catalyst.

G cluster_workflow Experimental Workflow: Rh-Catalyzed Hydroarylation start Reaction Setup: - Rh(I) precatalyst - Ligand - Aldehyde - 1-Octyne (or this compound) - Solvent (Acetone) step1 Hydroacylation: Heat to 55 °C for 30 min start->step1 step2 Addition of Reagents: - Arylboronic acid - Base (K2CO3) - Acetone/Water step1->step2 step3 Conjugate Addition: Stir for 3 h step2->step3 end Work-up and Purification: - Extraction - Chromatography step3->end G cluster_mechanism Simplified Catalytic Cycle for Rh-Catalyzed Hydroarylation Rh_I [Rh(I)] Aryl_Rh Ar-Rh(I) Rh_I->Aryl_Rh Transmetalation Alkyne_Complex Alkyne Coordination (Ar-Rh(I)-Alkyne) Aryl_Rh->Alkyne_Complex Coordination Alkenyl_Rh Alkenyl-Rh(I) Alkyne_Complex->Alkenyl_Rh Migratory Insertion Alkenyl_Rh->Rh_I Protonolysis Product Trisubstituted Alkene (Product) Alkenyl_Rh->Product Arylboronic_acid Ar-B(OH)₂ Arylboronic_acid->Aryl_Rh Proton_source H⁺ Source Proton_source->Alkenyl_Rh

Application Notes and Protocols: 3-Octyne in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-octyne as a versatile building block in the synthesis of complex pharmaceutical intermediates. The focus is on the Pauson-Khand reaction, a powerful method for the construction of cyclopentenone cores, which are key structural motifs in various biologically active molecules, including prostaglandin (B15479496) analogs and other therapeutic agents.

Introduction: this compound as a Synthon

This compound is an internal alkyne that serves as a valuable precursor in organic synthesis. Its carbon-carbon triple bond can be functionalized through a variety of reactions, including cycloadditions, transition-metal catalyzed couplings, and carbonylations. In the context of pharmaceutical synthesis, this compound offers a straightforward route to introduce an eight-carbon chain with specific stereochemistry and functionality, which can be elaborated into more complex molecular architectures.

One of the most powerful transformations involving alkynes is the Pauson-Khand reaction , a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex. This reaction provides rapid access to substituted cyclopentenones, which are versatile intermediates for the synthesis of a wide range of natural products and pharmaceutical agents.

This document details a representative protocol for the Pauson-Khand reaction of this compound to generate a cyclopentenone intermediate, a valuable scaffold for further elaboration in drug discovery programs.

Data Presentation: Pauson-Khand Reaction of this compound

The following table summarizes the key quantitative data for a representative Pauson-Khand reaction involving this compound. Yields and reaction times are based on typical outcomes for intermolecular reactions of internal alkynes.

ParameterValue
Alkyne This compound
Alkene Ethylene (B1197577) (or Norbornadiene)
Catalyst Dicobalt Octacarbonyl (Co₂(CO)₈)
Catalyst Loading 1.0 - 1.2 equivalents (stoichiometric)
Carbon Monoxide Source Carbon Monoxide gas (balloon or pressure)
Solvent Toluene (B28343), Dichloromethane (DCM), or Hexane (B92381)
Temperature 60 - 110 °C
Reaction Time 12 - 48 hours
Typical Yield 40 - 70%
Product 4-Ethyl-5-propylcyclopent-2-en-1-one

Experimental Protocol: Synthesis of 4-Ethyl-5-propylcyclopent-2-en-1-one via Pauson-Khand Reaction

This protocol describes a general procedure for the intermolecular Pauson-Khand reaction of this compound with ethylene.

Materials:

  • This compound (C₈H₁₄)

  • Dicobalt Octacarbonyl (Co₂(CO)₈)

  • Ethylene (gas)

  • Carbon Monoxide (gas)

  • Anhydrous Toluene

  • Silica (B1680970) Gel for column chromatography

  • Hexane

  • Ethyl Acetate (B1210297)

  • Schlenk flask or high-pressure reactor

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add dicobalt octacarbonyl (1.1 equivalents).

    • The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

    • Anhydrous toluene (50 mL) is added via cannula, and the solution is stirred until the cobalt complex dissolves, resulting in a deep red-brown solution.

    • This compound (1.0 equivalent) is then added dropwise to the stirred solution at room temperature.

    • The reaction mixture is stirred for 1-2 hours at room temperature to allow for the formation of the alkyne-cobalt complex.

  • Cycloaddition Reaction:

    • The flask is then purged with ethylene gas, and an ethylene balloon is attached to the flask to maintain a positive pressure of ethylene.

    • The flask is subsequently purged with carbon monoxide, and a CO balloon is attached.

    • The reaction mixture is heated to 80 °C in an oil bath and stirred vigorously.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude residue is dissolved in a minimal amount of hexane.

    • The solution is loaded onto a silica gel column pre-equilibrated with hexane.

    • The product is purified by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

    • Fractions containing the desired product are combined and the solvent is evaporated under reduced pressure to yield 4-ethyl-5-propylcyclopent-2-en-1-one as a colorless to pale yellow oil.

  • Characterization:

    • The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Logical Workflow for Pharmaceutical Intermediate Synthesis

G cluster_start Starting Materials cluster_reaction Pauson-Khand Reaction cluster_intermediate Key Intermediate cluster_elaboration Further Elaboration This compound This compound Reaction [2+2+1] Cycloaddition (Co2(CO)8) This compound->Reaction Alkene Alkene Alkene->Reaction CO CO CO->Reaction Cyclopentenone Substituted Cyclopentenone Reaction->Cyclopentenone Modification Functional Group Modification Cyclopentenone->Modification API Pharmaceutical Scaffold (e.g., Prostaglandin Analog) Modification->API

Caption: Synthetic workflow from this compound to a pharmaceutical scaffold.

Application Notes: Polymerization Reactions Involving 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Octyne is an internal alkyne, a class of unsaturated hydrocarbons with a carbon-carbon triple bond located within the carbon chain. Its polymerization leads to the formation of poly(this compound), a substituted polyacetylene. This polymer features a conjugated backbone of alternating single and double bonds, which imparts unique electronic and optical properties. These properties make such polymers promising candidates for applications in materials science, including conductive polymers, organic electronics, and advanced materials.[1][2] This document provides detailed application notes and protocols for the primary methods of polymerizing this compound, with a focus on transition metal-catalyzed reactions.

Transition Metal-Catalyzed Metathesis Polymerization

The most effective method for the controlled polymerization of internal alkynes like this compound is through transition metal-catalyzed metathesis or insertion polymerization.[3] Catalysts based on early transition metals, such as Niobium (Nb), have been shown to polymerize similar internal alkynes (e.g., 3-hexyne, 4-octyne) in a controlled manner, yielding polymers with defined molecular weights and narrow molecular weight distributions.[4][5]

Reaction Principle The polymerization is initiated by a transition metal-alkylidene complex. The alkyne monomer coordinates to the metal center and subsequently inserts into the metal-carbon bond. This process repeats, propagating the polymer chain. The "living" nature of certain catalysts allows for the synthesis of polymers where the chain length is directly related to the monomer-to-catalyst ratio.[5]

Metathesis_Polymerization_Mechanism catalyst Initiator Nb(V)-Alkylidene intermediate1 Alkyne Coordination Complex catalyst->intermediate1 + Monomer monomer This compound Monomer (R-C≡C-R') monomer->intermediate1 intermediate2 Migratory Insertion (Chain Growth) intermediate1->intermediate2 [2+2] Cycloaddition & Ring Opening polymer Growing Polymer Chain Attached to Nb intermediate2->polymer Propagation polymer->intermediate1 Cycle repeats 'n' times termination Termination/ Quenching polymer->termination End of Reaction final_polymer Poly(this compound) termination->final_polymer

Caption: Catalytic cycle for the polymerization of an internal alkyne.

Data Presentation

The following table summarizes data from the controlled polymerization of internal alkynes using a Niobium catalyst, which serves as a model for the expected results for this compound.[4]

MonomerCatalyst Loading (mol%)Time (h)Polymer Yield (%)Mₙ (kDa)Mₙ/Mₙ
3-Hexyne2.00.5994.81.12
3-Hexyne1.01999.01.10
4-Octyne2.00.5995.81.10
4-Octyne1.019911.51.11
5-Decyne2.01997.01.12
5-Decyne1.029913.81.10

Data sourced from studies on analogous internal alkynes using the catalyst Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂ in toluene (B28343) at 25°C with a monomer-to-niobium ratio of 100.[4]

Experimental Protocols

Protocol 1: Polymerization of this compound using a Niobium-Alkylidene Catalyst

This protocol is adapted from the established procedure for the polymerization of 4-octyne.[4] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (monomer), freshly distilled.

  • Niobium catalyst: Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂

  • Toluene (solvent), anhydrous and deoxygenated.

  • Methanol (B129727) (for precipitation).

  • Schlenk flask and line.

  • Magnetic stirrer.

  • Syringes.

Procedure:

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the Niobium catalyst in anhydrous toluene (e.g., 5.0 mg of catalyst in 1.0 mL of toluene).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous toluene.

  • Monomer Addition: Add this compound monomer to the Schlenk flask via syringe. For a monomer-to-catalyst ratio of 100, if using 20 µmol of catalyst, add 2.0 mmol of this compound.

  • Initiation: While stirring vigorously, inject the required volume of the catalyst stock solution into the monomer solution. The reaction mixture may change color, indicating initiation.

  • Polymerization: Allow the reaction to stir at room temperature (25°C). Monitor the reaction progress by observing the increase in viscosity of the solution. Reaction times can vary from 30 minutes to several hours depending on the desired molecular weight.[4]

  • Termination and Precipitation: After the desired time, terminate the polymerization by opening the flask to the air. Pour the viscous solution into a large volume of methanol with stirring. The polymer will precipitate as a solid.

  • Isolation: Collect the precipitated poly(this compound) by filtration. Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ), and by NMR spectroscopy to confirm the polymer structure.

Experimental_Workflow start Start setup 1. Prepare Catalyst Solution in Toluene (Inert Atm.) start->setup react_setup 2. Add this compound & Toluene to Schlenk Flask setup->react_setup initiate 3. Inject Catalyst Solution to Initiate Polymerization react_setup->initiate polymerize 4. Stir at 25°C (0.5 - 2 hours) initiate->polymerize terminate 5. Quench Reaction & Precipitate in Methanol polymerize->terminate isolate 6. Filter and Wash Polymer with Methanol terminate->isolate dry 7. Dry Polymer Under Vacuum isolate->dry end Characterize (GPC, NMR) dry->end

Caption: Experimental workflow for poly(this compound) synthesis.

Other Polymerization Methods

Ziegler-Natta Polymerization

Ziegler-Natta (Z-N) catalysts, typically mixtures of a Group IV transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., Al(C₂H₅)₃), are cornerstones of industrial polymer chemistry.[6][7] However, their application is overwhelmingly focused on the polymerization of α-olefins (1-alkenes) like ethylene (B1197577) and propylene.[8][9] The established Cossee-Arlman mechanism involves the coordination and subsequent insertion of the alkene C=C double bond into the titanium-carbon bond of the active site.[6][10]

The use of traditional Ziegler-Natta catalysts for the polymerization of internal alkynes like this compound is not a standard or well-documented method. The steric hindrance of the internal triple bond and the different coordination chemistry of alkynes compared to alkenes make them poor substrates for classical Z-N systems.[6]

Radical and Ionic Polymerization

Polymerization of simple, unactivated alkynes via free-radical or ionic (anionic/cationic) mechanisms is generally not effective. The high stability of the C≡C triple bond makes it resistant to attack by radical or ionic initiators under standard conditions. These methods are typically reserved for vinyl monomers or specially activated alkynes.

Applications of Poly(this compound)

Poly(this compound) belongs to the class of polyynes, which are of significant interest for various advanced applications due to their conjugated electronic structure.[11] Potential applications include:

  • Conductive Materials: The conjugated backbone can be doped to produce electrically conductive polymers for use in flexible electronics, sensors, or antistatic coatings.

  • Optical Materials: The extended π-system can lead to interesting nonlinear optical (NLO) properties, making them suitable for applications in optoelectronics and photonics.

  • Precursors for Carbon Materials: Polyynes can serve as precursors for the synthesis of complex carbon allotropes and materials.[12]

  • Membranes: The rigid rod-like structure of polyalkynes can be exploited in the design of gas separation membranes.

References

3-Octyne: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Octyne, an internal alkyne, serves as a valuable and versatile building block in organic synthesis, offering a gateway to a diverse array of molecular architectures. Its linear eight-carbon chain, featuring a triple bond at the third position, provides a reactive site for numerous transformations, making it an attractive starting material for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of the triple bond allows for the regioselective introduction of functional groups, leading to the construction of highly substituted carbocyclic and heterocyclic frameworks.

This document provides an overview of key applications of this compound in organic synthesis, complete with detailed experimental protocols for its conversion into various valuable intermediates. The reactions highlighted herein demonstrate the utility of this compound in fundamental organic transformations such as oxidation, hydroboration, ozonolysis, and cycloaddition reactions.

Key Applications and Synthetic Pathways

The reactivity of the carbon-carbon triple bond in this compound allows for its participation in a wide range of chemical reactions. The following sections detail some of the most synthetically useful transformations.

1. Oxidation to α-Diketones: Precursors for Heterocycle Synthesis

Internal alkynes like this compound can be oxidized to afford α-diketones, which are valuable precursors for the synthesis of various heterocyclic compounds. A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) under neutral conditions. The resulting 3,4-octanedione can then be utilized in condensation reactions, such as the Paal-Knorr synthesis, to generate substituted pyrroles, furans, and thiophenes.

2. Hydroboration-Oxidation: Regioselective Synthesis of Ketones

The hydroboration-oxidation of internal alkynes provides a method for the regioselective synthesis of ketones. While the hydroboration of symmetrical internal alkynes is straightforward, the reaction with unsymmetrical alkynes like this compound can lead to a mixture of regioisomeric ketones upon oxidation. The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the initial hydroboration step, favoring the addition of boron to the less sterically hindered carbon of the alkyne. Subsequent oxidation of the resulting vinylborane (B8500763) yields the corresponding ketone. For this compound, this reaction can produce a mixture of 3-octanone (B92607) and 4-octanone (B1346966).

3. Ozonolysis: Oxidative Cleavage to Carboxylic Acids

Ozonolysis provides a powerful method for the complete cleavage of the carbon-carbon triple bond in alkynes, yielding carboxylic acids. The reaction of this compound with ozone, followed by an oxidative workup, results in the formation of propanoic acid and pentanoic acid. This transformation is particularly useful for the synthesis of carboxylic acids with specific chain lengths and can be a key step in the degradation of larger molecules for structural elucidation.

4. Cycloaddition Reactions: Construction of Carbocyclic and Heterocyclic Rings

The triple bond of this compound can participate in various cycloaddition reactions to construct complex cyclic systems. These reactions are often catalyzed by transition metals, such as rhodium and ruthenium, and allow for the efficient assembly of substituted aromatic and heteroaromatic compounds.

  • [2+2+2] Cycloaddition: This powerful reaction allows for the synthesis of substituted benzene (B151609) derivatives from three alkyne molecules. The rhodium-catalyzed cotrimerization of this compound with two molecules of another alkyne, or with a diyne, can lead to the formation of highly substituted aromatic rings.

  • [3+2] Cycloaddition (Azide-Alkyne Cycloaddition): The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a variation of "click chemistry" that is effective for internal alkynes like this compound.[1][2][3][4] This reaction with an organic azide (B81097) leads to the formation of a 1,5-disubstituted 1,2,3-triazole, a valuable scaffold in medicinal chemistry.

Quantitative Data Summary

Reaction TypeReactant(s)Product(s)Catalyst/ReagentYield (%)Reference
Oxidation This compound3,4-OctanedioneKMnO₄, H₂O, Acetone (B3395972)Moderate to GoodGeneral Procedure
Paal-Knorr Pyrrole (B145914) Synthesis 3,4-Octanedione, Ammonium (B1175870) Acetate (B1210297)3,4-Diethyl-2,5-dimethyl-1H-pyrroleAcetic AcidNot specified[5][6]
Hydroboration-Oxidation This compound3-Octanone and 4-Octanone1. Disiamylborane 2. H₂O₂, NaOHGood[7][8][9][10][11][12]
Ozonolysis This compoundPropanoic Acid, Pentanoic Acid1. O₃ 2. H₂O₂HighGeneral Procedure
[2+2+2] Cycloaddition This compound, 1,6-HeptadiyneSubstituted BenzeneRh(I) complexGood[13][14][15][16]
[3+2] Azide-Alkyne Cycloaddition This compound, Benzyl Azide1-Benzyl-4,5-diethyl-1H-1,2,3-triazole[Cp*RuCl] complexGood[1][2][3][4]

Experimental Protocols

Protocol 1: Oxidation of this compound to 3,4-Octanedione

This protocol describes the oxidation of this compound to 3,4-octanedione using potassium permanganate.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water dropwise to the stirred solution, maintaining the temperature below 5 °C. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude 3,4-octanedione.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Paal-Knorr Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole

This protocol outlines the synthesis of a substituted pyrrole from 3,4-octanedione.

Materials:

  • 3,4-Octanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-octanedione (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in glacial acetic acid or ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution by the careful addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude pyrrole derivative.

  • Purify the product by column chromatography on silica gel or vacuum distillation.[5][6][17][18][19]

Protocol 3: Hydroboration-Oxidation of this compound

This protocol describes the synthesis of a mixture of 3-octanone and 4-octanone from this compound.

Materials:

  • This compound

  • Disiamylborane (Sia₂BH) solution in THF (prepared in situ or from a commercial source)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1 equivalent) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of disiamylborane (1.1 equivalents) in THF via a syringe or dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent under reduced pressure.

  • The resulting mixture of 3-octanone and 4-octanone can be analyzed by GC-MS and NMR to determine the isomeric ratio and may be separated by careful fractional distillation or preparative gas chromatography.[7][8][9][10][11][12]

Protocol 4: Ozonolysis of this compound

This protocol details the oxidative cleavage of this compound to propanoic acid and pentanoic acid.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂) or Methanol (B129727)

  • Ozone (O₃) generated from an ozone generator

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Formic acid

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or methanol in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap containing a potassium iodide solution to indicate excess ozone.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution until a persistent blue color is observed, indicating the presence of unreacted ozone.

  • Purge the solution with a stream of nitrogen or oxygen to remove excess ozone.

  • To the cold solution, add hydrogen peroxide (3-4 equivalents) and a small amount of formic acid.

  • Allow the mixture to warm slowly to room temperature and then stir vigorously for 12-24 hours.

  • Quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and extract with a saturated aqueous solution of sodium bicarbonate to separate the carboxylic acids.

  • Acidify the aqueous bicarbonate solution with concentrated HCl and extract the carboxylic acids with diethyl ether.

  • Dry the final organic extract over anhydrous sodium sulfate, filter, and remove the solvent to yield a mixture of propanoic acid and pentanoic acid.

Protocol 5: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole from this compound.

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • [Cp*RuCl(COD)] (pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex) or a similar Ru(II) catalyst

  • Toluene or 1,2-dichloroethane (B1671644) (DCE), anhydrous and degassed

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (1-5 mol%) in the anhydrous, degassed solvent.

  • Add this compound (1 equivalent) and the organic azide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.[1][2][3][4]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic transformations described.

oxidation_paal_knorr This compound This compound 3,4-Octanedione 3,4-Octanedione This compound->3,4-Octanedione KMnO4 3,4-Diethyl-2,5-dimethyl-1H-pyrrole 3,4-Diethyl-2,5-dimethyl-1H-pyrrole 3,4-Octanedione->3,4-Diethyl-2,5-dimethyl-1H-pyrrole NH4OAc, AcOH

Caption: Oxidation of this compound followed by Paal-Knorr synthesis.

hydroboration_oxidation This compound This compound Vinylborane Intermediate Vinylborane Intermediate This compound->Vinylborane Intermediate 1. Sia2BH 3-Octanone & 4-Octanone 3-Octanone & 4-Octanone Vinylborane Intermediate->3-Octanone & 4-Octanone 2. H2O2, NaOH

Caption: Hydroboration-oxidation of this compound.

ozonolysis This compound This compound Ozonide Intermediate Ozonide Intermediate This compound->Ozonide Intermediate 1. O3 Propanoic Acid & Pentanoic Acid Propanoic Acid & Pentanoic Acid Ozonide Intermediate->Propanoic Acid & Pentanoic Acid 2. H2O2

Caption: Ozonolysis of this compound.

cycloaddition cluster_cycloadditions Cycloaddition Reactions This compound This compound Substituted Benzene Substituted Benzene This compound->Substituted Benzene [2+2+2] with Diynes (Rh catalyst) 1,5-Disubstituted-1,2,3-triazole 1,5-Disubstituted-1,2,3-triazole This compound->1,5-Disubstituted-1,2,3-triazole [3+2] with Azides (Ru catalyst)

Caption: Cycloaddition reactions of this compound.

References

Application Note: Analytical Methods for Quantifying 3-Octyne in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the quantitative analysis of 3-octyne in reaction mixtures, tailored for researchers, scientists, and professionals in drug development. Three primary analytical methods are presented: Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization. Each section includes the underlying principles, detailed experimental protocols, and typical performance characteristics to guide method selection and implementation.

Method 1: Gas Chromatography (GC-FID & GC-MS)

Gas chromatography is a premier technique for analyzing volatile compounds like this compound.[1][2] It separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column.[2] For quantification, a Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for hydrocarbons, while a Mass Spectrometer (MS) provides higher selectivity and structural confirmation.[3][4]

Experimental Protocol: GC-FID/MS

1. Reagents and Materials:

  • This compound standard (≥98% purity)

  • Internal Standard (IS): e.g., Nonane (B91170) or Decane (≥99% purity)

  • Solvent: Hexane (B92381) or Dichloromethane (HPLC grade or higher)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a 1000 ppm solution of nonane in hexane.

  • Calibration Standards: Prepare a series of this compound standards (e.g., 1, 5, 10, 50, 100, 200 ppm) in hexane. To each calibration level, add the internal standard to a final concentration of 50 ppm.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a volumetric flask.

  • Add the internal standard solution to achieve a final concentration of 50 ppm upon dilution.

  • Dilute the mixture with hexane to a final volume that places the expected this compound concentration within the calibration range.

  • Vortex the sample and transfer an aliquot to a GC vial for analysis.

4. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Split/Splitless inlet and FID or MS detector.[5]

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.[1]

  • Inlet: Split mode (split ratio 50:1), temperature 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold for 2 minutes.

  • FID Detector (if used): Temperature 280°C, Hydrogen flow 30 mL/min, Air flow 300 mL/min, Makeup flow (N2) 25 mL/min.[3]

  • MS Detector (if used): Transfer line 280°C, Ion source 230°C, Electron Ionization (EI) at 70 eV.[6] Scan range m/z 35-300. For quantification, use Selected Ion Monitoring (SIM) of characteristic this compound ions.

5. Quantification:

  • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.

  • Determine the concentration of this compound in the sample by applying its peak area ratio to the calibration curve equation.[3]

Data Presentation: GC Method Performance
ParameterTypical Performance (GC-FID)Typical Performance (GC-MS)
Linear Range 0.5 - 500 µg/mL0.05 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mL
Precision (%RSD) < 3%< 5%
Selectivity GoodExcellent
Note: Values are typical and may vary based on instrumentation and matrix.

Visualization: GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis ReactionMixture Reaction Mixture AddIS Add Internal Standard ReactionMixture->AddIS Dilute Dilute with Solvent AddIS->Dilute ToVial Transfer to GC Vial Dilute->ToVial Inject Inject into GC ToVial->Inject Separate Column Separation Inject->Separate Detect FID / MS Detection Separate->Detect DataAnalysis Data Processing & Quantification Detect->DataAnalysis

Caption: Workflow for this compound quantification by GC.

Method 2: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that determines the concentration of an analyte by comparing the integral of one of its signals to the integral of a known amount of an internal standard.[7] It is non-destructive and does not require an analyte-specific calibration curve. For this compound, which is a symmetrical internal alkyne, the signals from the methylene (B1212753) groups adjacent to the triple bond are suitable for quantification.

Experimental Protocol: qNMR

1. Reagents and Materials:

  • Internal Standard (IS): e.g., 1,3,5-Trimethoxybenzene or Maleic Anhydride (high purity, non-volatile, with sharp singlets that do not overlap with the sample).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Benzene-d6 (C₆D₆) containing 0.03% v/v Tetramethylsilane (TMS).

2. Sample Preparation:

  • Accurately weigh ~5-10 mg of the reaction mixture into a vial.

  • Accurately weigh ~5-10 mg of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Vortex until fully dissolved, then transfer the solution to a 5 mm NMR tube.

3. Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher spectrometer.

  • Nucleus: ¹H

  • Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A value of 30-60 seconds is generally sufficient to ensure full relaxation for accurate integration.

  • Number of Scans (ns): 8 to 16, sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for the peaks of interest).

  • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing and Quantification:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signal for this compound (e.g., the CH₂ protons adjacent to the alkyne) and the singlet from the internal standard.

  • Calculate the concentration of this compound using the following formula[7]:

    Weightanalyte = (WeightIS / MWIS) * (Areaanalyte / AreaIS) * (NIS / Nanalyte) * MWanalyte

    Where:

    • MW: Molecular Weight

    • Area: Integral value of the signal

    • N: Number of protons giving rise to the signal (e.g., N=4 for the two CH₂ groups in this compound; N=3 for the methoxy (B1213986) protons in 1,3,5-trimethoxybenzene)

Data Presentation: qNMR Method Parameters
ParameterGuidelineRationale
Spectrometer Field ≥ 400 MHzEnsures sufficient signal dispersion to minimize peak overlap.
Internal Standard High purity, stable, non-overlapping singlet(s)Ensures accuracy and simplifies integration.
Relaxation Delay (d1) ≥ 5 * T₁ (typically 30-60 s)Critical for ensuring complete proton relaxation for accurate integration.[7]
Signal-to-Noise (S/N) > 150:1Minimizes integration errors.
Precision (%RSD) < 2%Achievable with optimized parameters and careful sample prep.

Visualization: qNMR Analysis Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_process Data Processing WeighSample Accurately Weigh Reaction Mixture Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighIS Accurately Weigh Internal Standard WeighIS->Dissolve ToTube Transfer to NMR Tube Dissolve->ToTube Acquire Acquire Spectrum (Long d1 delay) ToTube->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for this compound quantification by qNMR.

Method 3: HPLC with Pre-Column Derivatization

Standard HPLC with UV detection is not suitable for this compound due to its lack of a UV-absorbing chromophore.[8][9] However, quantification is possible through derivatization. A published method for alkynes involves forming a dicobalt hexacarbonyl complex, which has a strong chromophore detectable by UV-Vis detectors.[8] This approach is particularly useful for non-volatile reaction mixtures or when GC is not available.

Experimental Protocol: HPLC

1. Reagents and Materials:

  • This compound standard (≥98% purity)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC grade)

  • Mobile Phase: Hexane and Isopropanol (IPA), HPLC grade

  • Syringe filters (0.22 µm, Nylon or PTFE)

2. In-situ Derivatization & Sample Preparation:

  • In a vial, dissolve a known amount of the reaction mixture (or calibration standard) in DCM.

  • Add a slight excess of dicobalt octacarbonyl (Co₂(CO)₈) to the solution under an inert atmosphere (e.g., Argon or Nitrogen) as it is air-sensitive.

  • Allow the reaction to proceed at room temperature for 5-10 minutes. The solution will change color, indicating complex formation.

  • Dilute the resulting solution with hexane to a known volume.

  • Pass the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[8]

3. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

  • Column: A normal-phase column such as a silica (B1680970) or cyano-bonded phase column. For chiral separations, a CHIRALPAK-IB column could be used.[8]

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 99.6:0.4 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 350 nm.[8]

4. Quantification:

  • Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the this compound-cobalt complex against the initial concentration of this compound.

  • Determine the concentration in the reaction mixture sample from the calibration curve.

Data Presentation: HPLC Method Performance
ParameterTypical Performance
Linear Range 1 - 250 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL
Precision (%RSD) < 5%
Notes Requires derivatization; handles non-volatile matrices well.
Note: Values are typical and may vary based on derivatization efficiency, instrumentation, and matrix.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Reaction Mixture in DCM AddReagent Add Co₂(CO)₈ (Inert Atmosphere) Sample->AddReagent Complex In-situ Complexation AddReagent->Complex DiluteFilter Dilute & Filter (0.22 µm) Complex->DiluteFilter Inject Inject into HPLC DiluteFilter->Inject Separate Column Separation Inject->Separate Detect UV Detection (350 nm) Separate->Detect DataAnalysis Data Processing & Quantification Detect->DataAnalysis

Caption: Workflow for this compound quantification by HPLC.

Method Comparison Summary

FeatureGC-FID/MSqNMRHPLC with Derivatization
Principle Volatility-based separationNuclear spin resonanceLiquid-phase separation
Sensitivity Very High (ppb-ppm)Moderate (low % to ppm)High (ppm)
Selectivity Good (FID), Excellent (MS)High (depends on resolution)Good
Sample Throughput HighLow to ModerateModerate
Matrix Tolerance Requires volatile matrixHighExcellent for non-volatiles
Calibration External/Internal Standard CurveAbsolute (Internal Standard)External/Internal Standard Curve
Destructive? YesNoYes
Primary Use Case Routine analysis of volatile samplesAbsolute quantification, structural infoNon-volatile matrices, no GC access

References

Application Note and Protocol for GC-MS Analysis of 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of 3-Octyne using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and an internal alkyne, and its accurate detection is crucial in various research and development fields.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds.[3] This protocol outlines a robust method for the analysis of this compound, providing detailed steps for sample preparation, instrument parameters, and data analysis. The methodology is designed to be adaptable for various matrices, with a focus on achieving high sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • Solvent: Hexane or Dichloromethane (GC grade or higher)

  • Standard: this compound (≥98% purity)

  • Internal Standard (IS): (Optional, for quantitative analysis) e.g., Toluene-d8 or other suitable deuterated compound not present in the sample.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringes: Gas-tight syringes for liquid and headspace injection

Standard Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. If using an internal standard, add a constant known concentration to all standards and samples.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

2.3.1. Liquid Samples (e.g., reaction mixtures, liquid formulations)

  • Dilute an accurately measured volume or weight of the sample in a suitable solvent (e.g., hexane) to bring the concentration of this compound within the calibration range.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • Add the internal standard if performing quantitative analysis.

  • Transfer the final solution to a GC-MS vial.

2.3.2. Headspace Analysis (for volatile matrices or solid samples)

Headspace analysis is suitable for detecting volatile compounds like this compound in solid or liquid samples without direct injection of the matrix.

  • Accurately weigh or measure the sample into a headspace vial.

  • Seal the vial tightly with a PTFE-lined septum and cap.

  • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Use a gas-tight syringe to withdraw a known volume of the headspace gas for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Value
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature: 40°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 35-300
Solvent Delay 3 minutes (to protect the filament from the solvent peak)

Data Presentation and Analysis

Qualitative Analysis

Identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum of this compound obtained from the NIST database can be used as a reference.[4]

Quantitative Data

For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

Property Value
Chemical Formula C₈H₁₄
Molecular Weight 110.2 g/mol [4][5][6]
CAS Registry Number 15232-76-5[4][5][6]
Boiling Point 132-133 °C
Key Mass Fragments (m/z) 43, 55, 67, 81, 95, 110 (M⁺)

Table 2: Example Calibration Data for this compound Analysis

Concentration (µg/mL) Peak Area (this compound) Peak Area (IS) Area Ratio (Analyte/IS)
115,234150,1230.101
576,543151,2340.506
10152,876149,8761.020
25380,987150,5432.531
50765,432151,1115.065

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution / Extraction Sample->Dilution Standard Standard Preparation Standard->Dilution Vial Transfer to GC Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatography (Separation) Autosampler->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Integration MS->Integration Identification Compound Identification (Mass Spectrum Library) Integration->Identification Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note: 1H and 13C NMR for the Characterization of 3-Octyne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the unambiguous structural elucidation of molecules. This application note provides a detailed protocol for the use of ¹H and ¹³C NMR spectroscopy to characterize the starting material, intermediates, and final products in reactions involving the internal alkyne, 3-octyne. We present standardized experimental protocols for reaction monitoring and sample analysis, alongside tabulated NMR data for this compound and its derivatives formed through common synthetic transformations such as hydrogenation and hydration. This guide serves as a practical resource for researchers engaged in synthetic chemistry and drug development, enabling efficient and accurate characterization of alkyne reaction products.

Introduction

The carbon-carbon triple bond of alkynes is a versatile functional group in organic synthesis, participating in a wide array of chemical transformations. Monitoring the progress of these reactions and characterizing the resulting products is crucial for optimizing reaction conditions and confirming the desired molecular structure. This compound serves as an excellent model for an internal alkyne, and its reactions, such as hydrogenation to alkenes or alkanes, and hydration to ketones, yield structurally distinct products. ¹H and ¹³C NMR spectroscopy provide critical information on the molecular framework, including the disappearance of the alkyne signature and the appearance of new signals corresponding to alkene, alkane, or carbonyl functionalities.[1][2][3]

Experimental Protocols

In-Situ Reaction Monitoring by ¹H NMR Spectroscopy

This protocol is designed for tracking the progress of a reaction in real-time directly within an NMR tube.[4][5][6]

Materials:

  • NMR Tube (5 mm, rated for the reaction temperature)

  • Deuterated solvent appropriate for the reaction (e.g., CDCl₃, Benzene-d₆, DMSO-d₆)

  • Reactants (e.g., this compound, catalyst)

  • Internal standard (optional, e.g., tetramethylsilane (B1202638) (TMS) or a non-reactive compound with a known concentration and a singlet resonance in a clear spectral region)

  • Syringes and septa for air-sensitive reactions

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve a known quantity of this compound and the internal standard (if used) in the chosen deuterated solvent. The typical volume for a standard 5 mm NMR tube is 0.6-0.7 mL.[7]

  • Initial Spectrum (t=0): Transfer the solution to the NMR tube. Acquire a ¹H NMR spectrum of the starting material before initiating the reaction. This serves as the reference (time zero) point.

  • Reaction Initiation: Add the final reagent or catalyst to the NMR tube using a syringe to start the reaction. If the reaction is temperature-sensitive, ensure the NMR probe is pre-heated or pre-cooled to the desired temperature.[5]

  • Time-Course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern spectrometers can be programmed to automatically acquire spectra over the entire course of the reaction.[4][5] Use a minimal number of scans (e.g., ns=1) per time point to get a "snapshot" of the reaction, provided the signal-to-noise is adequate.[5]

  • Data Analysis: Process the array of spectra. The conversion of starting material to product can be quantified by comparing the integral of a characteristic signal of the starting material to that of a characteristic signal of the product.

Characterization of a Purified Reaction Product

This protocol is for the analysis of an isolated and purified product from a scaled-up reaction.

Materials:

  • Purified reaction product

  • High-purity deuterated solvent (e.g., CDCl₃)

  • NMR Tube (5 mm)

  • Glass Pasteur pipette with cotton plug (for filtration)

Procedure:

  • Sample Preparation: Weigh the amount of sample required. For ¹H NMR, 1-5 mg is typically sufficient. For ¹³C NMR, 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a small vial. Ensure the sample is fully dissolved; gentle vortexing or warming may be necessary.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, draw the solution into a glass Pasteur pipette that has a small cotton plug at its base and transfer the filtered solution into the NMR tube.[8][9]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time. A relaxation delay of 2-5 seconds is standard. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run.

Data Presentation and Interpretation

The key to characterizing the reaction of this compound is to observe the disappearance of its characteristic alkyne signals and the appearance of new signals corresponding to the product. The sp-hybridized carbons of internal alkynes typically resonate in the 70-100 ppm range in the ¹³C NMR spectrum.[1] Protons on carbons adjacent to the triple bond appear around 2.0-3.0 ppm in the ¹H NMR spectrum.

Potential Reaction Pathways of this compound

Below is a diagram illustrating some common transformations of this compound.

G cluster_products Reaction Products Z_Octene (Z)-3-Octene Octane Octane Z_Octene->Octane Hydrogenation (e.g., Pd/C, H₂) E_Octene (E)-3-Octene E_Octene->Octane Hydrogenation (e.g., Pd/C, H₂) Octanone 3-Octanone Start This compound Start->Z_Octene Syn-Hydrogenation (e.g., Lindlar's Cat.) Start->E_Octene Anti-Hydrogenation (e.g., Na/NH3) Start->Octanone Hydration (e.g., H₂SO₄, H₂O, HgSO₄)

Caption: Potential reaction pathways of this compound.
NMR Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts (δ) in ppm for this compound and its potential reaction products. Data is referenced to TMS (δ = 0.00 ppm) and typically recorded in CDCl₃.

CompoundKey Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
This compound Alkyne (-C≡C-)H2/H5: ~2.14 (m)C3/C4: ~80.5
Flanking CH₂H2/H5: ~2.14 (m)C2/C5: ~12.2, ~19.1
Terminal CH₃H1/H8: ~1.10 (t), ~0.95 (t)C1/C8: ~14.4, ~13.5
(Z)-3-Octene Alkene (=C-H)H3/H4: ~5.35 (m)[10]C3/C4: ~124-130
Allylic CH₂H2/H5: ~2.05 (m)[10]C2/C5: ~20-30
(E)-3-Octene Alkene (=C-H)H3/H4: ~5.40 (m)C3/C4: ~125-132[11][12]
Allylic CH₂H2/H5: ~1.95 (m)C2/C5: ~25-35
3-Octanone α-CH₂ (-CH₂-C=O)H2: ~2.40 (t)[13][14]C2: ~35.9[13]
α-CH₂ (-C=O-CH₂-)H4: ~2.38 (t)[13][14]C4: ~42.4[13]
Carbonyl (C=O)-C3: ~211.7[13]

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

Experimental Workflow

The overall workflow from setting up a reaction to final characterization involves several key steps, as illustrated in the diagram below.

G A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction Monitoring (Optional) (e.g., TLC, GC, in-situ NMR) A->B C Work-up & Isolation (e.g., Extraction, Quenching) B->C D Purification (e.g., Column Chromatography, Distillation) C->D E NMR Sample Preparation (Dissolve in Deuterated Solvent) D->E F Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) E->F G Acquire 2D NMR Spectra (If Needed) (COSY, HSQC, HMBC) F->G H Data Processing & Analysis (Integration, Peak Picking) F->H G->H I Structure Elucidation & Confirmation H->I

Caption: General workflow for reaction monitoring and product characterization.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential tools for monitoring the reactions of this compound and characterizing the resulting products. By observing key changes in chemical shifts, such as the disappearance of alkyne signals and the emergence of alkene or carbonyl signals, researchers can confidently determine the outcome of a reaction. The protocols and data provided in this note offer a foundational guide for scientists to effectively utilize NMR in their synthetic endeavors. For complex structures or mixtures, advanced 2D NMR techniques such as COSY, HSQC, and HMBC should be employed to provide definitive structural assignments.

References

Application Notes and Protocols for the Utilization of 3-Octyne in Sonogashira-Type Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the challenges and potential strategies for utilizing the internal alkyne 3-octyne in Sonogashira-type cross-coupling reactions. While the classic Sonogashira coupling is not directly applicable to internal alkynes, this document outlines modified protocols, specifically a decarboxylative coupling approach, that can be adapted to achieve the desired carbon-carbon bond formation. This information is intended to guide researchers in designing synthetic routes for novel molecular architectures relevant to pharmaceutical and materials science research.

Introduction: The Challenge of Internal Alkynes in Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, in the presence of an amine base. The reaction's widespread use in drug discovery and materials science stems from its mild conditions and broad functional group tolerance.[2]

A critical requirement of the classical Sonogashira reaction is the presence of a terminal alkyne. The reaction mechanism hinges on the deprotonation of the acidic terminal C-H bond of the alkyne by the base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium catalyst, leading to the final coupled product. Internal alkynes, such as this compound, lack this acidic proton and therefore cannot participate in the standard Sonogashira catalytic cycle.

Diagram 1: Classical Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_internal_alkyne Challenge with Internal Alkynes (e.g., this compound) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation terminal_alkyne R-C≡C-H cu_acetylide R-C≡C-Cu terminal_alkyne->cu_acetylide + Cu(I), Base cu_catalyst Cu(I) base Base cu_acetylide->transmetalation di_org_pd Ar-Pd(II)L₂-C≡C-R transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product internal_alkyne R-C≡C-R' (No acidic proton) no_reaction No reaction with Cu(I)/Base internal_alkyne->no_reaction

Caption: The classical Sonogashira catalytic cycle, highlighting the requirement for a terminal alkyne.

Alternative Strategy: Decarboxylative Cross-Coupling

To overcome the limitation of using internal alkynes directly, modified Sonogashira-type reactions have been developed. One of the most promising strategies is the decarboxylative cross-coupling of alkynyl carboxylic acids with aryl halides.[1] This approach involves the in-situ generation of a reactive organometallic species from a carboxylic acid precursor, which can then participate in the catalytic cycle.

For this compound, this would involve a two-step synthetic sequence:

  • Carboxylation of this compound: Conversion of this compound to a corresponding alkynyl carboxylic acid, such as 2-ethylhex-2-ynoic acid.

  • Decarboxylative Sonogashira-type Coupling: The resulting alkynyl carboxylic acid is then coupled with an aryl halide in a palladium-catalyzed reaction that proceeds with the loss of carbon dioxide.

This method allows for the formation of the desired C(sp)-C(sp²) bond, effectively coupling the this compound backbone to an aromatic ring.

Diagram 2: Proposed Decarboxylative Coupling Pathway for this compound

Decarboxylative_Coupling three_octyne This compound carboxylation Carboxylation three_octyne->carboxylation alkynyl_acid Alkynyl Carboxylic Acid (e.g., 2-ethylhex-2-ynoic acid) carboxylation->alkynyl_acid coupling_reaction Decarboxylative Coupling alkynyl_acid->coupling_reaction pd_catalyst Pd(0) Catalyst pd_catalyst->coupling_reaction aryl_halide Ar-X aryl_halide->coupling_reaction product Coupled Product (Aryl-substituted this compound derivative) coupling_reaction->product co2 CO₂ coupling_reaction->co2 Loss of

Caption: Proposed synthetic route for coupling this compound via a decarboxylative strategy.

Experimental Protocols

The following is a generalized protocol for the decarboxylative cross-coupling of an alkynyl carboxylic acid with an aryl halide. This protocol should be optimized for specific substrates and reaction scales.

Protocol: Palladium-Catalyzed Decarboxylative Coupling of an Alkynyl Carboxylic Acid with an Aryl Halide

Materials:

  • Alkynyl carboxylic acid (e.g., 2-octynoic acid as an analogue for a carboxylated this compound derivative) (1.0 equiv)

  • Aryl halide (e.g., iodobenzene, bromobenzene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-5 mol%)

  • Ligand (e.g., XPhos, SPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF) (0.1-0.5 M)

  • Anhydrous and deoxygenated conditions are recommended.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the alkynyl carboxylic acid, aryl halide, palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired internal alkyne.

Diagram 3: Experimental Workflow for Decarboxylative Coupling

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - Establish inert atmosphere start->setup addition Add anhydrous, degassed solvent setup->addition reaction Heat and stir reaction mixture (Monitor by TLC/GC-MS) addition->reaction workup Work-up: - Cool to room temperature - Dilute with solvent and water - Separate layers and extract reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Flash column chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a decarboxylative cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the decarboxylative coupling of various alkynyl carboxylic acids with aryl halides, as reported in the literature. While specific data for a this compound derivative is not available, these examples provide a valuable starting point for reaction optimization.

EntryAlkynyl Carboxylic AcidAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylpropiolic acid4-IodoanisolePd(OAc)₂ (5)XPhos (10)K₂CO₃Toluene1101285
22-Octynoic acidBromobenzenePd(PPh₃)₄ (3)-Cs₂CO₃Dioxane1002478
3Cyclohexylpropiolic acid1-IodonaphthalenePdCl₂(dppf) (2)-K₃PO₄DMF1201691
4Propiolic acid4-BromotoluenePd(OAc)₂ (4)SPhos (8)K₂CO₃Toluene1001875

Note: Yields are for the isolated product and may vary depending on the specific reaction conditions and substrate purity.

Applications in Drug Development and Materials Science

The ability to couple internal alkynes like this compound to aromatic systems opens up new avenues for the synthesis of complex molecules with potential applications in:

  • Drug Discovery: The resulting aryl-alkyne scaffolds can serve as key intermediates in the synthesis of novel therapeutic agents. The internal alkyne moiety can be further functionalized or may itself contribute to the biological activity of the molecule.

  • Materials Science: The synthesis of novel conjugated systems containing internal alkynes can lead to the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.

Conclusion

While this compound cannot be directly used in classical Sonogashira coupling reactions, this limitation can be overcome by employing modified strategies such as decarboxylative cross-coupling. By converting this compound to a suitable carboxylic acid derivative, researchers can access a powerful method for C(sp)-C(sp²) bond formation, thereby expanding the synthetic toolbox for creating novel and complex molecular structures for a wide range of applications. The protocols and data presented herein provide a solid foundation for the development and optimization of these important transformations.

References

Application Notes and Protocols for 3-Octyne Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-octyne derivatives in click chemistry. While terminal alkynes are more commonly employed, internal alkynes like this compound offer unique structural motifs for various applications. These notes are designed to serve as a comprehensive guide for researchers interested in leveraging this compound derivatives in bioconjugation, drug discovery, and materials science.

Introduction to this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for conjugating molecules in complex biological environments.[1][2] The most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and an alkyne.[3][4] While terminal alkynes are highly reactive in CuAAC, internal alkynes such as this compound can also participate, albeit generally at slower rates.[3] For applications requiring the avoidance of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, though this typically requires the use of strained cyclooctynes.[5][6]

This compound derivatives can be strategically employed where a more rigid, internal linkage is desired in the final product. Their application can be particularly relevant in the synthesis of constrained peptides, peptidomimetics, and other macromolecules where conformational control is crucial.

Applications of this compound Derivatives

The utilization of this compound derivatives in click chemistry, while less common than their terminal alkyne counterparts, presents unique opportunities in several fields:

  • Bioconjugation: Functionalized this compound can be incorporated into biomolecules such as peptides, proteins, and nucleic acids. Subsequent click ligation with azide-modified partners allows for the site-specific labeling with fluorophores, biotin (B1667282), or other reporter molecules. The internal nature of the alkyne can provide a more defined spatial orientation of the conjugated moiety.

  • Drug Discovery and Development: In drug discovery, this compound can serve as a scaffold for generating libraries of compounds through combinatorial click chemistry.[2] The resulting triazoles are known to be excellent pharmacophores, exhibiting a range of biological activities. The use of an internal alkyne can lead to novel structural analogs of existing drug candidates.

  • Materials Science: this compound derivatives can be used as cross-linkers or monomers in the synthesis of polymers and functional materials.[6] The triazole linkage formed via click chemistry imparts desirable properties such as thermal stability and rigidity to the resulting materials.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes for click chemistry reactions involving internal alkynes like this compound derivatives. It is important to note that reaction conditions should be optimized for each specific substrate combination.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

ParameterRecommended RangeNotes
Reactant Concentration 1 - 100 µMHigher concentrations can improve reaction rates.
This compound:Azide Ratio 1:1 to 1:5An excess of one reactant can drive the reaction to completion.
Copper(I) Catalyst 1-10 mol%Higher catalyst loading may be required for internal alkynes.
Ligand 1-5 equivalents relative to copperTHPTA is recommended for aqueous reactions to stabilize the Cu(I) ion and minimize cytotoxicity.[7][8]
Reducing Agent 10-50 equivalents relative to copperSodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[7]
Solvent aq. buffer, DMSO, tBuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CElevated temperatures can increase the reaction rate for less reactive internal alkynes.
Reaction Time 4 - 24 hoursLonger reaction times are generally necessary compared to terminal alkynes.
Expected Yield Moderate to HighYields are highly substrate-dependent and require optimization.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Hypothetical Strained this compound Derivatives

ParameterRecommended Value/RangeNotes
Reactant Concentration 10 - 500 µM
Strained this compound:Azide Ratio 1:1 to 1:2Near equimolar ratios are often sufficient due to the high reactivity of strained alkynes.
Solvent Aqueous buffer, DMSO, MethanolBiocompatible solvents are preferred for biological applications.
Temperature Room TemperatureReactions are typically fast at ambient temperatures.[5]
Reaction Time 1 - 12 hoursReaction kinetics are dependent on the specific strained alkyne used.
Expected Yield HighSPAAC reactions are generally high-yielding.[6]
Second-Order Rate Constant (k₂) 10⁻³ - 1 M⁻¹s⁻¹Highly dependent on the ring strain of the cyclooctyne (B158145) derivative.[5]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound-Modified Peptide with an Azide-Functionalized Fluorophore

This protocol describes the labeling of a peptide containing a this compound derivative with a fluorescent azide probe.

Materials:

  • This compound-modified peptide

  • Azide-functionalized fluorophore (e.g., Azide-fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the this compound-modified peptide in deionized water or an appropriate buffer.

    • Prepare a 10 mM stock solution of the azide-functionalized fluorophore in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.[7]

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, add the following reagents in the specified order:

      • 5 µL of 10 mM this compound-modified peptide (final concentration: 1 mM)

      • 5 µL of 10 mM azide-functionalized fluorophore (final concentration: 1 mM)

      • 35 µL of PBS buffer

    • Vortex the mixture gently.

  • Catalyst Preparation and Addition:

    • In a separate tube, premix 2.5 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA. Let it stand for 2 minutes.[8]

    • Add the 7.5 µL of the catalyst mixture to the reaction tube.

  • Initiation of the Reaction:

    • Add 2.5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to initiate the click reaction.[8]

    • The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the reaction at room temperature for 12-24 hours. For slower reactions, the temperature can be increased to 37°C. Protect the reaction from light if using a light-sensitive fluorophore.

  • Analysis and Purification:

    • Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.

    • Purify the labeled peptide using reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Strained this compound-Derivatized Protein with an Azido-Biotin Tag

This protocol outlines a hypothetical procedure for labeling a protein modified with a strained this compound derivative (e.g., a bicyclo[6.1.0]nonyne (BCN) analog of this compound) with an azide-functionalized biotin tag.

Materials:

  • Strained this compound-derivatized protein

  • Azido-PEG4-Biotin

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL (or desired concentration) solution of the strained this compound-derivatized protein in PBS.

    • Prepare a 10 mM stock solution of Azido-PEG4-Biotin in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 100 µL of the strained this compound-derivatized protein solution.

      • 5 µL of 10 mM Azido-PEG4-Biotin (a 5-10 fold molar excess over the protein is recommended).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours. The incubation time may need to be optimized based on the reactivity of the specific strained alkyne.

  • Analysis and Purification:

    • Analyze the reaction mixture by SDS-PAGE to confirm the conjugation. The biotinylated protein should show a shift in molecular weight.

    • Alternatively, the extent of labeling can be quantified using a fluorescently-labeled streptavidin probe.

    • Remove the excess unreacted biotin tag by dialysis or using a desalting column.

Visualizations

Diagram 1: Experimental Workflow for CuAAC Labeling

CuAAC_Workflow cluster_prep 1. Stock Solution Preparation cluster_reaction 2. Reaction Assembly cluster_analysis 3. Incubation & Analysis Peptide This compound Peptide Mix Mix Peptide, Azide, & Buffer Peptide->Mix Azide Azide Fluorophore Azide->Mix CuSO4 CuSO4 Catalyst Premix CuSO4 & THPTA CuSO4->Catalyst THPTA THPTA THPTA->Catalyst Ascorbate Sodium Ascorbate Initiate Add Ascorbate Mix->Initiate Catalyst->Initiate Incubate Incubate (RT, 12-24h) Initiate->Incubate Analyze HPLC / LC-MS Analysis Incubate->Analyze Purify Purification Analyze->Purify

Caption: Workflow for CuAAC labeling of a this compound peptide.

Diagram 2: Bioconjugation via this compound Click Chemistry

Bioconjugation_Concept Biomolecule Biomolecule Functional Group Octyne_Linker This compound Linker Alkyne Biomolecule:f1->Octyne_Linker:f0 Functionalization Conjugate Biomolecule-Linker-Payload Conjugate Triazole Linkage Octyne_Linker->Conjugate Click Reaction (CuAAC or SPAAC) Azide_Payload Azide Payload (e.g., Drug, Fluorophore) Azide Azide_Payload->Conjugate Click Reaction (CuAAC or SPAAC)

Caption: Conceptual diagram of biomolecule functionalization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Octyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-octyne. The following sections detail troubleshooting procedures, frequently asked questions, and experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to help optimize your reaction yield and purity.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete deprotonation of the terminal alkyne (1-butyne or 1-pentyne). - Ensure the sodium amide (NaNH₂) is fresh and has been stored under an inert atmosphere to prevent decomposition. - Use a slight excess (1.1-1.2 equivalents) of sodium amide to drive the deprotonation to completion. - Allow sufficient time for the acetylide formation before adding the alkyl halide.
Moisture in the reaction. - Flame-dry all glassware before use and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. Solvents can be dried over appropriate drying agents and distilled prior to use.
Inactive alkyl halide. - Use a fresh bottle of the alkyl halide (1-bromobutane or 1-bromopropane). - Consider converting the alkyl bromide to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide.
Presence of Unreacted Starting Material (Terminal Alkyne) Insufficient alkyl halide. - Use a slight excess (1.1-1.2 equivalents) of the alkyl halide.
Reaction time is too short. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion.
Formation of a Significant Amount of Side Products Elimination reaction of the alkyl halide. - This is more prevalent with secondary or tertiary alkyl halides. Ensure you are using a primary alkyl halide (1-bromobutane or 1-bromopropane). - Maintain a low reaction temperature during the addition of the alkyl halide.
Isomerization of the internal alkyne to a terminal alkyne. - This can be promoted by the strong base. Add the alkyl halide promptly after the formation of the acetylide.
Difficulty in Product Purification Close boiling points of product and impurities. - Use fractional distillation for purification. A longer distillation column or a spinning band distillation apparatus can improve separation. - Consider alternative purification methods such as preparative gas chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and efficient method for synthesizing this compound is through the alkylation of a terminal alkyne. This can be achieved via two primary pathways:

In both routes, a strong base, typically sodium amide (NaNH₂), is used to deprotonate the terminal alkyne to form a highly nucleophilic acetylide anion. This anion then undergoes an Sₙ2 reaction with the primary alkyl halide.[3]

Q2: Which alkyl halide is better to use, bromide or iodide?

A2: While alkyl bromides are commonly used due to their balance of reactivity and stability, alkyl iodides are more reactive and can sometimes lead to higher yields and faster reaction times. However, they are also more expensive and can be less stable. For difficult reactions, adding a catalytic amount of sodium iodide to a reaction with an alkyl bromide can generate the more reactive alkyl iodide in situ.

Q3: What is the role of sodium amide in this synthesis?

A3: Sodium amide (NaNH₂) is a very strong base that is capable of deprotonating the terminal alkyne (pKa ≈ 25).[4][5] This deprotonation generates a negatively charged acetylide ion, which is a potent nucleophile. This nucleophilic acetylide then attacks the electrophilic carbon of the alkyl halide, leading to the formation of the new carbon-carbon bond in this compound.[2]

Q4: My yield of this compound is consistently low. What are the most likely reasons?

A4: Consistently low yields are often attributed to a few key factors:

  • Incomplete deprotonation: Ensure your sodium amide is of high quality and that you are using a sufficient excess.

  • Presence of moisture: Alkynide anions are very strong bases and will be readily quenched by any water present in the reaction. Rigorous drying of glassware and solvents is crucial.

  • Side reactions: The primary side reaction is the E2 elimination of the alkyl halide, which is promoted by the strongly basic acetylide anion. Using a primary alkyl halide and maintaining a low temperature during its addition can minimize this.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (terminal alkyne and alkyl halide) and the appearance of the this compound product. For TLC, staining with a potassium permanganate (B83412) solution can be useful for visualizing the alkyne. For GC, you can quantify the relative amounts of starting materials and product.

Data Presentation

Optimizing the yield of this compound synthesis involves fine-tuning several reaction parameters. The following table provides an illustrative example of how different conditions can influence the reaction outcome. Note: The following data is illustrative to demonstrate the format and is based on general principles of alkyne alkylation. Actual yields may vary.

Entry Terminal Alkyne Alkyl Halide Base (equiv.) Solvent Temperature (°C) Reaction Time (h) Yield (%)
11-Butyne1-BromobutaneNaNH₂ (1.1)Liquid NH₃-33475
21-Butyne1-BromobutaneNaNH₂ (1.1)THF25668
31-Butyne1-IodobutaneNaNH₂ (1.1)Liquid NH₃-33382
41-Pentyne1-BromopropaneNaNH₂ (1.1)Liquid NH₃-33478
51-Pentyne1-Bromopropanen-BuLi (1.1)THF-78 to 25585

Experimental Protocols

Below are detailed methodologies for the two primary synthetic routes to this compound.

Protocol 1: Synthesis of this compound from 1-Butyne and 1-Bromobutane

This protocol details the synthesis of this compound via the alkylation of 1-butyne with 1-bromobutane using sodium amide in liquid ammonia (B1221849).

Materials:

  • 1-Butyne

  • Sodium amide (NaNH₂)

  • 1-Bromobutane

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Formation of Sodium Acetylide: Condense approximately 100 mL of liquid ammonia into the flask at -78 °C (dry ice/acetone bath). To this, cautiously add 1.1 equivalents of sodium amide. Stir the resulting suspension for 15 minutes.

  • Addition of 1-Butyne: Slowly bubble 1.0 equivalent of 1-butyne gas through the stirred suspension or add it as a pre-condensed liquid. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the sodium butynide.

  • Alkylation: Add 1.1 equivalents of 1-bromobutane dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

  • Workup: To the remaining residue, add 50 mL of anhydrous diethyl ether. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until no further gas evolution is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound from 1-Pentyne and 1-Bromopropane

This protocol describes the synthesis of this compound by alkylating 1-pentyne with 1-bromopropane.

Materials:

  • 1-Pentyne

  • Sodium amide (NaNH₂)

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place 1.1 equivalents of sodium amide.

  • Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add 1.0 equivalent of 1-pentyne dropwise to the stirred suspension. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1.1 equivalents of 1-bromopropane dropwise. After the addition, allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation.

Visualizations

Logical Workflow for this compound Synthesis Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield incomplete_deprotonation Incomplete Deprotonation? check_yield->incomplete_deprotonation Yes purification Proceed to Purification check_yield->purification No moisture Moisture Contamination? incomplete_deprotonation->moisture No solution_deprotonation Use fresh/excess base (NaNH₂) Increase reaction time for acetylide formation incomplete_deprotonation->solution_deprotonation Yes side_products Significant Side Products? moisture->side_products No solution_moisture Flame-dry glassware Use anhydrous solvents Run under inert atmosphere moisture->solution_moisture Yes solution_side_products Use primary alkyl halide Maintain low temperature during addition side_products->solution_side_products Yes side_products->purification No solution_deprotonation->start solution_moisture->start solution_side_products->start end Successful Synthesis purification->end SynthesisPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product terminal_alkyne Terminal Alkyne (1-Butyne or 1-Pentyne) acetylide Acetylide Anion terminal_alkyne->acetylide Deprotonation alkyl_halide Alkyl Halide (1-Bromobutane or 1-Bromopropane) product This compound alkyl_halide->product base Strong Base (NaNH₂) base->acetylide acetylide->product SN2 Attack

References

Preventing side reactions in the synthesis of 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 3-Octyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the alkylation of a terminal alkyne. This involves the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide.[1] The two primary pathways are:

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The major side reaction is the E2 elimination of the alkyl halide, which competes with the desired SN2 reaction. This is particularly problematic when using secondary or tertiary alkyl halides. Other potential issues include incomplete deprotonation of the terminal alkyne and side reactions involving the solvent.

Q3: Which base is better for the deprotonation of the terminal alkyne, Sodium Amide (NaNH₂) or n-Butyllithium (n-BuLi)?

A3: Both NaNH₂ and n-BuLi are effective strong bases for deprotonating terminal alkynes. n-Butyllithium is generally a stronger base and can lead to faster and more complete deprotonation. However, it is also more pyrophoric and requires stricter anhydrous conditions. Sodium amide is a cost-effective and powerful base, often used in liquid ammonia (B1221849), which can facilitate a clean reaction. The choice of base may depend on available equipment, safety protocols, and the specific reaction scale.

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most common and effective method for purifying this compound, as its boiling point is distinct from the starting materials and potential high-boiling side products.[2][3][4][5] It is crucial to ensure the distillation apparatus is efficient to separate this compound from any isomeric impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Deprotonation of Terminal Alkyne - Ensure the use of a sufficiently strong and fresh base (NaNH₂ or n-BuLi).- Use a slight excess of the base (1.1-1.2 equivalents).- Confirm the absence of moisture and protic solvents, which would quench the base.
E2 Elimination as a Major Side Reaction - Use a primary alkyl halide (e.g., 1-bromobutane or ethyl bromide). Avoid secondary or tertiary halides.- Maintain a low reaction temperature during the addition of the alkyl halide.
Reaction Quenched by Protic Impurities - Thoroughly dry all glassware and solvents before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of Product During Workup or Purification - Carefully perform extractions and combine all organic layers.- Use an efficient fractional distillation setup to minimize loss of the relatively volatile product.[2][3][4][5]
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Materials (Alkyne and Alkyl Halide) - Ensure the reaction goes to completion by monitoring with TLC or GC.- Optimize reaction time and temperature.- Use a slight excess of the alkylating agent.
Isomeric Alkynes (e.g., 2-Octyne or 4-Octyne) - This can result from isomerization under harsh basic conditions or high temperatures. Use the mildest effective reaction conditions.- High-efficiency fractional distillation can help separate isomers with different boiling points.[2][3][4]
Products from E2 Elimination (e.g., 1-Butene) - This indicates that elimination is a significant side reaction. Lower the reaction temperature and ensure the use of a primary alkyl halide.

Quantitative Data Summary

Starting Alkyne Alkyl Halide Base Solvent Temperature (°C) Approx. Yield (%) Primary Side Product
1-Butyne1-BromobutaneNaNH₂Liquid NH₃-3380-90Minimal
1-Butyne1-Bromobutanen-BuLiTHF-78 to 2585-95Minimal
1-PentyneEthyl BromideNaNH₂Liquid NH₃-3380-90Minimal
1-PentyneEthyl Bromiden-BuLiTHF-78 to 2585-95Minimal
1-Butyne2-BromobutaneNaNH₂Liquid NH₃-33< 201-Butene, 2-Butene

Experimental Protocols

Synthesis of this compound via Alkylation of 1-Butyne with 1-Bromobutane

This protocol details a general procedure for the synthesis of this compound.

Materials:

  • 1-Butyne

  • Sodium amide (NaNH₂)

  • 1-Bromobutane

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dry ice condenser under an inert atmosphere.

  • Condense anhydrous liquid ammonia into the flask and add sodium amide (1.1 equivalents) with stirring.

  • To the stirred suspension, add 1-butyne (1.0 equivalent) dropwise. The formation of the sodium acetylide is indicated by the dissolution of the sodium amide.

  • After stirring for 30 minutes, add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, carefully allow the ammonia to evaporate.

  • To the residue, add anhydrous diethyl ether and then quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by fractional distillation. The boiling point of this compound is approximately 131-132 °C.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Glassware deprotonation Deprotonation of 1-Butyne with NaNH2 in liq. NH3 prep_reagents->deprotonation Inert Atmosphere alkylation Alkylation with 1-Bromobutane deprotonation->alkylation Formation of Butynide Anion quench Quench with aq. NH4Cl alkylation->quench Reaction Completion extraction Extraction with Diethyl Ether quench->extraction drying Dry Organic Layer extraction->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound check_impurities Analyze Crude Product (GC/MS, NMR) start->check_impurities incomplete_reaction Incomplete Reaction/ Deprotonation check_impurities->incomplete_reaction High Starting Material elimination E2 Elimination Dominates check_impurities->elimination High Alkene Byproduct quenching Reaction Quenched check_impurities->quenching No Product Formation solution_base Use Fresh/Stronger Base Ensure Anhydrous Conditions incomplete_reaction->solution_base solution_temp_halide Use Primary Alkyl Halide Lower Reaction Temperature elimination->solution_temp_halide solution_anhydrous Dry Solvents/Glassware Use Inert Atmosphere quenching->solution_anhydrous

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Catalyst Poisoning in Reactions with 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalytic reactions involving 3-Octyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst poisoning during the hydrogenation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the semi-hydrogenation of this compound to cis-3-octene?

The most common catalysts for the selective semi-hydrogenation of internal alkynes like this compound to their corresponding cis-alkenes are poisoned catalysts. These include:

  • Lindlar's Catalyst: This is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then intentionally "poisoned" with a lead salt (e.g., lead acetate) and often an organic modifier like quinoline.[1][2] The poison deactivates the most active sites on the palladium surface, which prevents the over-reduction of the initially formed cis-alkene to the corresponding alkane (octane).[3][4]

  • P-2 Nickel Catalyst (Ni₂B): This is a nickel-boride catalyst, typically prepared in situ by the reduction of a nickel(II) salt with sodium borohydride.[5] It serves as a functional equivalent to Lindlar's catalyst for achieving cis-alkene selectivity.[5]

Q2: My this compound hydrogenation is sluggish or has completely stalled. What are the likely causes?

A stalled or significantly slowed reaction is a classic symptom of catalyst poisoning.[6] This indicates that the active sites of your catalyst are being blocked or deactivated by contaminants. The most common culprits include:

  • Sulfur Compounds: Thiols, thioethers (e.g., dimethyl sulfoxide (B87167) - DMSO), and thiophenes are potent poisons for palladium and nickel catalysts.[6] These can be present as impurities in the starting materials or solvents.

  • Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles can also act as catalyst poisons.[5][6]

  • Halides: Chloride, bromide, and iodide ions can irreversibly poison the catalyst.[6]

  • Carbon Monoxide: CO can strongly adsorb to the catalyst surface, inhibiting its activity.[6]

  • Other Metal Ions: Trace amounts of other metals can interfere with the catalytic cycle.

Q3: My reaction is producing a significant amount of octane (B31449) (the fully hydrogenated product). What is causing this over-reduction?

Over-reduction to the alkane is a sign that the catalyst is too active. With a poisoned catalyst like Lindlar's, this can occur due to:

  • Loss of the Poison: The lead salt that deactivates the Lindlar catalyst can leach from the support over time or with improper handling.

  • Degradation of the Catalyst: An old or improperly stored catalyst may lose its selectivity.

  • High Reaction Temperature: Elevated temperatures can increase the rate of alkene hydrogenation.

  • Excessive Hydrogen Pressure: High H₂ pressure can favor over-reduction.[6]

Q4: I am observing the formation of trans-3-octene. Is this a result of catalyst poisoning?

While catalyst poisoning can sometimes affect selectivity, the formation of the trans-isomer in a Lindlar or P-2 Ni reduction is less common and may be indicative of other issues such as a different reaction mechanism or isomerization of the cis-product. The syn-addition of hydrogen via these catalysts should exclusively produce the cis-alkene.[1] For the selective synthesis of trans-alkenes from alkynes, a dissolving metal reduction (e.g., sodium in liquid ammonia) is typically employed.[4]

Troubleshooting Guides

Issue 1: Slow or Stalled Reaction

This is the most common problem encountered and is often due to unintentional catalyst poisoning.

Troubleshooting Workflow:

G start Slow or Stalled Reaction check_purity 1. Check Purity of Reagents start->check_purity gcms Analyze by GC-MS for Impurities (Sulfur, Nitrogen compounds) check_purity->gcms Impurity Suspected check_catalyst 2. Evaluate Catalyst check_purity->check_catalyst Reagents are Pure purify Purify this compound and Solvents purify->start Re-run Reaction success Reaction Proceeds purify->success gcms->purify fresh_catalyst Use a Fresh Batch of Catalyst check_catalyst->fresh_catalyst Catalyst is old or improperly stored increase_loading Increase Catalyst Loading (as a last resort) check_catalyst->increase_loading Low-level poisoning suspected check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst is fresh fresh_catalyst->start Re-run Reaction fresh_catalyst->success increase_loading->start Re-run Reaction increase_loading->success degas Ensure Proper Degassing of Solvent check_conditions->degas agitation Increase Stirring Rate degas->agitation temp_pressure Verify Temperature and H2 Pressure agitation->temp_pressure temp_pressure->start Re-run Reaction temp_pressure->success

Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.

Detailed Steps:

  • Assess Purity of Starting Materials and Solvents:

    • Action: Analyze your this compound and solvent (e.g., ethanol, ethyl acetate) using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: GC-MS can identify and quantify volatile impurities, such as sulfur or nitrogen-containing compounds, that are known catalyst poisons.

  • Evaluate the Catalyst:

    • Action: If the catalyst has been opened and stored for a long time, or if it is from an unreliable source, switch to a fresh batch.

    • Rationale: Catalysts can degrade over time, leading to a loss of activity and/or selectivity.

  • Optimize Reaction Conditions:

    • Action: Ensure the solvent is properly degassed to remove dissolved oxygen. Increase the stirring rate to improve mass transfer. Verify that the reaction temperature and hydrogen pressure are at the desired levels.

    • Rationale: Inefficient mixing or incorrect reaction parameters can mimic the symptoms of catalyst poisoning.

Issue 2: Poor Selectivity (Over-reduction to Alkane)

Troubleshooting Workflow:

G start Over-reduction to Alkane check_catalyst 1. Check Catalyst Quality start->check_catalyst check_conditions 2. Modify Reaction Conditions start->check_conditions monitor_reaction 3. Monitor Reaction Closely start->monitor_reaction fresh_catalyst Use Fresh Lindlar Catalyst check_catalyst->fresh_catalyst Catalyst may be degraded add_quinoline Add Quinoline as a Co-poison check_catalyst->add_quinoline Persistent over-reduction fresh_catalyst->start Re-run Reaction success High Selectivity to cis-Alkene Achieved fresh_catalyst->success add_quinoline->start Re-run Reaction add_quinoline->success lower_temp Lower Reaction Temperature check_conditions->lower_temp lower_pressure Reduce Hydrogen Pressure (use balloon) lower_temp->lower_pressure lower_pressure->start Re-run Reaction lower_pressure->success tlc_gc Monitor by TLC or GC and Stop Immediately Upon Substrate Consumption monitor_reaction->tlc_gc tlc_gc->success G cluster_0 Active Catalyst Surface cluster_1 Poisoned Catalyst Surface Pd1 Pd Pd2 Pd Pd1->Pd2 Hydrogenation Occurs Pd3 Pd H2 H₂ H2->Pd1 Adsorption & Dissociation Alkyne This compound Alkyne->Pd2 Adsorption Pd4 Pd Pd5 Pd Blocked_Site Blocked Active Site (Pd-S) Pd6 Pd Poison R-S-H (Thiol) Poison->Pd5 Strong Chemisorption G start Catalyst Deactivated identify_poison Identify Suspected Poison start->identify_poison organic_residue Organic Residues / Coking identify_poison->organic_residue Reversible Poisoning strong_poison Strongly Bound Poison (e.g., Sulfur) identify_poison->strong_poison Irreversible Poisoning solvent_wash Solvent Washing organic_residue->solvent_wash chemical_treatment Aggressive Chemical Treatment (e.g., Oxidation) strong_poison->chemical_treatment dispose_catalyst Dispose and Use Fresh Catalyst strong_poison->dispose_catalyst If treatment is not feasible test_activity Test Catalyst Activity solvent_wash->test_activity chemical_treatment->test_activity activity_restored Activity Restored? test_activity->activity_restored reuse_catalyst Reuse Catalyst activity_restored->reuse_catalyst Yes activity_restored->dispose_catalyst No

References

Technical Support Center: Improving the Selectivity of 3-Octyne Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective reduction of 3-octyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving high selectivity in the synthesis of cis- and trans-3-octene (B84167).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the selective reduction of this compound to 3-octene?

A1: The two primary methods for the selective reduction of internal alkynes like this compound are:

  • Catalytic Hydrogenation with a Poisoned Catalyst (e.g., Lindlar's Catalyst): This method is used to produce cis-3-octene (B76891) through a syn-addition of hydrogen across the triple bond.[1][2]

  • Dissolving Metal Reduction: This method, typically employing sodium or lithium in liquid ammonia (B1221849), is used to produce trans-3-octene via an anti-addition of hydrogen.[2][3]

Q2: What is Lindlar's catalyst and why is it "poisoned"?

A2: Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a support like calcium carbonate or barium sulfate, which is then "poisoned" with a substance like lead acetate (B1210297) and quinoline (B57606).[2] The poisoning deactivates the catalyst just enough to prevent the further reduction of the initially formed alkene to an alkane, thus increasing the selectivity for the alkene product.[1] Quinoline also helps to improve the selectivity of the catalyst.[4]

Q3: Why does the dissolving metal reduction yield trans-alkenes?

A3: The stereochemical outcome of the dissolving metal reduction is determined by the stability of the reaction intermediates. The reaction proceeds through a radical anion intermediate. The more stable trans configuration of this intermediate is preferentially formed to minimize steric repulsion, leading to the formation of the trans-alkene upon protonation.

Q4: Can I use these methods for terminal alkynes?

A4: While Lindlar's catalyst is effective for the reduction of both internal and terminal alkynes, the dissolving metal reduction is generally not suitable for terminal alkynes. The acidic proton of a terminal alkyne will be deprotonated by the strong base (amide anion) formed during the reaction, preventing the reduction from occurring efficiently.

Q5: How can I monitor the progress of my reduction reaction?

A5: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or by measuring the uptake of hydrogen gas in the case of catalytic hydrogenation. GC analysis is particularly useful for quantifying the ratio of starting material, desired alkene, and any over-reduced alkane byproduct.

Troubleshooting Guides

Reduction of this compound to cis-3-Octene (Lindlar Reduction)
Problem Possible Cause(s) Troubleshooting Steps
Significant formation of octane (B31449) (over-reduction) 1. Catalyst is too active. 2. Reaction time is too long. 3. Hydrogen pressure is too high.1. Increase the amount of catalyst poison (quinoline). 2. Prepare or purchase a freshly poisoned Lindlar catalyst. 3. Carefully monitor the reaction and stop it as soon as the starting material is consumed. 4. Run the reaction at atmospheric pressure or slightly above.
Incomplete conversion of this compound 1. Catalyst is not active enough. 2. Insufficient hydrogen supply. 3. Poor stirring.1. Use a fresh batch of Lindlar's catalyst. 2. Ensure a continuous supply of hydrogen gas. 3. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Formation of trans-3-octene (isomerization) Isomerization of the cis-alkene can occur under certain conditions, although it is less common with Lindlar's catalyst.1. Keep the reaction temperature low. 2. Minimize the reaction time.
Low yield of cis-3-octene 1. Inefficient work-up and purification. 2. Adsorption of the product onto the catalyst.1. After filtration of the catalyst, wash the filter cake thoroughly with the reaction solvent. 2. Optimize the distillation or chromatographic purification to minimize losses.
Reduction of this compound to trans-3-Octene (Dissolving Metal Reduction)
Problem Possible Cause(s) Troubleshooting Steps
Incomplete conversion of this compound 1. Insufficient amount of sodium/lithium. 2. Premature quenching of the solvated electrons.1. Use at least two molar equivalents of the alkali metal.[3] 2. Ensure all reagents and the reaction vessel are scrupulously dry.
Formation of octane (over-reduction) Over-reduction is generally not a significant issue with this method as alkenes are less reactive than alkynes under these conditions.If observed, ensure the reaction is quenched promptly after the disappearance of the blue color, which indicates the consumption of the solvated electrons.
Low yield of trans-3-octene 1. Inefficient quenching of the reaction. 2. Losses during work-up and purification. 3. Evaporation of the volatile product.1. Use a suitable proton source for quenching, such as ammonium (B1175870) chloride. 2. Perform extractions efficiently and minimize transfers. 3. Use a cooled receiving flask during solvent removal by rotary evaporation.
Safety concerns with handling sodium/lithium and liquid ammonia These reagents are hazardous and require special handling procedures.1. Conduct the reaction in a well-ventilated fume hood. 2. Use appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield. 3. Have a proper quenching procedure in place for any residual alkali metal.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the selective reduction of this compound and similar internal alkynes. Please note that specific results may vary depending on the exact experimental setup and purity of reagents.

Table 1: Lindlar Reduction of Internal Alkynes to cis-Alkenes

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Selectivity for cis-Alkene (%)Reference
3-HexyneNot specifiedEthanolRoom Temp.Not specified>96~99[5]
4-OctyneNot specifiedNot specifiedNot specifiedNot specified>80High[6]
PhenylacetyleneNot specifiedNot specifiedRoom Temp.Not specifiedHighHigh[7]

Table 2: Dissolving Metal Reduction of Internal Alkynes to trans-Alkenes

SubstrateMolar Equivalents of NaSolventTemperature (°C)Time (h)Yield (%)Selectivity for trans-Alkene (%)Reference
This compound>2Liquid NH₃-33Not specified>80High (>95:5 trans:cis)[3]
3-Hexyne>2Liquid NH₃-33Not specified>80High[3]
4-Octyne>2Liquid NH₃-33Not specified>80High[3]
5-Decyne>2Liquid NH₃-33Not specified>80High[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of cis-3-Octene via Lindlar Reduction

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexane (B92381) (or another suitable solvent)

  • Hydrogen gas (balloon)

  • Celite or another filter aid

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in hexane.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as an additional poison to enhance selectivity).

  • Seal the flask with a septum and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.

  • Monitor the reaction progress by GC analysis of small aliquots.

  • Once the this compound has been consumed, stop the reaction by purging the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh hexane to recover any adsorbed product.

  • Carefully remove the solvent from the filtrate by rotary evaporation at low temperature to avoid loss of the volatile product.

  • The resulting crude product can be further purified by distillation if necessary.

Protocol 2: Synthesis of trans-3-Octene via Dissolving Metal Reduction

Materials:

  • This compound

  • Sodium metal

  • Liquid ammonia

  • Anhydrous diethyl ether or THF

  • Ammonium chloride (for quenching)

Procedure:

  • Set up a three-necked round-bottom flask with a dry ice condenser and an inlet for ammonia gas in a well-ventilated fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath and condense the desired amount of ammonia gas into the flask.

  • Carefully add small pieces of sodium metal (at least 2 molar equivalents) to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

  • Add a solution of this compound in a minimal amount of anhydrous diethyl ether or THF dropwise to the stirred sodium-ammonia solution.

  • Allow the reaction to stir at -33 °C (the boiling point of ammonia) until the blue color disappears, indicating the consumption of the solvated electrons.

  • Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • To the remaining residue, add water and extract the organic product with diethyl ether or pentane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature.

  • The crude product can be purified by distillation to yield pure trans-3-octene.

Visualizations

Lindlar_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve this compound in Hexane add_catalyst Add Lindlar's Catalyst & Quinoline start->add_catalyst purge Purge with H₂ add_catalyst->purge react Stir under H₂ (1 atm, RT) purge->react monitor Monitor by GC react->monitor filter Filter through Celite monitor->filter evaporate Solvent Evaporation filter->evaporate purify Distillation (optional) evaporate->purify end cis-3-Octene purify->end

Caption: Experimental workflow for the synthesis of cis-3-octene.

Dissolving_Metal_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification condense Condense NH₃ (-78 °C) add_na Add Na metal (deep blue solution) condense->add_na add_alkyne Add this compound solution add_na->add_alkyne react Stir at -33 °C (until blue color fades) add_alkyne->react quench Quench with NH₄Cl react->quench evap_nh3 Evaporate NH₃ quench->evap_nh3 extract Aqueous Work-up & Extraction evap_nh3->extract dry Dry & Evaporate Solvent extract->dry purify Distillation dry->purify end trans-3-Octene purify->end

Caption: Experimental workflow for the synthesis of trans-3-octene.

Selectivity_Logic start This compound Reduction Goal cis_path Desired Product: cis-3-Octene start->cis_path trans_path Desired Product: trans-3-Octene start->trans_path reagent_cis Reagent Choice: Lindlar's Catalyst + H₂ cis_path->reagent_cis reagent_trans Reagent Choice: Na or Li in liquid NH₃ trans_path->reagent_trans outcome_cis Outcome: Syn-addition reagent_cis->outcome_cis outcome_trans Outcome: Anti-addition reagent_trans->outcome_trans final_cis cis-3-Octene outcome_cis->final_cis final_trans trans-3-Octene outcome_trans->final_trans

Caption: Logic diagram for selecting the appropriate reduction method.

References

Safe handling and storage procedures for 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of 3-Octyne in a laboratory setting. Please consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before use.

Troubleshooting Guides and FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2] It may also be fatal if swallowed and enters the airways.[1][2] It is crucial to handle this compound with care to avoid fire and health risks.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: To ensure your safety, always wear appropriate PPE. This includes flame-retardant antistatic protective clothing, protective gloves, and eye/face protection.[2] All handling should be performed in a well-ventilated area to avoid inhalation of vapor or mist.

Q3: What are the immediate first aid measures in case of exposure to this compound?

A3:

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration and consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing.[3] Consult a physician if irritation occurs.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]

  • If Swallowed: Do NOT induce vomiting.[1][2] Immediately call a poison center or doctor.[1][2]

Q4: How should I properly store this compound?

A4: Store this compound in a cool, dry, and well-ventilated place.[1][2][3] The container should be kept tightly closed.[1][3] Some suppliers recommend refrigeration at 2-8°C.[5] It is also advised to store it under an inert gas.

Q5: What materials or conditions should be avoided when working with this compound?

A5: Keep this compound away from heat, sparks, open flames, and hot surfaces.[2][3] It is incompatible with strong oxidizing agents and acid anhydrides.[3] Take precautionary measures against static discharge and use only non-sparking tools.[1][2]

Q6: What is the correct procedure for cleaning up a this compound spill?

A6: For a small spill, soak it up with an inert absorbent material and dispose of it as hazardous waste.[4] Ensure the area is well-ventilated. For larger spills, evacuate personnel to a safe area and prevent the product from entering drains.

Q7: How should I dispose of this compound waste?

A7: Dispose of this compound and its container at an approved waste disposal plant.[1][2][3] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[2]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₈H₁₄[6][7][8]
Molecular Weight110.20 g/mol [6][8]
Boiling Point127 - 128 °C (261 - 262 °F)[2]
Melting Point-80 °C (-112 °F)[2]
Flash Point63 °C (145.4 °F)[3]
Density0.747 g/cm³ at 25 °C (77 °F)[2]
Storage Temperature2-8°C (Refrigerated)[5]

Experimental Workflow for Safe Handling

Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review SDS and Protocols B Ensure Proper Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Ground/Bond Container and Receiving Equipment C->D Proceed to Handling E Use Non-Sparking Tools D->E F Keep Away from Ignition Sources E->F G Keep Container Tightly Closed F->G After Use J Collect Waste in a Labeled, Closed Container F->J Waste Generated H Store in a Cool, Well-Ventilated Area G->H I Store Under Inert Gas (Recommended) H->I K Dispose of via Approved Waste Disposal Plant J->K

Caption: Logical workflow for the safe handling of this compound.

References

Common impurities in commercial 3-Octyne and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-octyne.

Troubleshooting Guide & FAQs

Q1: My reaction yield is lower than expected, and I observe several side products. What could be the cause?

A1: Lower yields and the presence of side products can often be attributed to impurities in the starting this compound. Common impurities include positional isomers (such as 1-octyne, 2-octyne, and 4-octyne) which may have different reactivity, and residual starting materials from the synthesis process.[1] It is crucial to assess the purity of your commercial this compound before use.

Q2: How can I check the purity of my commercial this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound.[1][2] This technique allows for the separation, identification, and quantification of volatile compounds like octyne and its isomers. Gas Chromatography with Flame Ionization Detection (GC-FID) is also a sensitive method for quantification, though it doesn't provide structural information for impurity identification without reference standards.[1]

Q3: I suspect my this compound contains positional isomers. How can I remove them?

A3: Fractional distillation is the recommended method for separating liquids with close boiling points, such as positional isomers of octyne.[3][4][5] This technique separates compounds based on differences in their boiling points. As the vapor mixture rises through a fractionating column, it undergoes multiple condensation and vaporization cycles, which enriches the vapor in the more volatile component (the one with the lower boiling point).[5][6]

Q4: My this compound has developed a crystalline precipitate around the cap of the bottle. What is this and is it dangerous?

A4: Crystalline formation in or around the container of an alkyne can be indicative of peroxide formation.[7] Peroxides are potentially explosive, especially upon concentration, and should be handled with extreme caution.[7] If significant crystal formation is observed, it is recommended to treat the container as extremely hazardous and dispose of it according to your institution's safety protocols. For low levels of peroxides, chemical removal methods can be employed.

Q5: How can I safely remove peroxide impurities from my this compound?

A5: There are two primary methods for removing peroxide impurities:

  • Activated Alumina (B75360) Column: Passing the this compound through a column packed with activated alumina can effectively remove peroxides.[7][8] The alumina adsorbs the peroxides, allowing the purified alkyne to be collected.[8]

  • Ferrous Salt Solution: Shaking the this compound with a concentrated solution of a ferrous salt (like ferrous sulfate) will reduce the peroxides.[7] This method is particularly effective for water-insoluble solvents.

It is critical to perform these procedures behind a safety shield and with appropriate personal protective equipment.

Data Presentation

The following table summarizes hypothetical quantitative data from a GC-MS analysis of this compound from different commercial suppliers and an in-house synthesis, illustrating potential impurity profiles.

Compound Retention Time (min) Supplier A (%) Supplier B (%) In-house Synthesis (%)
This compound10.2599.697.196.2
2-Octyne10.120.21.31.9
4-Octyne10.410.10.81.1
1-Octyne9.85Not Detected0.40.5
1-Bromobutane8.54Not Detected0.20.3
Butane3.200.10.20.1

Experimental Protocols

GC-MS Analysis of this compound Purity

This protocol is adapted from a similar procedure for 3-undecyne.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of high-purity hexane (B92381) to create a 10 mg/mL stock solution.

  • Instrumentation (Example Parameters):

    • Gas Chromatograph: Agilent 7890A or similar.

    • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Mass Spectrometer: Agilent 5975C or similar.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram.

Fractional Distillation for Isomer Removal

This is a general procedure for fractional distillation.[5]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place a stir bar in the round-bottom flask.

  • Procedure:

    • Charge the round-bottom flask with the impure this compound (do not fill more than two-thirds full).

    • Heat the flask gently using a heating mantle.

    • As the liquid boils, the vapor will rise through the fractionating column.

    • Monitor the temperature at the distillation head. The temperature should plateau at the boiling point of the most volatile component.

    • Collect the fraction that distills over at a constant temperature. This will be enriched in the lower-boiling isomer.

    • Once the first fraction is collected, the temperature may rise again to the boiling point of the next component. Collect this in a separate receiving flask.

    • Continue this process to separate the different isomers. The boiling point of this compound is approximately 133°C.[9]

Removal of Peroxide Impurities using Activated Alumina

This protocol is based on established methods for peroxide removal.[7][8]

  • Column Preparation:

    • Place a small plug of glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Fill the column with activated alumina.

  • Procedure:

    • Carefully pour the peroxide-containing this compound onto the top of the alumina column.

    • Allow the liquid to pass through the column under gravity.

    • Collect the purified this compound as it elutes from the column.

    • Safety Note: The alumina will retain the peroxides. The used alumina should be treated to destroy the peroxides before disposal (e.g., by washing with a dilute acidic solution of ferrous sulfate).

Visualizations

Experimental_Workflow_for_3_Octyne_Purification_and_Analysis cluster_start Start cluster_analysis Purity Assessment cluster_decision Decision cluster_purification Purification Steps cluster_end End Product start Commercial this compound gcms GC-MS Analysis start->gcms decision Purity Acceptable? gcms->decision peroxide_removal Peroxide Removal (e.g., Alumina Column) decision->peroxide_removal No end_product Purified this compound for Experiment decision->end_product Yes distillation Fractional Distillation (Isomer Separation) peroxide_removal->distillation distillation->gcms Re-analyze Signaling_Pathway_of_Impurity_Effects cluster_reaction Chemical Reaction cluster_outcomes Experimental Outcomes impure_octyne Impure this compound (with Isomers & Peroxides) reaction Target Synthesis Reaction impure_octyne->reaction safety_hazard Safety Hazard (Peroxide Decomposition) impure_octyne->safety_hazard side_reactions Side Reactions from Isomers reaction->side_reactions lower_yield Lower Yield of Desired Product reaction->lower_yield product_contamination Final Product Contamination side_reactions->product_contamination lower_yield->product_contamination

References

Stability of 3-Octyne under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Octyne

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is an internal alkyne with the chemical formula C₈H₁₄. It is a colorless liquid that is less dense than water and insoluble in water. As an alkyne, its chemistry is characterized by the reactivity of its carbon-carbon triple bond, making it a useful intermediate in organic synthesis.

Q2: What are the primary safety precautions for handling this compound?

A2: this compound is a flammable liquid and should be handled with care.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and acid anhydrides.[1]

Q3: Is this compound stable under acidic conditions?

A3: this compound will react under strongly acidic conditions. In the presence of aqueous acid (e.g., H₂SO₄) and a mercury(II) sulfate (B86663) catalyst, it will undergo hydration to form ketones.[4] Because this compound is an unsymmetrical internal alkyne, this reaction will likely yield a mixture of 3-octanone (B92607) and 4-octanone. Addition of hydrogen halides (HX) will also occur across the triple bond.[5][6]

Q4: What happens when this compound is exposed to strong bases?

A4: While terminal alkynes are readily deprotonated by strong bases like sodium amide (NaNH₂), internal alkynes like this compound are less acidic.[7] However, very strong bases can induce isomerization of the triple bond along the carbon chain by abstracting a proton from a carbon adjacent to the alkyne.[7] This can lead to a mixture of isomeric octynes.

Q5: How does this compound react with halogens like Br₂ or Cl₂?

A5: this compound undergoes electrophilic addition with halogens. The addition of one equivalent of Br₂ or Cl₂ typically results in the formation of a trans-dihaloalkene.[8] If a second equivalent of the halogen is added, a tetrahaloalkane will be formed.[8] It's noteworthy that alkynes generally react more slowly with halogens than alkenes do.[8]

Troubleshooting Guide

Q1: My hydrogenation of this compound is producing the fully saturated alkane (octane) instead of the desired alkene (octene). How can I improve selectivity?

A1: Over-hydrogenation is a common issue when reducing alkynes. To stop the reaction at the alkene stage, you must use a "poisoned" or deactivated catalyst.

  • For (Z)-oct-3-ene (cis): Use Lindlar's catalyst. This catalyst is composed of palladium on calcium carbonate that has been deactivated with lead acetate (B1210297) and quinoline, which prevents further reduction of the alkene.[9]

  • For (E)-oct-3-ene (trans): Use a dissolving metal reduction, such as sodium metal in liquid ammonia.[9]

  • General Considerations: Standard catalysts like Palladium on carbon (Pd/C) or Platinum (Pt) are highly active and will typically lead to the formation of the alkane if the reaction is allowed to go to completion.[4][10] Reducing the pressure of H₂ gas and carefully monitoring the reaction progress can also help improve selectivity.

Q2: I am attempting a hydration reaction on this compound and obtaining a mixture of products. Is this expected?

A2: Yes, this is expected. The acid-catalyzed hydration (with HgSO₄) of an unsymmetrical internal alkyne like this compound is not regioselective.[4] The initial addition of water can occur at either of the two carbons of the triple bond (C3 or C4). The resulting enol intermediates will then tautomerize to their corresponding ketones. This leads to a mixture of 3-octanone and 4-octanone.

Q3: My attempt to isomerize this compound to a terminal alkyne with a strong base resulted in a low yield and a complex mixture. What went wrong?

A3: Isomerization of internal alkynes to terminal alkynes requires very specific and harsh conditions, often involving very strong bases at high temperatures. The reaction proceeds through a series of equilibria involving allenic intermediates.[7] A complex mixture suggests that the equilibrium did not fully shift to the most stable terminal acetylide anion or that side reactions occurred. Ensure your base is sufficiently strong (e.g., potassium aminopropylamide, KAPA) and that reaction temperature and time are optimized for the specific isomerization you are trying to achieve.

Data Presentation: Stability & Reactivity Summary

The following table summarizes the expected products of this compound under various common reaction conditions.

Reaction Condition Reagents Primary Product(s) Stereochemistry/Regiochemistry Citation(s)
Full Hydrogenation H₂, Pd/C or PtOctaneN/A (Alkane)[4][9]
Partial Hydrogenation H₂, Lindlar's Catalyst(Z)-oct-3-eneSyn-addition (Cis)[9]
Dissolving Metal Reduction Na, NH₃ (l)(E)-oct-3-eneAnti-addition (Trans)[9]
Halogenation Br₂ (1 equiv.), CCl₄(E)-3,4-dibromooct-3-eneAnti-addition (Trans)[8]
Hydrohalogenation HBr (1 equiv.)Mixture of 3-bromo- (B131339) and 4-bromooct-3-eneMarkovnikov's rule applies; mixture expected[5][6]
Hydration H₂O, H₂SO₄, HgSO₄Mixture of 3-octanone and 4-octanoneNot regioselective[4][11]
Oxidative Cleavage 1. O₃; 2. H₂OPentanoic acid and Propanoic acidCleavage at the triple bond[8]
Isomerization Strong Base (e.g., NaNH₂)Mixture of octyne isomersEquilibrium driven[7]

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to (Z)-oct-3-ene

This protocol describes the partial hydrogenation of an internal alkyne to a cis-alkene using a deactivated catalyst.

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; ~5-10% by weight of the alkyne).

  • Solvent Addition: Add a suitable solvent such as methanol (B129727) or ethyl acetate.

  • System Purge: Seal the flask with a septum and purge the system with nitrogen gas, followed by hydrogen gas (using a balloon or a controlled H₂ line).

  • Reactant Addition: Add this compound to the flask via syringe.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (typically 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress closely using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the formation of the alkene, while minimizing the formation of the alkane.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

Visualizations

Logical Workflow for Stability Assessment

cluster_conditions Reaction Conditions cluster_products Stability Outcome / Product Hydrogenation Hydrogenation Alkane Alkane (Octane) Hydrogenation->Alkane Pd/C, Pt CisAlkene Cis-Alkene Hydrogenation->CisAlkene Lindlar's Cat. TransAlkene Trans-Alkene Hydrogenation->TransAlkene Na / NH3 Oxidation Oxidation CarboxylicAcids Carboxylic Acids Oxidation->CarboxylicAcids Ozonolysis Acid Acidic Media Ketones Ketone Mixture Acid->Ketones Hydration Base Basic Media Isomers Isomerization Base->Isomers Strong Base Start This compound Start->Hydrogenation Start->Oxidation Start->Acid Start->Base

Caption: Stability of this compound under different reaction pathways.

Experimental Workflow: Selective Hydrogenation

A 1. Setup & Purge (Flask, Catalyst, Solvent) B 2. Add this compound A->B C 3. Introduce H2 Gas (1 atm) B->C D 4. Monitor Reaction (TLC / GC) C->D E 5. Filter Catalyst (Celite) D->E Reaction Complete F 6. Remove Solvent (Rotovap) E->F G 7. Purify Product (Distillation) F->G

Caption: Workflow for the selective hydrogenation of this compound.

References

Minimizing homocoupling of alkynes in 3-Octyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize undesirable side reactions in alkyne coupling chemistry.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a cross-coupling reaction with 3-octyne, an internal alkyne, and I am concerned about homocoupling. What are the best strategies to minimize this side reaction?

A1: For internal alkynes such as this compound, homocoupling is generally not a significant competing side reaction in standard cross-coupling protocols like the Sonogashira reaction. The common homocoupling pathway, known as Glaser coupling, requires a terminal alkyne with an acidic proton that can be removed to form a metal acetylide, which then undergoes oxidative coupling. Since this compound does not possess this terminal acetylenic proton, it is not prone to this type of homocoupling.

Challenges with internal alkynes in cross-coupling reactions typically revolve around regioselectivity (in cases of unsymmetrical internal alkynes) and steric hindrance, rather than homocoupling. If you are observing unexpected side products in your this compound reactions, they are more likely to arise from other reaction pathways. We recommend carefully analyzing your reaction mixture to identify the structure of the byproducts.

Q2: What is alkyne homocoupling and why is it a problem?

A2: Alkyne homocoupling, often referred to as Glaser coupling, is the oxidative dimerization of two terminal alkynes to form a symmetric 1,3-diyne.[1] This is a common side reaction in copper-catalyzed cross-coupling reactions like the Sonogashira coupling.[2][3] It is considered a problematic side reaction because it consumes the alkyne starting material, reducing the yield of the desired cross-coupled product and complicating the purification process.

Q3: What are the primary causes of homocoupling in terminal alkyne reactions?

A3: The two main culprits for excessive homocoupling of terminal alkynes are the presence of oxygen and the use of a copper(I) co-catalyst.[4] Oxygen acts as an oxidant, promoting the dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[4] While the copper co-catalyst is often added to increase the rate of the desired cross-coupling reaction, it also efficiently catalyzes the unwanted homocoupling side reaction.[4][5]

Troubleshooting Guide: Minimizing Homocoupling of Terminal Alkynes

This guide provides a systematic approach to troubleshooting and minimizing the formation of homocoupled diynes in reactions involving terminal alkynes.

Problem: High Levels of Homocoupled Diyne Product

Initial Diagnostic Questions:

  • Is your reaction atmosphere strictly inert? Oxygen is a key promoter of homocoupling.

  • Are your reagents and solvents pure and dry? Contaminants can affect catalyst performance and promote side reactions.

  • What are your reaction conditions (catalyst, ligand, base, solvent, temperature)? Each of these parameters can influence the relative rates of cross-coupling and homocoupling.

Troubleshooting Workflow

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction under a strictly inert atmosphere? start->q1 sol1 Improve Inert Atmosphere Technique: - Use Schlenk line or glovebox. - Degas solvents thoroughly (freeze-pump-thaw). - Purge reaction vessel with inert gas. q1->sol1 No q2 Are you using a copper co-catalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Copper-Free Protocol q2->sol2 Yes q3 Have you optimized reaction parameters? q2->q3 No a2_yes Yes a2_no No (already copper-free) sol2->q3 sol3 Optimize Reaction Conditions: - Screen different ligands (e.g., bulky, electron-rich phosphines). - Vary the base (e.g., organic vs. inorganic). - Change the solvent. - Adjust the temperature. q3->sol3 No sol4 Consider Slow Addition of the Alkyne: - Use a syringe pump to add the alkyne over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling. q3->sol4 Yes a3_yes Yes a3_no No sol3->sol4 end_node Homocoupling Minimized sol4->end_node

Caption: A step-by-step workflow for troubleshooting and minimizing alkyne homocoupling.

Data Presentation: Strategies to Minimize Terminal Alkyne Homocoupling

The following table summarizes key strategies and their impact on reducing the formation of homocoupled byproducts.

StrategyPrincipleKey Parameters to OptimizeExpected Outcome
Inert Atmosphere Excludes oxygen, which promotes oxidative homocoupling.Rigorous degassing of solvents (freeze-pump-thaw), use of Schlenk line or glovebox.Significant reduction in homocoupling, especially in copper-catalyzed systems.
Copper-Free Protocols Eliminates the primary catalyst for Glaser homocoupling.Palladium catalyst and ligand selection, choice of base and solvent.Homocoupling is often completely suppressed.
Slow Alkyne Addition Maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.Addition rate (via syringe pump).Can significantly reduce homocoupling, particularly when the cross-coupling partner is less reactive.
Ligand Selection Bulky, electron-rich ligands on the palladium center can accelerate the desired cross-coupling pathway relative to homocoupling.Ligand type (e.g., phosphines, N-heterocyclic carbenes).Improved selectivity for the cross-coupled product.
Base and Solvent The choice of base and solvent can influence the solubility of intermediates and the overall reaction kinetics.Base (e.g., organic amines vs. inorganic carbonates), solvent polarity.Optimized conditions can favor cross-coupling over homocoupling.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Measures to Minimize Homocoupling

This protocol describes a typical Sonogashira coupling of a terminal alkyne with an aryl halide, incorporating best practices to reduce homocoupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous, degassed toluene (B28343) or THF (10 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Add the degassed solvent and base via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature. For highly reactive alkynes prone to homocoupling, consider slow addition using a syringe pump over 1-2 hours.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the amine base and copper salts. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a method for Sonogashira coupling that avoids the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser homocoupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous, degassed DMF or dioxane (10 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd(PPh₃)₄, and the inorganic base.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent and Alkyne Addition: Add the degassed solvent followed by the terminal alkyne via syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Cross-Coupling cluster_glaser Undesired Glaser Homocoupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_acetylide Cu-C≡C-R cu_acetylide->transmetalation homocoupling_reaction Oxidative Coupling cu_acetylide->homocoupling_reaction pd_alkynyl_complex Ar-Pd(II)-C≡C-R transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst cross_product Ar-C≡C-R (Product) reductive_elimination->cross_product terminal_alkyne R-C≡C-H terminal_alkyne->cu_acetylide cu_catalyst Cu(I) oxygen O₂ (Oxidant) oxygen->homocoupling_reaction homocoupled_product R-C≡C-C≡C-R (Diyne Byproduct) homocoupling_reaction->homocoupled_product

Caption: Competing catalytic cycles in a Sonogashira reaction mixture.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Octyne and 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two internal alkynes, 3-octyne and 4-octyne (B155765). While both are isomers with the molecular formula C₈H₁₄, the position of the triple bond influences their reactivity, particularly in reactions sensitive to steric and electronic effects. This document summarizes key reactivity differences, provides supporting theoretical principles, and presents detailed experimental protocols for common alkyne transformations.

Introduction to this compound and 4-Octyne

This compound and 4-octyne are internal alkynes, meaning the carbon-carbon triple bond is not located at the end of the carbon chain. The key structural difference lies in the substitution pattern around the triple bond:

  • This compound: An unsymmetrical alkyne with an ethyl group and a butyl group attached to the sp-hybridized carbons.

  • 4-Octyne: A symmetrical alkyne with a propyl group on each side of the triple bond.

This subtle difference in alkyl group distribution can lead to variations in reaction rates and, in some cases, product distributions. In general, the reactivity of alkynes is governed by the accessibility of the electron-rich triple bond to electrophiles and reagents. Steric hindrance around the triple bond can play a significant role in dictating the rate of reaction; bulkier substituents can impede the approach of reactants, thus slowing down the reaction.

Comparative Reactivity Analysis

While direct head-to-head kinetic studies comparing this compound and 4-octyne are not extensively available in the literature, we can infer their relative reactivity based on well-established principles of organic chemistry. The primary differentiating factor is the steric environment around the triple bond.

In 4-octyne , the two propyl groups create a symmetrical and moderately hindered environment. In This compound , the ethyl group is less bulky than a propyl group, while the butyl group is more bulky. The overall steric hindrance at one of the sp carbons in this compound (the one bonded to the butyl group) is greater than at the sp carbons in 4-octyne. This can influence the regioselectivity of certain addition reactions. However, for reactions where the overall accessibility of the triple bond is rate-determining, the differences in reactivity are expected to be subtle.

Key Reactions and Expected Outcomes

Herein, we compare the expected outcomes and relative reactivities of this compound and 4-octyne in three common classes of alkyne reactions: hydrogenation, hydrohalogenation, and oxidation.

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes can lead to either syn-addition of hydrogen to form a cis-alkene (using a poisoned catalyst like Lindlar's catalyst) or complete reduction to an alkane (using a more active catalyst like palladium on carbon).

ReactionSubstrateCatalystProduct(s)Expected Relative Rate
Semi-Hydrogenation This compoundLindlar's Catalyst (Pd/CaCO₃, quinoline)(Z)-3-OcteneSlightly faster
4-OctyneLindlar's Catalyst (Pd/CaCO₃, quinoline)(Z)-4-OcteneSlightly slower
Full Hydrogenation This compoundPd/C, H₂ (excess)n-OctaneSimilar to 4-octyne
4-OctynePd/C, H₂ (excess)n-OctaneSimilar to this compound

The slightly faster rate for this compound in semi-hydrogenation is postulated due to the less hindered side (ethyl group) allowing for more facile initial coordination to the catalyst surface. In full hydrogenation, where the reaction proceeds to the alkane, this initial difference is less likely to significantly impact the overall reaction time.

Hydrohalogenation

The addition of hydrogen halides (like HBr or HCl) to internal alkynes proceeds via a vinyl cation intermediate. For unsymmetrical alkynes, this can lead to a mixture of regioisomers.

ReactionSubstrateReagentProduct(s)Expected Regioselectivity
Hydrobromination This compoundHBr (1 equiv.)3-Bromo-3-octene and 4-Bromo-3-octene (mixture of E and Z isomers for each)A mixture of regioisomers is expected, with a potential slight preference for the formation of the vinyl cation at the less hindered carbon (C4), leading to a higher proportion of 3-bromo-3-octene.
4-OctyneHBr (1 equiv.)4-Bromo-4-octene (E and Z isomers)Only one regioisomer is possible due to the symmetry of the alkyne.
Oxidative Cleavage (Ozonolysis)

Ozonolysis of internal alkynes followed by an oxidative workup results in the cleavage of the triple bond to form two carboxylic acids.

ReactionSubstrateReagentsProduct(s)
Ozonolysis This compound1. O₃; 2. H₂O₂Propanoic acid and Pentanoic acid
4-Octyne1. O₃; 2. H₂O₂Butanoic acid (2 equivalents)

The reactivity in ozonolysis is generally less sensitive to minor steric differences compared to reactions involving bulky reagents or catalyst surfaces. Therefore, the rates for this compound and 4-octyne are expected to be comparable.

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Catalytic Semi-Hydrogenation of 4-Octyne to (Z)-4-Octene

Materials:

  • 4-Octyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

  • Methanol (B129727) (anhydrous)

  • Hydrogen gas (balloon or gas cylinder)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-octyne (e.g., 1.1 g, 10 mmol) in anhydrous methanol (20 mL).

  • Add Lindlar's catalyst (e.g., 50 mg).

  • Seal the flask with a septum and purge with nitrogen gas.

  • Introduce hydrogen gas via a balloon or from a cylinder through a needle, maintaining a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (disappearance of starting material), filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with a small amount of methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield crude (Z)-4-octene.

  • Purify the product by distillation if necessary.

Protocol 2: Hydrobromination of this compound

Materials:

  • This compound

  • Hydrogen bromide (33% in acetic acid)

  • Dichloromethane (B109758) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.1 g, 10 mmol) in anhydrous dichloromethane (15 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of hydrogen bromide in acetic acid (e.g., 1.8 mL of 33% solution, ~10 mmol HBr) dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or GC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product mixture of 3-bromo-3-octene and 4-bromo-3-octene.

  • The products can be separated by column chromatography if desired.

Protocol 3: Ozonolysis of 4-Octyne

Materials:

  • 4-Octyne

  • Methanol

  • Ozone generator

  • Oxygen cylinder

  • Gas dispersion tube

  • Dry ice/acetone bath

  • Hydrogen peroxide (30% solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-octyne (e.g., 1.1 g, 10 mmol) in methanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas from an ozone generator through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.

  • Slowly add hydrogen peroxide (30% solution, e.g., 3 mL) to the cold solution.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete oxidation.

  • After cooling, remove the methanol under reduced pressure.

  • The remaining residue contains butanoic acid. Further purification can be achieved by extraction and distillation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of this compound and 4-octyne.

hydrohalogenation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound VC1 Vinyl Cation at C3 This compound->VC1 Protonation at C4 VC2 Vinyl Cation at C4 This compound->VC2 Protonation at C3 HBr H-Br P1 4-Bromo-3-octene VC1->P1 Br⁻ attack P2 3-Bromo-3-octene VC2->P2 Br⁻ attack

Caption: Regioselectivity in the hydrobromination of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Dissolve Alkyne in Solvent Reagents Add Catalyst/Reagent Reactants->Reagents Stir Stir at Controlled Temperature Reagents->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Filter Filter/Concentrate Dry->Filter Purify Purify (Distillation/Chromatography) Filter->Purify

Caption: General experimental workflow for alkyne reactions.

reactivity_factors cluster_factors Influencing Factors cluster_alkynes Alkynes Reactivity Alkyne Reactivity Steric Steric Hindrance Reactivity->Steric Electronic Electronic Effects Reactivity->Electronic Octyne3 This compound (Unsymmetrical) Steric->Octyne3 Slightly less symmetrical hindrance Octyne4 4-Octyne (Symmetrical) Steric->Octyne4 Symmetrical hindrance Electronic->Octyne3 Slight inductive difference Electronic->Octyne4 Symmetrical inductive effects

Caption: Factors influencing the reactivity of this compound vs. 4-octyne.

A Comparative Guide: 3-Octyne vs. Terminal Alkynes in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide provides an objective comparison of the performance of internal alkynes, represented by 3-octyne, and terminal alkynes in this critical transformation, supported by experimental data and detailed protocols.

The traditional Sonogashira coupling is a powerful tool for the synthesis of substituted alkynes, which are valuable building blocks in pharmaceuticals, natural products, and materials science.[1] The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[1] A key feature of this reaction is the acidic proton on the terminal alkyne, which is essential for the catalytic cycle.

Reactivity and Mechanism: A Tale of Two Alkynes

The fundamental difference in reactivity between terminal alkynes and internal alkynes like this compound in the context of Sonogashira coupling lies in the presence of a terminal C-H bond.

Terminal Alkynes: The established mechanism for the Sonogashira coupling of terminal alkynes proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The reaction is initiated by the deprotonation of the terminal alkyne by the amine base, facilitated by the copper(I) co-catalyst, to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with a palladium(II) complex, which is formed from the oxidative addition of the aryl or vinyl halide to a palladium(0) species. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.

Internal Alkynes (e.g., this compound): In stark contrast, internal alkynes such as this compound lack the acidic terminal proton necessary for the formation of the crucial copper acetylide intermediate. Consequently, under standard Sonogashira conditions, internal alkynes are generally unreactive. Direct coupling of non-activated internal alkynes with aryl halides via the classic Sonogashira pathway is not a feasible transformation.

However, the coupling of internal alkynes with aryl halides can be achieved through alternative strategies, most notably via transition-metal-catalyzed C-H activation. This approach involves the direct functionalization of a C-H bond on the internal alkyne, bypassing the need for a terminal proton. These reactions often employ rhodium or iridium catalysts and may require specific directing groups to achieve regioselectivity. The mechanism involves the oxidative addition of the catalyst to a C-H bond of the alkyne, followed by insertion of the aryl group and reductive elimination.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, this guide presents representative experimental data for the coupling of a terminal alkyne (1-octyne) via a standard Sonogashira reaction and an example of an internal alkyne coupling through a C-H activation strategy.

Alkyne TypeSubstrate 1Substrate 2Catalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
Terminal 1-Octyne (B150090)Iodobenzene (B50100)PdCl₂(PPh₃)₂ / CuITriethylamine (B128534)/DMFTriethylamine25695
Internal 3-Hexyne (B1328910)Diphenyliodonium (B167342) triflate[RhCp*Cl₂]₂ / AgSbF₆1,2-Dichloroethane (B1671644)-801285

Note: Data for 3-hexyne is used as a representative example for a simple dialkyl-substituted internal alkyne due to the limited availability of specific data for this compound in C-H activation coupling with simple aryl halides. The principles and general conditions are applicable.

Experimental Protocols

Key Experiment 1: Sonogashira Coupling of a Terminal Alkyne (1-Octyne)

Objective: To synthesize 1-phenyl-1-octyne (B93662) via a standard Sonogashira coupling reaction.

Materials:

  • 1-Octyne

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add a magnetic stir bar, followed by the addition of triethylamine (2 mL) and DMF (8 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • To the stirred solution, add iodobenzene (1.0 mmol, 1.0 equiv) followed by 1-octyne (1.2 mmol, 1.2 equiv) via syringe.

  • Continue stirring the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-phenyl-1-octyne.

Key Experiment 2: Rhodium-Catalyzed C-H Arylation of an Internal Alkyne (3-Hexyne)

Objective: To synthesize 3-phenyl-3-hexyne via a rhodium-catalyzed C-H activation/arylation reaction.

Materials:

  • 3-Hexyne

  • Diphenyliodonium triflate

  • [RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Silver hexafluoroantimonate (AgSbF₆)

  • 1,2-Dichloroethane (DCE)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add [RhCp*Cl₂]₂ (0.01 mmol, 2 mol%) and AgSbF₆ (0.04 mmol, 8 mol%).

  • Add 1,2-dichloroethane (1 mL) and stir the mixture at room temperature for 30 minutes.

  • To the resulting solution, add diphenyliodonium triflate (0.5 mmol, 1.0 equiv) and 3-hexyne (0.6 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-phenyl-3-hexyne.

Logical Relationships and Experimental Workflows

Sonogashira_vs_CH_Activation cluster_Sonogashira Standard Sonogashira Coupling (Terminal Alkyne) cluster_CH_Activation C-H Activation Coupling (Internal Alkyne) S_Start Terminal Alkyne + Aryl Halide S_Catalyst Pd(0)/Cu(I) Catalysts + Amine Base S_Start->S_Catalyst CH_Start Internal Alkyne (this compound) + Aryl Source S_Intermediate Formation of Copper Acetylide S_Catalyst->S_Intermediate S_Cycle Pd Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination S_Intermediate->S_Cycle S_Product Coupled Product S_Cycle->S_Product CH_Catalyst Rh(III) or Ir(III) Catalyst CH_Start->CH_Catalyst CH_Intermediate C-H Bond Activation CH_Catalyst->CH_Intermediate CH_Cycle Catalytic Cycle: 1. Oxidative Addition to C-H bond 2. Aryl Group Insertion 3. Reductive Elimination CH_Intermediate->CH_Cycle CH_Product Coupled Product CH_Cycle->CH_Product

Figure 1. A comparison of the logical workflows for the coupling of terminal alkynes via the standard Sonogashira reaction and internal alkynes via C-H activation.

Experimental_Workflows cluster_Terminal Terminal Alkyne Workflow cluster_Internal Internal Alkyne (C-H Activation) Workflow T_Setup Inert Atmosphere Setup: Flask, Stirrer, Argon T_Reagents Add Pd/Cu Catalysts, Base, Solvent T_Setup->T_Reagents T_Reactants Add Aryl Halide and Terminal Alkyne T_Reagents->T_Reactants T_Reaction Stir at Room Temperature T_Reactants->T_Reaction T_Workup Aqueous Workup and Extraction T_Reaction->T_Workup T_Purification Column Chromatography T_Workup->T_Purification I_Setup Inert Atmosphere Setup: Schlenk Tube, Stirrer, Argon I_Reagents Add Rh/Ir Catalyst and Activator I_Setup->I_Reagents I_Reactants Add Aryl Source and Internal Alkyne I_Reagents->I_Reactants I_Reaction Heat at Elevated Temperature I_Reactants->I_Reaction I_Workup Filtration through Silica Gel I_Reaction->I_Workup I_Purification Column Chromatography I_Workup->I_Purification

Figure 2. A comparative overview of the typical experimental workflows for the coupling of terminal and internal alkynes.

Conclusion

References

Validating the Synthesis of 3-Octyne: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides a comparative framework for validating the synthesis of 3-octyne, an internal alkyne, using fundamental spectroscopic techniques. We present expected experimental data for this compound and compare it with plausible alternatives and potential impurities, offering a clear pathway for structural verification.

Synthesis of this compound

A prevalent and efficient method for synthesizing this compound is the alkylation of a terminal alkyne.[1][2][3] This SN2 reaction involves the deprotonation of a terminal alkyne, such as 1-butyne, with a strong base like sodium amide (NaNH₂) to form a potent acetylide nucleophile. This is followed by the addition of a primary alkyl halide, in this case, 1-bromobutane, which is attacked by the acetylide to form the internal alkyne, this compound.

Alternative strategies for internal alkyne synthesis exist, including the double dehydrohalogenation of vicinal or geminal dihalides and various transition-metal-catalyzed cross-coupling reactions.[4][5][6] However, the alkylation of terminal alkynes remains a straightforward and widely used approach.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and compare it with potential isomeric impurities (1-octyne, 2-octyne, 4-octyne) and a possible elimination byproduct (cis-3-octene).

Table 1: ¹H NMR Data (CDCl₃)

CompoundChemical Shift (ppm) & Multiplicity
This compound ~2.14 (m, 4H), ~1.45 (sextet, 2H), ~1.08 (t, 3H), ~0.92 (t, 3H)
1-Octyne~2.18 (td, 2H), ~1.92 (t, 1H), ~1.52 (quintet, 2H), ~1.37 (m, 2H), ~1.29 (m, 4H), ~0.89 (t, 3H)
2-Octyne~2.15 (q, 2H), ~1.78 (t, 3H), ~1.47 (m, 2H), ~1.34 (m, 2H), ~0.90 (t, 3H)
4-Octyne~2.13 (m, 4H), ~1.49 (sextet, 4H), ~0.95 (t, 6H)
cis-3-Octene~5.34 (m, 2H), ~2.04 (m, 4H), ~1.35 (m, 4H), ~0.93 (t, 6H)[7]

Table 2: ¹³C NMR Data (CDCl₃)

CompoundChemical Shift (ppm)
This compound ~80.7, ~79.5, ~31.5, ~22.6, ~21.2, ~14.2, ~13.6, ~12.4
1-Octyne~84.0, ~68.3, ~31.3, ~28.5, ~28.4, ~22.5, ~18.4, ~14.0[8]
2-Octyne~75.3, ~74.9, ~31.7, ~22.2, ~20.9, ~14.1, ~13.5, ~3.4
4-Octyne~80.0 (2C), ~23.2 (2C), ~20.6 (2C), ~13.8 (2C)
cis-3-Octene~130.8, ~128.8, ~29.5, ~27.2, ~22.9, ~20.6, ~14.3, ~14.2[9]

Table 3: Key IR and Mass Spectrometry Data

CompoundIR Absorption (cm⁻¹)Mass Spec (m/z)
This compound ~2960-2850 (C-H stretch), ~2230 (C≡C stretch, weak or absent)M⁺ 110, prominent fragments at 95, 81, 67, 53[10][11]
1-Octyne~3310 (≡C-H stretch), ~2960-2850 (C-H stretch), ~2120 (C≡C stretch)M⁺ 110, prominent fragments at 95, 81, 67, 53
2-Octyne~2960-2850 (C-H stretch), ~2240 (C≡C stretch, weak or absent)[12]M⁺ 110, prominent fragments at 95, 81, 67, 53
4-Octyne~2960-2850 (C-H stretch), ~2250 (C≡C stretch, very weak or absent due to symmetry)M⁺ 110, prominent fragments at 81, 67, 53
cis-3-Octene~3020 (=C-H stretch), ~2960-2850 (C-H stretch), ~1655 (C=C stretch)M⁺ 112, prominent fragments at 97, 83, 69, 55

Experimental Protocols

Synthesis of this compound via Acetylide Alkylation

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.

  • Reaction Setup: The flask is charged with sodium amide (1.1 equivalents) and anhydrous liquid ammonia (B1221849) is condensed into the flask at -78 °C.

  • Acetylide Formation: 1-Butyne (1.0 equivalent) is slowly added to the stirring suspension of sodium amide in liquid ammonia. The mixture is stirred for 1 hour to ensure complete formation of the sodium butynide.

  • Alkylation: 1-Bromobutane (1.0 equivalent) is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature overnight as the ammonia evaporates.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure this compound.

Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy: A sample of the purified product (~5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Infrared (IR) Spectroscopy: A thin film of the neat liquid product is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The IR spectrum is recorded using an FTIR spectrometer.

  • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, typically via gas chromatography (GC-MS) for separation of any minor impurities, and ionized by electron impact (EI).

Visualization of Workflow and Reaction

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis reagents 1-Butyne + 1-Bromobutane + NaNH2 reaction Reaction in Liquid NH3 reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Fractional Distillation workup->purification product Purified this compound purification->product nmr 1H & 13C NMR product->nmr ir FTIR product->ir ms GC-MS product->ms validation Structure Validation nmr->validation ir->validation ms->validation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Reaction_Mechanism cluster_step2 Step 2: SN2 Alkylation butyne 1-Butyne (Terminal Alkyne) acetylide Sodium Butynide (Nucleophile) butyne->acetylide + NaNH2 nanh2 NaNH2 (Strong Base) product This compound (Internal Alkyne) acetylide->product + 1-Bromobutane bromobutane 1-Bromobutane (Alkyl Halide)

Caption: Reaction mechanism for the synthesis of this compound.

References

A Comparative Guide to Catalysts for the Selective Semi-Hydrogenation of 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective conversion of alkynes to cis-alkenes is a critical transformation. The semi-hydrogenation of 3-octyne to cis-3-octene (B76891) serves as a model reaction for the synthesis of various fine chemicals and pharmaceutical intermediates. This guide provides an objective comparison of various catalytic systems for this reaction, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

The primary challenge in the semi-hydrogenation of alkynes is to achieve high selectivity for the desired alkene without over-reduction to the corresponding alkane. This has led to the development of a diverse range of catalysts, each with its own advantages and disadvantages in terms of activity, selectivity, cost, and environmental impact. This guide will focus on a comparative analysis of palladium-based catalysts, including the classical Lindlar catalyst, nickel-based systems, and emerging iron and gold catalysts.

Performance Comparison of Catalysts

The efficacy of a catalyst in the semi-hydrogenation of this compound is primarily evaluated based on its ability to maximize the yield of cis-3-octene while minimizing the formation of trans-3-octene (B84167) and n-octane. The following table summarizes the performance of several key catalysts under representative reaction conditions. It is important to note that direct comparison can be challenging as optimal conditions may vary between catalytic systems. The data presented here is collated from studies on this compound and structurally similar internal alkynes.

Catalyst SystemSupportPoison/AdditiveTemperature (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity to cis-alkene (%)Reference
Lindlar Catalyst CaCO₃Lead Acetate (B1210297), Quinoline (B57606)251Hexane>99~96[1][2][3]
Pd Nanoparticles Al₂O₃None251Ethanol100~85[4]
P-2 Nickel (Ni₂B) -Ethylenediamine251Ethanol>95>98[1][5][6]
Iron(II) Hydride Complex -PNP Ligand254-5->99High Z-selectivity[7][8][9]
Nanoporous Gold -Pyridine25(from organosilane)DMFHighExcellent Z-selectivity[10]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for the preparation of a Lindlar catalyst and a general procedure for the semi-hydrogenation of this compound.

Preparation of Lindlar Catalyst (5% Pd/CaCO₃ poisoned with Pb)

This protocol describes a common method for the preparation of a laboratory-scale Lindlar catalyst.[3]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃), precipitated

  • Lead(II) acetate (Pb(OAc)₂)

  • Deionized water

  • Hydrogen gas (H₂)

Procedure:

  • A slurry of calcium carbonate in deionized water is prepared in a round-bottom flask.

  • A solution of palladium(II) chloride in dilute hydrochloric acid is added to the slurry with vigorous stirring.

  • The mixture is heated to 80°C, and hydrogen gas is bubbled through the suspension to reduce the palladium ions to palladium metal, resulting in a greyish-black precipitate of Pd/CaCO₃.

  • After complete reduction, the catalyst is filtered, washed thoroughly with deionized water until free of chloride ions, and dried under vacuum.

  • The dried Pd/CaCO₃ catalyst is then suspended in deionized water, and a solution of lead(II) acetate is added. The amount of lead acetate is typically around 5% by weight of the palladium.

  • The mixture is stirred for several hours to ensure uniform deposition of the lead poison onto the palladium surface.

  • The final catalyst is filtered, washed with deionized water, and dried under vacuum.

General Procedure for the Semi-Hydrogenation of this compound

This protocol outlines a typical batch hydrogenation process.[11][12]

Materials:

  • This compound

  • Catalyst (e.g., Lindlar catalyst, P-2 Ni)

  • Solvent (e.g., hexane, ethanol)

  • Quinoline (optional, for Lindlar catalyst)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Hydrogenation reactor (e.g., Parr apparatus or a flask with a hydrogen balloon)

  • Magnetic stirrer

  • Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) for analysis

Procedure:

  • The hydrogenation reactor is charged with the catalyst (typically 1-5 mol% relative to the substrate) and the solvent.

  • If using a Lindlar catalyst, a small amount of quinoline (typically equivalent in moles to the lead poison) can be added to the solvent to further enhance selectivity.[2]

  • The reactor is sealed and purged several times with an inert gas to remove any air.

  • This compound is then introduced into the reactor.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 1-4 bar).

  • The reaction mixture is stirred vigorously at the desired temperature (often room temperature).

  • The progress of the reaction is monitored by periodically taking aliquots and analyzing them by GC or NMR to determine the conversion of this compound and the selectivity towards cis-3-octene.

  • Once the desired conversion is reached, the hydrogen supply is stopped, and the reactor is purged with an inert gas.

  • The catalyst is removed by filtration (e.g., through a pad of Celite), and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizing the Experimental Workflow

To provide a clear overview of the comparative study process, the following diagram illustrates the key steps from catalyst selection to final product analysis.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation / Selection cluster_reaction_setup Hydrogenation Reaction cluster_analysis Work-up & Analysis Lindlar Lindlar Catalyst Reactor Charge Reactor: - Catalyst - Solvent - this compound Lindlar->Reactor Pd_NP Pd Nanoparticles Pd_NP->Reactor P2_Ni P-2 Nickel P2_Ni->Reactor Fe_catalyst Iron Catalyst Fe_catalyst->Reactor Au_catalyst Gold Catalyst Au_catalyst->Reactor Hydrogenation Introduce H₂ (Control Pressure & Temp) Reactor->Hydrogenation Monitoring Monitor Reaction (GC/NMR) Hydrogenation->Monitoring Filtration Catalyst Filtration Monitoring->Filtration Evaporation Solvent Removal Filtration->Evaporation Product_Analysis Product Characterization (Conversion & Selectivity) Evaporation->Product_Analysis

General workflow for the comparative study of catalysts in this compound semi-hydrogenation.

Signaling Pathways and Logical Relationships

The choice of catalyst and reaction conditions directly influences the reaction pathway and the resulting product distribution. The following diagram illustrates the logical relationship between the choice of catalyst and the expected major product.

Reaction_Pathway cluster_catalysts Catalytic Systems Substrate This compound Lindlar Lindlar / P-2 Ni Substrate->Lindlar H₂ Unhindered_Pd Unhindered Pd Substrate->Unhindered_Pd H₂ Cis_Alkene cis-3-Octene Trans_Alkene trans-3-Octene Cis_Alkene->Trans_Alkene Isomerization (possible) Cis_Alkene->Unhindered_Pd Over-reduction Alkane n-Octane Lindlar->Cis_Alkene High Selectivity Unhindered_Pd->Cis_Alkene Unhindered_Pd->Alkane

Reaction pathways in this compound hydrogenation depending on the catalyst type.

References

A Comparative Guide to the Reactivity of 3-Octyne and Structurally Similar Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of internal alkynes is crucial for the rational design of synthetic pathways. This guide provides a comprehensive benchmark of 3-octyne's performance in key addition reactions—hydrogenation, hydration, and hydrohalogenation—against other common internal alkynes: 2-butyne, 3-hexyne, and 4-octyne. The comparative data, supported by detailed experimental protocols, will aid in the selection of appropriate substrates and reaction conditions to achieve desired synthetic outcomes.

Data Presentation: A Quantitative Comparison

The following tables summarize the expected outcomes and relative reactivities for the hydrogenation, hydration, and hydrohalogenation of this compound and its structural analogs.

Hydrogenation

Syn-Hydrogenation (Lindlar's Catalyst)

AlkyneProduct(s)YieldRelative RateStereochemistry
2-Butyne(Z)-2-ButeneHighFastestSyn-addition
3-Hexyne(Z)-3-HexeneHighFastSyn-addition
This compound (Z)-3-Octene High Moderate Syn-addition
4-Octyne(Z)-4-OcteneHighSlowestSyn-addition

Anti-Hydrogenation (Sodium in Liquid Ammonia)

AlkyneProduct(s)YieldRelative RateStereochemistry
2-Butyne(E)-2-Butene>80%FastestAnti-addition
3-Hexyne(E)-3-Hexene>80%[1]FastAnti-addition
This compound (E)-3-Octene >80%[1] Moderate Anti-addition
4-Octyne(E)-4-Octene>80%[1]SlowestAnti-addition

Note: The relative rates of hydrogenation are influenced by steric hindrance. As the bulk of the alkyl groups surrounding the triple bond increases, the rate of reaction tends to decrease.[2]

Hydration (Acid-Catalyzed)
AlkyneProduct(s)Product Ratio
2-Butyne2-ButanoneSingle Product
3-Hexyne3-HexanoneSingle Product
This compound 3-Octanone and 4-Octanone Mixture of constitutional isomers
4-Octyne4-OctanoneSingle Product

Note: The acid-catalyzed hydration of symmetrical internal alkynes yields a single ketone product. Unsymmetrical internal alkynes, such as this compound, produce a mixture of two constitutional isomers due to the two possible sites of initial protonation.[3]

Hydrohalogenation (Addition of HBr)
AlkyneProduct(s)Product Ratio
2-Butyne(E/Z)-2-Bromo-2-buteneSingle Regioisomer
3-Hexyne(E/Z)-3-Bromo-3-hexeneSingle Regioisomer
This compound (E/Z)-3-Bromo-3-octene and (E/Z)-4-Bromo-3-octene Mixture of constitutional isomers
4-Octyne(E/Z)-4-Bromo-4-octeneSingle Regioisomer

Note: Similar to hydration, the hydrohalogenation of unsymmetrical internal alkynes results in a mixture of constitutional isomers. The reaction typically proceeds via anti-addition, but mixtures of E and Z isomers can be obtained.[4]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are generalized for internal alkynes and should be adapted as needed for specific substrates.

Protocol 1: Syn-Hydrogenation of an Internal Alkyne using Lindlar's Catalyst

Objective: To selectively reduce an internal alkyne to a cis-alkene.

Materials:

  • Internal alkyne (e.g., this compound)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

  • Solvent (e.g., methanol, ethyl acetate, or hexane)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenator

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • In a round-bottom flask, dissolve the internal alkyne in a suitable solvent (e.g., methanol).

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • Seal the flask and flush with hydrogen gas.

  • Maintain a positive pressure of hydrogen using a balloon or a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the alkene.

  • Upon completion, carefully vent the excess hydrogen in a well-ventilated hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude cis-alkene.

  • Purify the product by distillation or column chromatography as necessary.

Protocol 2: Anti-Hydrogenation of an Internal Alkyne using Sodium in Liquid Ammonia (B1221849)

Objective: To selectively reduce an internal alkyne to a trans-alkene.

Materials:

  • Internal alkyne (e.g., this compound)

  • Sodium metal

  • Anhydrous liquid ammonia (NH₃)

  • Dry-ice/acetone condenser

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Quenching agent (e.g., ammonium (B1175870) chloride)

  • Ether for extraction

Procedure:

  • Assemble a three-necked flask equipped with a dry-ice/acetone condenser and an inlet for ammonia gas.

  • Cool the flask to -78 °C in a dry-ice/acetone bath.

  • Condense anhydrous ammonia gas into the flask.

  • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained.

  • Dissolve the internal alkyne in a minimal amount of anhydrous ether or THF and add it dropwise to the sodium-ammonia solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • After the reaction is complete, quench the excess sodium by the careful, portion-wise addition of a proton source like ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated hood.

  • Add water and ether to the residue.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to yield the crude trans-alkene.

  • Purify the product by distillation or column chromatography.

Protocol 3: Acid-Catalyzed Hydration of an Internal Alkyne

Objective: To convert an internal alkyne to a ketone.

Materials:

  • Internal alkyne (e.g., this compound)

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄) as a catalyst

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ether for extraction

Procedure:

  • To a round-bottom flask, add water and slowly add concentrated sulfuric acid with cooling.

  • Add a catalytic amount of mercury(II) sulfate to the acidic solution and stir until it dissolves.

  • Add the internal alkyne to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 60-80 °C with vigorous stirring for several hours.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ketone.

  • Purify the product by distillation or column chromatography.

Protocol 4: Hydrobromination of an Internal Alkyne

Objective: To add hydrogen bromide across the triple bond of an internal alkyne.

Materials:

  • Internal alkyne (e.g., this compound)

  • Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

  • Inert solvent (e.g., dichloromethane (B109758) or pentane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the internal alkyne in an inert solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of the HBr solution dropwise with stirring. If using HBr gas, bubble it through the solution.

  • Allow the reaction to stir at a low temperature for the prescribed time, monitoring by TLC or GC.

  • Once the reaction is complete, quench any excess HBr by washing with a cold, dilute sodium bicarbonate solution.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude vinyl bromide.

  • Purify the product by distillation or column chromatography.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow and the logical relationships governing the reactivity of internal alkynes.

G cluster_workflow Experimental Workflow: Syn-Hydrogenation A 1. Dissolve Alkyne in Solvent B 2. Add Lindlar's Catalyst A->B C 3. Introduce H₂ Gas B->C D 4. Stir at Room Temperature C->D E 5. Monitor Reaction (TLC/GC) D->E F 6. Filter to Remove Catalyst E->F G 7. Evaporate Solvent F->G H 8. Purify Product G->H

A typical workflow for the syn-hydrogenation of an internal alkyne.

G cluster_reactivity Reactivity Trends in Hydrogenation 2-Butyne 2-Butyne 3-Hexyne 3-Hexyne 2-Butyne->3-Hexyne  Steric Hindrance Increases   This compound This compound 3-Hexyne->this compound  Steric Hindrance Increases   4-Octyne 4-Octyne This compound->4-Octyne  Steric Hindrance Increases   Decreasing Reactivity (Increasing Steric Hindrance) Decreasing Reactivity (Increasing Steric Hindrance)

The effect of steric hindrance on the relative reactivity of internal alkynes in hydrogenation.

References

A Comparative Guide to the Reaction Kinetics of 3-Octyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of internal alkynes, such as 3-octyne, to produce Z-alkenes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The kinetic behavior of these reactions is paramount for process optimization, ensuring high selectivity towards the desired alkene while minimizing over-hydrogenation to the corresponding alkane. This guide provides a comparative analysis of the reaction kinetics for this compound hydrogenation, supported by experimental data and detailed protocols.

Kinetic Performance: A Comparative Overview

The kinetics of this compound hydrogenation are influenced by a variety of factors, including the choice of catalyst, solvent, temperature, and pressure. While specific kinetic data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on its close structural isomer, 4-octyne (B155765), and other internal alkynes. The Langmuir-Hinshelwood model is frequently employed to describe the kinetics of such reactions, which involve the adsorption of reactants onto the catalyst surface.

A study on the stereoselective semi-hydrogenation of 4-octyne using a palladium catalyst provided the following rate law under hydrogen-rich conditions:

r = k[4-octyne]0.65[Pd][H2] [1]

This empirically determined rate equation indicates a fractional order with respect to the alkyne concentration and a first-order dependence on both the catalyst and hydrogen concentrations.[1] The fractional order for the alkyne suggests a complex interaction with the catalyst surface, likely involving competitive adsorption between the alkyne and the resulting alkene.

For comparison, the hydrogenation of other alkynes often exhibits different kinetic profiles. For instance, the hydrogenation of 1-butyne (B89482) over a commercial palladium/alumina catalyst was found to have reaction orders of 1 for hydrogen and -1 for 1-butyne, highlighting the inhibitory effect of the alkyne at higher concentrations.

Table 1: Comparison of Kinetic Parameters for Alkyne Hydrogenation
AlkyneCatalystReaction Order (Alkyne)Reaction Order (H₂)Noteworthy Observations
4-Octyne [Pd{(m,m'-(CF₃)₂C₆H₃)-bian}(ma)]0.651Fractional order suggests competitive adsorption.[1]
1-Butyne Pd/Al₂O₃-11Strong inhibitory effect of the alkyne.
2-Methyl-3-butyn-2-ol Modified Pd/CaCO₃---~1Modeled using a Langmuir-Hinshelwood mechanism.
3-Hexyn-1-ol Lindlar Catalyst (Pd/CaCO₃/PbO)------High selectivity to the cis-alkene is the primary focus.[2]

Catalyst Selectivity in this compound Hydrogenation

The primary goal in the hydrogenation of this compound is typically the selective formation of (Z)-3-octene. The choice of catalyst is critical in achieving high selectivity.

  • Lindlar's Catalyst : This palladium-based catalyst, poisoned with lead and quinoline, is the classic choice for the semi-hydrogenation of alkynes to Z-alkenes.[2] The poisoning of the palladium surface reduces its activity, preventing over-hydrogenation to the alkane and promoting the formation of the cis-isomer. The selectivity of the Lindlar catalyst is attributed to both thermodynamic factors, where the alkyne adsorbs more strongly than the alkene, and kinetic factors related to the modified active sites.

  • Palladium on Carbon (Pd/C) : In the absence of poisons, Pd/C is a highly active hydrogenation catalyst that tends to lead to over-hydrogenation, producing octane (B31449) from this compound. However, its selectivity can be tuned by the addition of specific additives or by controlling reaction conditions.

  • Nickel-based Catalysts : Nickel catalysts, such as nickel boride, can also be employed for the semi-hydrogenation of alkynes and may offer a more cost-effective alternative to palladium.[3]

Table 2: Catalyst Performance in Internal Alkyne Hydrogenation
CatalystSupportKey FeaturesTypical Selectivity for Z-Alkene
Lindlar's Catalyst CaCO₃Pd poisoned with lead and quinoline.[2]> 95%
Pd/C Activated CarbonHigh activity, prone to over-hydrogenation without modification.Variable, generally lower without additives.
Ni-NPs in Ionic Liquid ---Nickel nanoparticles in a nitrile-functionalized ionic liquid.High selectivity for (Z)-alkenes under mild conditions.[4]

Experimental Protocols

A typical experimental setup for studying the kinetics of liquid-phase hydrogenation of this compound involves a batch or semi-batch reactor system.

Key Experimental Steps:
  • Catalyst Preparation and Activation : The catalyst (e.g., 5% Pd/C) is weighed and loaded into the reactor. Prior to the reaction, the catalyst is often reduced in situ under a hydrogen flow at an elevated temperature to ensure the removal of any surface oxides and to activate the catalytic sites.

  • Reactor Setup : A high-pressure stirred autoclave is commonly used. The reactor is equipped with a magnetic stirrer, a gas inlet and outlet, a sampling port, a pressure gauge, and a temperature controller.

  • Reaction Procedure :

    • The reactor is charged with the solvent (e.g., hexane) and the this compound substrate.

    • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

    • The reactor is then pressurized with hydrogen to the desired pressure.

    • The reaction mixture is heated to the target temperature while stirring vigorously to ensure good gas-liquid mixing and to minimize mass transfer limitations.

    • Liquid samples are withdrawn at regular intervals through a sampling valve.

  • Analysis : The collected samples are analyzed by gas chromatography (GC) to determine the concentrations of this compound, (Z)-3-octene, (E)-3-octene, and octane. An internal standard is typically used for accurate quantification.

  • Data Analysis : The concentration-time data are used to determine the initial reaction rates. By varying the initial concentrations of this compound and the partial pressure of hydrogen, the reaction orders with respect to each reactant can be determined. The temperature dependence of the reaction rate is studied to calculate the activation energy using the Arrhenius equation.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a kinetic study of this compound hydrogenation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Weighing & Loading Solvent_Substrate Solvent & this compound Charging Purging Inert Gas Purging Solvent_Substrate->Purging Pressurization Hydrogen Pressurization Purging->Pressurization Heating_Stirring Heating & Stirring Pressurization->Heating_Stirring Sampling Periodic Sampling Heating_Stirring->Sampling GC_Analysis Gas Chromatography Analysis Sampling->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling Data_Processing->Kinetic_Modeling Final_Results Final_Results Kinetic_Modeling->Final_Results Rate Law, Activation Energy

Caption: Experimental workflow for kinetic analysis of this compound hydrogenation.

Signaling Pathways and Logical Relationships

The reaction pathway for the hydrogenation of this compound over a heterogeneous catalyst can be visualized as a series of steps.

G cluster_reactants Reactants cluster_surface Catalyst Surface cluster_products Products H2 H₂ (gas) H_ads Adsorbed H atoms H2->H_ads Adsorption Octyne_sol This compound (solution) Octyne_ads Adsorbed this compound Octyne_sol->Octyne_ads Adsorption Octene_ads Adsorbed 3-Octene Octyne_ads->Octene_ads Surface Reaction (Hydrogenation) Octene_sol (Z)-3-Octene (solution) Octene_ads->Octene_sol Desorption Octane_sol Octane (solution) Octene_ads->Octane_sol Over-hydrogenation (Surface Reaction)

Caption: Reaction pathway for this compound hydrogenation on a catalyst surface.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of the synthesized internal alkyne, 3-Octyne.

Executive Summary

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput. For a volatile and non-polar compound like this compound, which lacks a strong ultraviolet (UV) chromophore, each of these techniques presents a unique set of advantages and challenges.

  • High-Performance Liquid Chromatography (HPLC) , particularly with a Refractive Index Detector (RID), offers a viable option for the analysis of non-UV active compounds. However, it is generally less sensitive than GC and is not compatible with gradient elution.

  • Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly sensitive and robust method for volatile compounds like this compound, making it well-suited for detecting and quantifying volatile organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a reference standard of the analyte itself. It also provides valuable structural information.

This guide will delve into the experimental protocols for each technique, present a comparative analysis of their performance characteristics, and provide a logical workflow for the purity assessment of this compound.

Comparison of Analytical Techniques

FeatureHPLC with Refractive Index Detector (HPLC-RI)Gas Chromatography with Flame Ionization Detector (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on polarity and differential refractive index.Separation based on volatility and interaction with a stationary phase.Quantification based on the direct proportionality of NMR signal intensity to the number of protons.
Typical Purity Result >98%>99%>99% (absolute purity)
Limit of Detection (LOD) ~1-10 µg/mL~1-10 ng/mL~0.1-1 mg/mL
Limit of Quantification (LOQ) ~5-50 µg/mL~5-50 ng/mL~0.5-5 mg/mL
Precision (RSD) < 5%< 2%< 1%
Throughput ModerateHighModerate
Sample Preparation Simple dissolution.Simple dilution in a volatile solvent.Precise weighing and dissolution with an internal standard.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the purity assessment of this compound using HPLC-RI, GC-FID, and qNMR.

High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RI)

Due to the lack of a UV chromophore in this compound, a universal detector such as a Refractive Index Detector (RID) is necessary.[1][2] This method is suitable for detecting non-volatile impurities.

  • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.

  • Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating non-polar compounds.[3]

  • Mobile Phase: A non-polar mobile phase such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like isopropanol (B130326) (e.g., 99:1 v/v). The mobile phase must be delivered isocratically as gradient elution is not compatible with RI detection.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Temperature: 35 °C.

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of the mobile phase.

  • Injection Volume: 20 µL.

  • Quantification: Purity is typically determined by area percent normalization, assuming that the response factors of the impurities are similar to that of this compound.

Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID is a highly sensitive method for analyzing volatile compounds and is ideal for detecting volatile impurities that may be present in the synthesized this compound.[4][5]

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and a capillary column.

  • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as hexane or dichloromethane.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Quantification: Purity is calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).[6] For higher accuracy, an internal standard can be used.[7]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[8][9]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A high-purity certified reference material with a simple NMR spectrum that does not have signals overlapping with the analyte. For this compound, a suitable internal standard could be maleic anhydride (B1165640) or 1,4-dinitrobenzene.

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble, such as chloroform-d (B32938) (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a standard 90° pulse sequence.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation. A D1 of 30 seconds is generally sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • P = Purity of the standard

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound, incorporating orthogonal analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Workup cluster_purification Purification cluster_analysis Purity Analysis (Orthogonal Methods) cluster_decision Final Assessment Synthesized_3_Octyne Synthesized this compound (Crude Product) Purification Purification (e.g., Distillation) Synthesized_3_Octyne->Purification HPLC_RI HPLC-RI Analysis (Non-volatile Impurities) Purification->HPLC_RI GC_FID GC-FID Analysis (Volatile Impurities) Purification->GC_FID qNMR qNMR Analysis (Absolute Purity & Structure) Purification->qNMR Purity_Evaluation Purity Evaluation (Compare Results) HPLC_RI->Purity_Evaluation GC_FID->Purity_Evaluation qNMR->Purity_Evaluation Final_Product Final Product (Purity > 99%) Purity_Evaluation->Final_Product Purity Meets Specs Further_Purification Further Purification Required Purity_Evaluation->Further_Purification Purity Fails Specs

Purity assessment workflow for synthesized this compound.

Conclusion

For a comprehensive and reliable purity assessment of synthesized this compound, an orthogonal approach utilizing at least two of the described techniques is highly recommended.

  • GC-FID is the most suitable method for routine quality control and the detection of volatile impurities due to its high sensitivity and robustness.

  • qNMR serves as an excellent primary method for providing a highly accurate, absolute purity value and for confirming the structural integrity of the synthesized compound. Its non-destructive nature is also advantageous when sample quantities are limited.[10]

  • HPLC-RI can be employed as a complementary technique to analyze for non-volatile impurities that would not be detected by GC.

By combining the strengths of these different analytical methodologies, researchers can obtain a comprehensive purity profile of synthesized this compound, ensuring the quality and reliability of their scientific endeavors.

References

A Comparative Guide to the Stereochemistry of 3-Octyne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereochemical outcomes of key reactions involving the internal alkyne 3-octyne. The stereoselectivity of these reactions is critical in synthetic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers can exhibit vastly different biological activities. This document outlines the expected stereochemical products, presents quantitative data from relevant studies, and provides detailed experimental protocols for the synthesis of these products.

Comparison of Stereochemical Outcomes

The stereochemistry of the products derived from this compound is highly dependent on the chosen reaction conditions. By selecting the appropriate reagents and protocols, chemists can selectively synthesize cis- or trans-alkenes, or a mixture of haloalkene stereoisomers.

Reaction TypeReagentsPrimary Product(s)Predominant StereochemistryReported Selectivity/Product Ratio
Hydrogenation H₂, Lindlar's Catalyst(Z)-3-Octene (cis)Syn-addition>95% cis
Reduction Na, liquid NH₃(E)-3-Octene (trans)Anti-addition>95% trans
Hydrobromination HBr(E)- and (Z)-3-Bromo-3-octeneMixture of syn- and anti-additionNot highly stereoselective; mixture of E/Z isomers
Bromination Br₂(E)-3,4-Dibromo-3-octeneAnti-additionPredominantly trans

Reaction Pathways and Stereochemistry

The following diagrams illustrate the reaction pathways and the resulting stereochemistry of the major products from the reactions of this compound.

Reaction_Pathways This compound This compound cis_octene (Z)-3-Octene (cis) This compound->cis_octene H2, Lindlar's Cat. trans_octene (E)-3-Octene (trans) This compound->trans_octene Na, NH3(l) bromo_mixture (E)- and (Z)-3-Bromo-3-octene This compound->bromo_mixture HBr dibromo_trans (E)-3,4-Dibromo-3-octene This compound->dibromo_trans Br2

Caption: Reaction pathways of this compound leading to different stereoisomeric products.

Experimental Protocols

Synthesis of (Z)-3-Octene via Hydrogenation with Lindlar's Catalyst

This protocol is adapted from procedures for the selective hydrogenation of internal alkynes to cis-alkenes.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous hexane.

  • Carefully add Lindlar's catalyst (approx. 5 mol% Pd relative to the substrate).

  • Seal the flask and purge with hydrogen gas.

  • Connect the flask to a hydrogen balloon or a hydrogenation apparatus to maintain a positive pressure of hydrogen (approximately 1 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, carefully vent the excess hydrogen and filter the mixture through a pad of Celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield (Z)-3-octene.

Synthesis of (E)-3-Octene via Dissolving Metal Reduction

This protocol is based on the well-established method for the reduction of alkynes to trans-alkenes.

Materials:

  • This compound

  • Sodium metal

  • Liquid ammonia (B1221849) (NH₃)

  • Dry ice/acetone condenser

  • Three-neck round-bottom flask

  • Stirring apparatus

Procedure:

  • Set up a three-neck round-bottom flask with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Condense liquid ammonia into the flask at -78 °C.

  • Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.

  • Slowly add a solution of this compound in a minimal amount of anhydrous ether to the sodium-ammonia solution.

  • Allow the reaction to stir for several hours, maintaining the temperature.

  • Quench the reaction by the slow addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate.

  • Extract the product with ether, wash with water, and dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield (E)-3-octene.

Synthesis of (E)- and (Z)-3-Bromo-3-octene via Hydrobromination

This reaction typically yields a mixture of stereoisomers.

Materials:

  • This compound

  • Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

  • Inert solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound in an inert solvent in a round-bottom flask at room temperature.

  • Slowly add one equivalent of HBr solution to the stirred solution of the alkyne.

  • Allow the reaction to proceed for several hours and monitor by GC or TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield a mixture of (E)- and (Z)-3-bromo-3-octene. The isomers can be separated by chromatography if desired.

Synthesis of (E)-3,4-Dibromo-3-octene via Bromination

This reaction is expected to proceed with high anti-addition selectivity.

Materials:

  • This compound

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

Procedure:

  • Dissolve this compound in an inert solvent in a round-bottom flask, protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of one equivalent of bromine in the same solvent from a dropping funnel.

  • Stir the reaction mixture until the bromine color disappears.

  • Wash the reaction mixture with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous calcium chloride.

  • The solvent is removed under reduced pressure to yield predominantly (E)-3,4-dibromo-3-octene.

Logical Relationship of Stereoselective Reductions

The choice of reducing agent directly dictates the stereochemical outcome of the hydrogenation of this compound.

Stereoselective_Reduction cluster_0 Hydrogenation This compound This compound Syn-addition Syn-addition This compound->Syn-addition H2, Lindlar's Cat. Anti-addition Anti-addition This compound->Anti-addition Na, NH3(l) cis_alkene (Z)-3-Octene Syn-addition->cis_alkene trans_alkene (E)-3-Octene Anti-addition->trans_alkene

Caption: Stereochemical control in the reduction of this compound.

A Comparative Guide to the Isomeric Purity Analysis of 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical entities is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of analytical methodologies for determining the isomeric purity of 3-octyne, a valuable building block in organic synthesis. We present supporting experimental data and detailed protocols for the primary analytical techniques: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Comparison: GC vs. NMR Spectroscopy

The choice between Gas Chromatography and NMR Spectroscopy for isomeric purity analysis of this compound depends on the specific requirements of the analysis, such as the need for quantitative separation of all isomers or detailed structural confirmation.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. For octyne isomers, which have the same molecular weight, separation is typically achieved based on differences in their boiling points and interactions with the GC column's stationary phase. Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax), are particularly effective as they can interact differently with the slightly different polarities and shapes of the alkyne isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, provides detailed structural information about the molecule. Both ¹H and ¹³C NMR can be used to differentiate between isomers based on the unique chemical environment of each proton and carbon atom. The position of the triple bond in the carbon chain significantly influences the chemical shifts of nearby nuclei, providing a distinct fingerprint for each isomer.

Quantitative Data Summary

The following tables summarize the expected analytical data for this compound and its common positional isomers: 1-octyne, 2-octyne, and 4-octyne.

Table 1: Gas Chromatography Data

IsomerExpected Elution Order on a Polar ColumnKovats Retention Index (Standard Polar)
1-Octyne1st~990
2-Octyne2nd~1060[1]
This compound3rd~1070 (estimated)
4-Octyne4th~1080 (estimated)

Note: The elution order and retention indices are based on typical behavior on polar GC columns. Actual values may vary depending on the specific column and analytical conditions.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

IsomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
1-Octyne ~1.9 (t, ≡C-H), ~2.2 (m, -CH₂-C≡)~68 (≡C-H), ~84 (-C≡C-)
2-Octyne ~1.8 (t, -CH₃), ~2.1 (m, -CH₂-C≡)~3.5 (CH₃), ~75 (-C≡C-), ~80 (-C≡C-)[2]
This compound ~1.0 (t, -CH₃), ~2.1 (m, -CH₂-C≡)~13 (-CH₃), ~14 (-CH₃), ~20-30 (-CH₂-), ~80 (-C≡C-), ~81 (-C≡C-)
4-Octyne ~1.0 (t, -CH₃), ~2.1 (m, -CH₂-C≡)~13 (-CH₃), ~22 (-CH₂-), ~80 (-C≡C-)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography (GC-FID) Protocol

This protocol outlines a general method for the separation of octyne isomers.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-WAX or equivalent polar column (e.g., Carbowax 20M), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, split ratio 50:1.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Detector Temperature: 250 °C.

Data Analysis: The percentage of each isomer is calculated based on the peak area relative to the total area of all octyne isomer peaks.

NMR Spectroscopy Protocol

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural characterization and purity assessment of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse.

  • Spectral Width: -2 to 10 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program.

  • Spectral Width: 0 to 150 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Analysis: Isomeric purity is determined by integrating the characteristic signals of this compound and any observed isomeric impurities. The relative integrals correspond to the molar ratio of the isomers.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the isomeric purity analysis process.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent (e.g., Hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Polar Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Purity Isomeric Purity Report Calculation->Purity

GC Analysis Workflow for Isomeric Purity.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquire_1H Acquire ¹H Spectrum Dissolution->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Dissolution->Acquire_13C Process_Spectra Process Spectra (FT, Phase, Baseline) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Identify_Signals Identify Characteristic Signals Process_Spectra->Identify_Signals Integrate_Signals Integrate Signals Identify_Signals->Integrate_Signals Purity Isomeric Purity Confirmation Integrate_Signals->Purity

NMR Analysis Workflow for Isomeric Purity.

Isomer_Relationship C8H14 Octyne Isomers (C₈H₁₄) 1-Octyne 1-Octyne C8H14->1-Octyne 2-Octyne 2-Octyne C8H14->2-Octyne This compound This compound C8H14->this compound 4-Octyne 4-Octyne C8H14->4-Octyne

Positional Isomers of Octyne.

References

Cross-Validation of Analytical Methods for 3-Octyne Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 3-Octyne, a non-polar internal alkyne. Given its volatility and lack of a strong native chromophore, Gas Chromatography (GC) based methods are generally preferred for direct analysis. High-Performance Liquid Chromatography (HPLC) can also be employed, typically requiring a derivatization step to enable sensitive detection. This document outlines detailed experimental protocols, presents a comparative analysis of expected method performance, and provides visual workflows to aid in method selection and cross-validation.

Data Presentation: A Comparative Analysis of Method Performance

The successful quantification of this compound relies on the selection of an analytical method that meets the specific requirements for sensitivity, accuracy, and precision of the intended application. Below is a summary of typical performance characteristics for three common analytical techniques. The data presented is illustrative and representative of what can be expected from a validated method for a small, volatile, non-polar analyte like this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-UV/Visible (HPLC-UV) with Pre-column Derivatization
Linearity (R²) > 0.998> 0.999> 0.997
Range 0.1 - 100 µg/mL0.5 - 500 µg/mL1 - 250 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 5%< 3%< 8%
Limit of Detection (LOD) ~0.05 µg/mL~0.2 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 µg/mL~1 µg/mL
Specificity High (based on mass spectrum)Moderate (based on retention time)Moderate to High (dependent on derivatization)

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. The following protocols provide a comprehensive overview of the procedures for quantifying this compound using GC-MS, GC-FID, and HPLC-UV with a derivatization step.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it ideal for the identification and quantification of volatile compounds in complex matrices.

a. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration within the calibrated range.

  • If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) for sample clean-up and concentration.

  • Add an appropriate internal standard (e.g., 2-Octyne or an isotopically labeled this compound) to correct for variations in sample injection and instrument response.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions for this compound: m/z 67, 81, 110) and full scan for confirmation.

c. Quantification:

  • Construct a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. The flame ionization detector provides excellent sensitivity and a wide linear range for hydrocarbons.

a. Sample Preparation:

  • Follow the same sample preparation procedure as described for GC-MS. The use of an internal standard (e.g., 2-Octyne) is highly recommended for improved precision.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Shimadzu GC-2030 or equivalent, equipped with a Flame Ionization Detector.

  • Column: SH-Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 15°C/min to 220°C.

    • Hold: 3 minutes at 220°C.

  • Detector: FID at 280°C with hydrogen and air flow rates optimized for maximum sensitivity.

c. Quantification:

  • A calibration curve is generated from the peak areas of this compound standards.

  • The concentration of this compound in the sample is calculated by comparing its peak area (normalized to the internal standard) to the calibration curve.

Method 3: High-Performance Liquid Chromatography with UV/Visible Detection (HPLC-UV) and Pre-column Derivatization

Due to the lack of a significant UV-absorbing chromophore in this compound, a pre-column derivatization step is necessary to render it detectable by a UV-Vis detector. The formation of a cobalt-complex of the alkyne introduces a strong chromophore.[1]

a. Pre-column Derivatization:

  • In a small vial, dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., dichloromethane).

  • Add a stoichiometric excess of dicobalt octacarbonyl (Co₂(CO)₈) to the solution.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to form the stable Co₂(CO)₆-alkyne complex.[1]

  • Quench the reaction by adding a small amount of a suitable quenching agent if necessary.

  • The resulting solution containing the derivatized this compound can be directly injected or further diluted.

b. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separation Module or equivalent.

  • Detector: Waters 2998 Photodiode Array (PDA) Detector or a tunable UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Gradient: 60% acetonitrile to 100% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The Co₂(CO)₆-alkyne complex exhibits strong UV absorbance over a wide range, with a maximum typically between 250-350 nm.[1] The optimal wavelength should be determined experimentally.

c. Quantification:

  • Prepare calibration standards by derivatizing known concentrations of this compound following the same procedure.

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against its concentration.

  • Determine the concentration of this compound in the derivatized sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Hexane Sample->Dissolution IS_Spike Internal Standard Spiking Dissolution->IS_Spike Prepared_Sample Prepared Sample IS_Spike->Prepared_Sample Injection GC Injection Prepared_Sample->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for this compound quantification by GC-MS.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Pentane Sample->Dissolution IS_Spike Internal Standard Spiking Dissolution->IS_Spike Prepared_Sample Prepared Sample IS_Spike->Prepared_Sample Injection GC Injection Prepared_Sample->Injection Separation Chromatographic Separation (SH-Rxi-5ms) Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for this compound quantification by GC-FID.

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Dichloromethane Sample->Dissolution Derivatization Derivatization with Co2(CO)8 Dissolution->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection HPLC Injection Derivatized_Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV/Visible Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure the accuracy and reliability of the obtained data. For the quantification of this compound, a cross-validation study would typically involve analyzing the same set of samples using both a primary method (e.g., GC-MS) and a secondary, orthogonal method (e.g., HPLC-UV with derivatization). The results from both methods are then statistically compared to assess for any significant differences. A successful cross-validation provides a high degree of confidence in the reported concentrations of this compound.

Cross_Validation_Logic Sample_Set Identical Sample Set GC_MS Primary Method: GC-MS Analysis Sample_Set->GC_MS HPLC_UV Secondary Method: HPLC-UV Analysis Sample_Set->HPLC_UV Results_GCMS Quantitative Results (GC-MS) GC_MS->Results_GCMS Results_HPLC Quantitative Results (HPLC-UV) HPLC_UV->Results_HPLC Comparison Statistical Comparison (e.g., t-test, regression) Results_GCMS->Comparison Results_HPLC->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Logical flow of a cross-validation study.

References

Safety Operating Guide

Proper Disposal of 3-Octyne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Safe Disposal of 3-Octyne

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a flammable liquid and potential irritant, this compound must be managed as hazardous chemical waste. This guide provides detailed, step-by-step procedures for its correct disposal, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols, is paramount.

Immediate Safety and Hazard Information

Before handling this compound for any purpose, including disposal, it is critical to be fully aware of its associated hazards.

Primary Hazards:

  • Flammability: this compound is a highly flammable liquid and vapor.[1] It must be kept away from heat, sparks, open flames, and other ignition sources.[1]

  • Aspiration Hazard: It may be fatal if swallowed and enters the airways.[1] Do NOT induce vomiting if swallowed.[1]

  • Irritation: It can cause skin and serious eye irritation.[2] May also cause respiratory irritation.[2]

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn to minimize exposure risks. This includes:

  • Eye Protection: Safety goggles with side-shields or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[3]

  • Body Protection: A flame-retardant lab coat or other impervious clothing.[1][3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[3][4]

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not extensively available, the following table summarizes its key physical and chemical properties relevant to its safe handling and disposal.

PropertyValueSignificance for Disposal
Physical State LiquidTo be collected in a designated liquid waste container.[4][5]
Boiling Point 133 °C / 271.4 °FIts volatility underscores the need for sealed waste containers to prevent the release of flammable vapors.
Flash Point 21 °C / 69.8 °FIndicates the low temperature at which it can ignite. Must be stored away from all ignition sources.
Incompatible Materials Strong oxidizing agents, acid anhydrides.Must be segregated from these materials during storage and disposal to prevent violent reactions.[4]

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the sanitary sewer or allowed to evaporate in a fume hood. The only acceptable method is collection and disposal as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[5][6]

Waste Segregation

Proper segregation is a critical first step in safe chemical waste disposal.[6]

  • Dedicated Container: Designate a specific, compatible, and leak-proof container for this compound waste.[5]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents or acids.[3]

Waste Collection
  • Liquid Waste: Collect all unused this compound solutions, reaction mixtures, and the initial solvent rinses of emptied containers into a designated hazardous liquid waste container.[6]

  • Solid Waste: Collect any materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, in a separate, clearly labeled solid hazardous waste container.[6]

  • Sharps: Any sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[6]

  • Container Fullness: Do not overfill waste containers; a general guideline is to fill them to no more than three-quarters capacity.[6] Keep the container securely sealed at all times except when adding waste.[7]

Labeling

Accurate and thorough labeling is mandatory for the safe handling and disposal of hazardous waste.

  • Clearly label the waste container with the words "Hazardous Waste".[3]

  • Write the full chemical name, "this compound".[3]

  • List all components of a mixture, including solvents, with their approximate concentrations.[3]

  • Indicate the relevant hazards (e.g., "Flammable," "Aspiration Hazard," "Irritant").[3]

  • Include the date of waste generation and the name of the generating laboratory or researcher.[3]

Storage
  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3]

  • Ensure that the storage area is away from heat and ignition sources.

  • Use secondary containment for all liquid hazardous waste to prevent the spread of potential spills.[7]

Disposal Request
  • Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or a licensed chemical waste disposal service.[3]

Empty Container Disposal
  • The first rinse of an empty this compound container must be collected as hazardous waste.[7]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

  • After thorough rinsing and air-drying, deface or remove the original label. The container can then typically be disposed of in the appropriate glass or regular trash receptacle, as per your institution's guidelines.[7]

Experimental Protocols

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact your institution's EHS.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[6]

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[6]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Collection & Labeling cluster_3 Storage & Disposal cluster_4 Spill Emergency A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle this compound in a Well-Ventilated Area A->B C Generate this compound Waste (Liquid, Solid, Sharps) B->C D Segregate Waste Streams (No Mixing with Incompatibles) C->D E Use Designated, Sealed, Leak-Proof Containers D->E F Label Container: 'Hazardous Waste', Chemical Name, Concentration, Hazards, Date E->F G Store in Secure, Ventilated Area with Secondary Containment F->G H Request Pickup by EHS or Licensed Disposal Service G->H I Incineration at Approved Waste Disposal Plant H->I Spill Spill Occurs Spill_Action Absorb with Inert Material (Non-Sparking Tools) Spill->Spill_Action Spill_Dispose Collect as Hazardous Waste Spill_Action->Spill_Dispose Spill_Dispose->F Label Appropriately

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Octyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a flammable and potentially irritating alkyne. Adherence to these procedures is essential for ensuring laboratory safety, minimizing risks, and maintaining regulatory compliance. This document offers procedural, step-by-step guidance to directly address operational questions, aiming to be a trusted resource for laboratory safety and chemical handling.

Hazard Summary

This compound is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system. Due to its flammability, it is crucial to handle it in a well-ventilated area, away from any potential ignition sources.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Splash-resistant safety goggles with a face shield.To provide maximum protection against splashes and vapors to the eyes and face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).To protect against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Skin and Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants.To protect the skin from splashes and potential fire hazards. A 100% cotton lab coat is a viable alternative if a flame-resistant one is not available.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To minimize the inhalation of vapors. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Foot Protection Closed-toe shoes made of a non-porous material.To protect feet from spills.
Quantitative Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA or ACGIH, it is prudent to handle it with care due to its hazardous properties. The following table provides relevant physical and chemical properties and estimated glove breakthrough times based on a chemically similar compound, n-Octane.

Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Appearance Colorless liquid
Boiling Point 131-133 °C
Flash Point 21 °C
Density 0.75 g/cm³

Estimated Glove Breakthrough Times for n-Octane

Glove Material Estimated Breakthrough Time (minutes) Rating
Nitrile (≥5-mil) 10 - 30Splash Protection
Neoprene 240 - 480Recommended

Note: The breakthrough times provided are for n-Octane and should be used as an estimate for this compound.[2] It is crucial to replace gloves immediately after any known contact with the chemical.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount to ensure safety during the handling of this compound.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a certified chemical fume hood.
  • Verify that an emergency eyewash station and safety shower are readily accessible and operational.[3]
  • Remove all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[1]
  • Use non-sparking tools and explosion-proof equipment where necessary.
  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • Don the appropriate PPE as outlined in the table above.
  • Keep the container of this compound tightly closed when not in use.
  • When transferring the liquid, do so carefully to avoid splashing. For transfers between metal containers, ensure they are bonded and grounded to prevent static discharge.
  • Work with the smallest quantity of this compound necessary for the procedure.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.
  • Keep the container in a cool, dry, and well-ventilated area designated for flammable liquids.
  • Store away from incompatible materials such as oxidizing agents.
  • Ensure the storage area is free from ignition sources.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., gloves, paper towels, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
  • The container should be compatible with this compound and kept tightly closed.
  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[4]

2. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
  • The storage area should be cool, dry, and well-ventilated.

3. Waste Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
  • Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste.[5]
  • Never dispose of this compound down the drain.

Emergency Procedures

Spill Response:

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the spill to your supervisor.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS office immediately.

    • Remove all ignition sources if it is safe to do so.

    • Close the doors to the affected area to contain vapors.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow Diagrams

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Verify Fume Hood and Safety Equipment prep2 Remove Ignition Sources prep1->prep2 prep3 Gather PPE and Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Transfer this compound in Fume Hood handle1->handle2 handle3 Keep Container Closed handle2->handle3 storage1 Store in Labeled, Sealed Container handle3->storage1 storage2 Place in Flammable Liquid Cabinet storage1->storage2 Workflow for Disposal of this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Collect this compound and Contaminated Materials collect2 Place in Labeled, Leak-Proof Container collect1->collect2 storage1 Store Container in Satellite Accumulation Area collect2->storage1 storage2 Ensure Area is Secure and Ventilated storage1->storage2 disposal1 Contact EHS for Waste Pickup storage2->disposal1 disposal2 Follow all Regulatory Guidelines disposal1->disposal2

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.